molecular formula C5H4N4S B1611628 [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol CAS No. 66234-79-5

[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol

Cat. No.: B1611628
CAS No.: 66234-79-5
M. Wt: 152.18 g/mol
InChI Key: YAVWDJFVNOVTSX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol is a useful research compound. Its molecular formula is C5H4N4S and its molecular weight is 152.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-7-4-6-2-1-3-9(4)8-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVWDJFVNOVTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=S)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497134
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66234-79-5
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Triazolo[1,5-a]pyrimidine-2-thiol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, mechanism, and characterization of [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol scaffolds. This document is structured for researchers requiring high-fidelity protocols and mechanistic insight.

Executive Summary & Strategic Value

The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the purine ring system.[1] Its derivatives exhibit potent biological activities, including tubulin polymerization inhibition (anticancer), dihydrofolate reductase inhibition (antibacterial), and viral polymerase inhibition .

The 2-thiol (or 2-mercapto) derivative serves as a critical junction point. It acts as a nucleophilic handle for S-alkylation to generate thioethers, or as a precursor for desulfurization to yield the core heterocycle.

Critical Synthetic Challenge: The reaction of 2-hydrazinopyrimidines with one-carbon synthons (like


) is regiochemically ambiguous. It initially yields the kinetically favored [1,2,4]triazolo[4,3-a]pyrimidine  isomer. Accessing the thermodynamically stable [1,5-a]  isomer requires a specific base-catalyzed rearrangement (Dimroth Rearrangement). This guide focuses on the protocol that enforces this rearrangement to ensure regioisomeric purity.

Retrosynthetic Analysis & Logic

The synthesis is best approached via the cyclization of 2-hydrazinopyrimidines with carbon disulfide (


) .
  • Disconnection: The C2-N3 and C2-N1 bonds of the triazole ring are formed during cyclization.

  • Precursors: 2-Hydrazinopyrimidine (nucleophile) and Carbon Disulfide (electrophile).

  • Regiocontrol: The use of a base (KOH or Pyridine) and heat drives the equilibrium from the [4,3-a] intermediate to the [1,5-a] product.

Logical Pathway Diagram

Retrosynthesis Target [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol (Thermodynamic Product) Intermediate [1,2,4]Triazolo[4,3-a]pyrimidine-3-thione (Kinetic Intermediate) Target->Intermediate Dimroth Rearrangement (Base/Heat) Precursors 2-Hydrazinopyrimidine + CS2 Intermediate->Precursors Cyclocondensation

Caption: Retrosynthetic logic flow demonstrating the necessity of the Dimroth rearrangement to access the target scaffold.

Detailed Experimental Protocol

Model Substrate: 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol Rationale: The 5,7-dimethyl derivative is the industry-standard model due to the commercial availability of the starting material (4,6-dimethyl-2-hydrazinopyrimidine) and distinct NMR signals that simplify isomer identification.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: 4,6-Dimethyl-2-hydrazinopyrimidine (1.0 eq)

  • Reagent: Carbon Disulfide (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Ethanol (EtOH) or DMF

  • Base: Potassium Hydroxide (KOH) or Pyridine

  • Acid: Acetic acid (AcOH) or HCl (for precipitation)

Step-by-Step Methodology
Phase 1: Cyclization and Rearrangement
  • Setup: Charge a round-bottom flask equipped with a reflux condenser and a magnetic stir bar with 4,6-dimethyl-2-hydrazinopyrimidine (10 mmol) and Ethanol (20 mL).

  • Activation: Add KOH (10 mmol) dissolved in a minimum amount of water (or use solid KOH). Note: The presence of strong base is crucial to facilitate the Dimroth rearrangement.

  • Addition: Dropwise add Carbon Disulfide (

    
    )  (20 mmol) to the stirring solution.
    
    • Observation: The reaction mixture typically turns yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–10 hours .
    
    • Mechanism Check: Initial heating forms the [4,3-a] thione. Prolonged heating in base promotes ring opening and recyclization to the [1,5-a] thiol.

  • Monitoring: Monitor by TLC (System:

    
    :MeOH 9:1). The [1,5-a] isomer is typically more polar than the starting hydrazine but less polar than the [4,3-a] intermediate.
    
Phase 2: Workup and Purification
  • Concentration: Evaporate the solvent under reduced pressure to approximately 1/3 of the original volume.

  • Quenching: Dilute the residue with water (20 mL).

  • Precipitation: Acidify the solution with Acetic Acid (or 10% HCl) to pH 4–5.

    • Critical: The product exists as a thiolate anion in basic media. Acidification protonates it, causing precipitation of the thiol/thione.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

    • Yield: Typical yields range from 70–85%.

    • Appearance: Yellowish crystalline solid.

Mechanistic Deep Dive: The Dimroth Rearrangement

The exclusivity of the [1,5-a] isomer is not automatic; it is a result of thermodynamic control.

  • Initial Attack: The hydrazine

    
     attacks the electrophilic carbon of 
    
    
    
    , forming a dithiocarbazate intermediate.
  • Kinetic Cyclization: The pyrimidine N1 attacks the thiocarbonyl, closing the ring to form the [1,2,4]triazolo[4,3-a]pyrimidine-3-thione .

  • Base-Catalyzed Opening: Under basic conditions, the C-N bond at the bridgehead is susceptible to nucleophilic attack (by

    
     or solvent), opening the pyrimidine ring.
    
  • Recyclization: The molecule rotates, and the exocyclic amine (formerly part of the hydrazine) attacks the carbonyl/imine, re-closing the ring to form the [1,2,4]triazolo[1,5-a]pyrimidine .

  • Driving Force: The [1,5-a] isomer is thermodynamically favored because it maintains better aromaticity and minimizes steric strain compared to the [4,3-a] isomer.

Mechanistic Pathway Diagram

Mechanism Hydrazine 2-Hydrazinopyrimidine + CS2 Kinetic [4,3-a] Isomer (Kinetic) Hydrazine->Kinetic Cyclization Open Ring-Opened Intermediate Kinetic->Open Base/OH- Thermodynamic [1,5-a] Isomer (Thermodynamic) Open->Thermodynamic Rotation & Recyclization

Caption: The Dimroth Rearrangement pathway converting the kinetic [4,3-a] isomer to the stable [1,5-a] target.

Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. The [1,5-a] and [4,3-a] isomers are difficult to distinguish by proton NMR alone.

Tautomerism Warning

The compound exists in a tautomeric equilibrium between the thiol (S-H) and thione (C=S) forms. In the solid state and polar solvents, the thione form usually predominates.

  • Nomenclature: While often called "2-thiol", the structure is better represented as [1,2,4]triazolo[1,5-a]pyrimidine-2(3H)-thione .

Analytical Signatures
MethodCharacteristic FeatureInterpretation
IR Spectroscopy Band at ~2700–2600

(Weak)
Indicates S-H (Thiol form).
IR Spectroscopy Band at ~1100–1200

(Strong)
Indicates C=S (Thione form).
1H NMR Broad singlet >13.0 ppmExchangeable proton (NH/SH).
15N HMBC Bridgehead Nitrogen ShiftDefinitive Test: The bridgehead nitrogen in [1,5-a] is shielded differently than in [4,3-a]. The [1,5-a] isomer typically shows a specific correlation pattern between H-5/H-7 and the bridgehead N.
Quantitative Data Summary (5,7-Dimethyl derivative)
  • Melting Point: 228–230 °C (dec)

  • Yield: 75–82% (Optimized Base Method)

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in water (acidic form).

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Reaction stopped at the [4,3-a] stage.

    • Solution: Increase reaction time or switch to a higher boiling solvent (e.g., n-Butanol) with stronger base catalysis.

  • Issue: Product is sticky/oily.

    • Cause: Incomplete acidification or trapped solvent.

    • Solution: Ensure pH reaches 4–5. Triturate the solid with diethyl ether or cold ethanol.

  • Issue: Regioisomer Contamination.

    • Check: Run a 2D NMR (HMBC). If [4,3-a] is present, reflux the crude product in 10% KOH/EtOH for 2 hours, then re-acidify. This forces the rearrangement.

References

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents. PMC (NIH). [Link]

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

Sources

Spectroscopic Characterization of Triazolopyrimidine Thiols: A Comprehensive Guide to Structural Elucidation and Tautomeric Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and chemical biology. Due to its structural homology to endogenous purines, it acts as a versatile bioisostere, exhibiting potent pharmacological profiles ranging from tubulin-inhibiting anticancer agents to highly selective phosphodiesterase (PDE) inhibitors[1][2]. The incorporation of a thiol/mercapto group—typically at the C2 position—provides a highly nucleophilic functional handle for derivatization and enables the formation of stable, multidimensional metal-chelate complexes[1].

However, the structural elucidation of triazolopyrimidine thiols presents a profound analytical challenge: these molecules exist in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[1][3]. Because the physicochemical properties, receptor binding affinities, and subsequent synthetic reactivity depend entirely on which tautomer predominates, rigorous spectroscopic characterization is not just a regulatory requirement—it is the foundation of rational drug design.

The Thiol-Thione Tautomeric Equilibrium: Causality and Context

The position of the thiol-thione equilibrium is not static; it is dictated by the physical state, solvent polarity, and the specific substitution pattern on the pyrimidine ring.

  • Solid State: The thione form is almost exclusively preferred in the solid state. This is driven by the formation of robust intermolecular hydrogen-bonding networks (N-H···S), which significantly lower the crystal lattice energy[3].

  • Solution State: In polar aprotic solvents (e.g., DMSO), the equilibrium is heavily influenced by solvent-solute interactions. DMSO acts as a strong hydrogen-bond acceptor, stabilizing the highly polarized N-H bond of the thione form. Conversely, in non-polar environments or the gas phase, the thiol form may become more prominent due to the lack of external stabilization for the charge-separated thione.

Understanding this causality is critical: an analytical scientist must select spectroscopic techniques that account for the environment in which the molecule is being observed.

G Start Triazolopyrimidine Thiol Sample NMR Multi-Nuclear NMR (Solution State) Start->NMR Solvation Effects IR ATR-FTIR Spectroscopy (Solid State) Start->IR Crystal Lattice Effects MS Mass Spectrometry (Gas Phase) Start->MS Ionization Effects Tautomer Tautomeric Equilibrium Elucidation NMR->Tautomer 1H/13C/15N Shifts IR->Tautomer Vibrational Modes MS->Tautomer Fragmentation

Fig 1: Multi-modal spectroscopic workflow for tautomeric elucidation based on physical state.

Spectroscopic Workflows for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for establishing the conformational and configurational state of triazolopyrimidines in solution[1].

  • ¹H NMR: The most diagnostic feature is the presence of the highly deshielded N-H proton in the thione form, typically appearing as a broad singlet between 12.0 and 14.0 ppm. This extreme deshielding is caused by the electron-withdrawing thiocarbonyl group and the anisotropic effect of the fused aromatic system. If the thiol form dominates, an S-H proton is observed much further upfield, typically between 3.0 and 5.0 ppm[1][4].

  • ¹³C NMR: Carbon-13 NMR provides unambiguous confirmation of the pyrimidine skeleton. The thiocarbonyl carbon (C=S) of the thione tautomer is highly deshielded, resonating between 160 and 180 ppm. In contrast, the C-S carbon of the thiol form typically appears between 140 and 150 ppm[1][4].

  • 2D NMR (¹H-¹⁵N HMBC): One-dimensional spectra can sometimes be ambiguous if rapid proton exchange occurs. Heteronuclear Multiple Bond Correlation (HMBC) experiments provide a self-validating check. A cross-peak correlating the N-H proton to the adjacent ¹⁵N and ¹³C nuclei definitively establishes the thione connectivity[1].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is vital for characterizing the molecule in its native solid state. The thione form is characterized by a prominent N-H stretching band in the 3100–3300 cm⁻¹ region and a strong C=S stretching vibration between 1300 and 1350 cm⁻¹[5]. If the thiol form is present, a weak S-H stretching band appears around 2500–2600 cm⁻¹, and the C=S band is absent[5].

Mass Spectrometry (MS)

Mass spectrometry provides insights into gas-phase tautomerism. The fragmentation patterns of the molecular ion differ significantly between the two forms. The thione form frequently undergoes a rearrangement resulting in the elimination of isothiocyanic acid (HNCS), whereas the thiol form is more prone to the loss of a sulfhydryl radical (·SH) or hydrogen sulfide (H₂S)[4].

G Q1 1H NMR: Signal at 12-14 ppm? Thione Thione Form Dominant (N-H proton confirmed) Q1->Thione Yes Q2 1H NMR: Signal at 3-5 ppm? Q1->Q2 No C13 13C NMR Cross-Validation Thione->C13 Thiol Thiol Form Dominant (S-H proton confirmed) Q2->Thiol Yes Thiol->C13 C_Thione C=S peak at 160-180 ppm C13->C_Thione If Thione C_Thiol C-S peak at 140-150 ppm C13->C_Thiol If Thiol

Fig 2: Logic tree for multi-nuclear NMR discrimination of thiol/thione tautomers.

Quantitative Data Summaries

Table 1: Diagnostic NMR Chemical Shifts for Triazolopyrimidine Tautomers

Nucleus / FeatureThione Tautomer (=S)Thiol Tautomer (-SH)Structural Causality / Note
¹H NMR (N-H vs S-H) 12.0 – 14.0 ppm (br s)3.0 – 5.0 ppm (s)Deshielding by C=S and ring current shifts N-H downfield.
¹³C NMR (C=S vs C-S) 160 – 180 ppm140 – 150 ppmReduced electron density at the thiocarbonyl carbon.
¹⁵N NMR (N-H) ~ 150 – 170 ppmN/AObservable via ¹H-¹⁵N HSQC/HMBC correlations.

Table 2: Diagnostic FTIR Vibrational Frequencies (Solid State)

Vibrational ModeFrequency Range (cm⁻¹)IntensityTautomer Indicated
ν(N-H) stretch 3100 – 3300Medium - StrongThione
ν(S-H) stretch 2500 – 2600WeakThiol
ν(C=S) stretch 1300 – 1350StrongThione[5]
ν(C=N) stretch 1600 – 1650StrongBoth (Triazole ring)[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible structural elucidation, the following methodologies must be strictly adhered to. These protocols are designed with built-in causality checks to prevent false interpretations.

Protocol 1: High-Resolution NMR Acquisition for Tautomeric Ratio Determination

Objective: To accurately determine the solution-state tautomeric equilibrium without solvent-induced artifacts.

  • Solvent Selection: Dissolve 5–10 mg of the purified triazolopyrimidine thiol in 0.5 mL of strictly anhydrous DMSO-d₆.

    • Causality Check: CDCl₃ often lacks the solvating power for highly polar heterocyclic tautomers, leading to aggregation and line broadening. Anhydrous DMSO-d₆ disrupts intermolecular hydrogen bonding, providing sharp, resolvable signals. However, trace water in DMSO can undergo rapid chemical exchange with labile N-H or S-H protons, obliterating their signals. Using molecular sieves in the NMR tube is a self-validating step to ensure the absence of water.

  • Temperature Calibration: Set the probe temperature to 298 K.

    • Causality Check: Tautomerization is a dynamic thermodynamic process. Recording the exact temperature ensures the equilibrium constant (

      
      ) can be accurately reproduced or calculated via the Van 't Hoff equation in variable-temperature (VT) studies.
      
  • Acquisition Parameters (¹H NMR): Acquire the spectrum with a minimum of 64 scans, a relaxation delay (D1) of at least 2 seconds, and a spectral width spanning -2 to 16 ppm.

  • Integration and Validation: Integrate the N-H peak (~13 ppm) against a stable, non-exchangeable aromatic proton on the triazolopyrimidine core. If the integration ratio is < 1, search the 3-5 ppm region for the S-H proton to close the mass balance.

Protocol 2: Solid-State ATR-FTIR for Vibrational Elucidation

Objective: To determine the solid-state tautomeric form without inducing mechanochemical changes.

  • Background Collection: Collect a background spectrum using a clean diamond Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place 1–2 mg of the dry, crystalline powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality Check: ATR is strictly preferred over traditional KBr pelleting. The high pressure (often >10 tons) applied during KBr disc formation can induce mechanochemical polymorphic transitions, artificially shifting the solid-state tautomeric equilibrium. Furthermore, KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch at ~3400 cm⁻¹, which masks the critical N-H stretch (3100–3300 cm⁻¹) of the thione tautomer.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Spectral Interpretation: Analyze the 2500 cm⁻¹ region. The absolute absence of a peak here, coupled with a strong peak at ~1330 cm⁻¹, definitively validates the solid-state thione form[5].

References

  • Paronikyan, E.G., et al. Synthesis and Thione–Thiol Tautomerism of 5-Thioxopyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines. ResearchGate. URL: [Link]

  • IDOSI. Tautomeric Equilibria Studies by Mass Spectrometry. idosi.org. URL: [Link]

  • Journal of Medicinal Chemistry (ACS). Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. acs.org. URL:[Link]

  • ACS Omega. Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. acs.org. URL: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. nih.gov. URL:[Link]

  • Journal of Chemical and Pharmaceutical Research. A one-pot microwave irradiation synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. jocpr.com. URL: [Link]

Sources

Biological activity oftriazolo[1,5-a]pyrimidine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Triazolo[1,5-a]pyrimidine Scaffold: A Strategic Bioisostere for Multi-Target Therapeutics Subtitle: An In-Depth Technical Guide on Structure-Activity Relationships, Synthetic Methodologies, and Pharmacological Profiles.

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bioisosteric relationship to the purine nucleus.[1] Unlike its isomer, the [1,5-c] system (often associated with adenosine A2A antagonism), the [1,5-a] scaffold is thermodynamically more stable and exhibits a broader pharmacological range.

This guide analyzes the TP scaffold's utility in three critical domains: oncology (specifically tubulin modulation and MDR reversal), antimicrobial therapeutics (DNA gyrase inhibition), and CNS applications . We provide actionable insights into the Structure-Activity Relationships (SAR) that drive these activities, supported by validated synthetic protocols.

Structural Basis & Synthetic Versatility[2]

The Purine Bioisostere Concept

The TP scaffold mimics the adenine core of ATP. The bridgehead nitrogen at position 1 and the pyrimidine ring nitrogens create a hydrogen-bond acceptor/donor profile similar to purines, allowing high-affinity binding to ATP-binding pockets in kinases (e.g., CDK2, PI3K) and DNA-processing enzymes (e.g., Gyrase).

Synthetic Workflows

Two primary routes dominate the synthesis of biologically active TPs. The choice depends on the desired substitution pattern at C5 and C7.

  • Route A (Biginelli-like Multicomponent): Ideal for generating diversity at C5, C6, and C7 simultaneously.

  • Route B (Binucleophile Condensation): Uses 3-amino-1,2,4-triazole and 1,3-dicarbonyls. This is the industry standard for high-yield, regioselective synthesis.

SynthesisWorkflow Start1 3-amino-1,2,4-triazole Intermediate Dihydro-intermediate Start1->Intermediate Reflux (AcOH) Reagent1 1,3-Dicarbonyl (e.g., Ethyl acetoacetate) Reagent1->Intermediate Reagent2 Aryl Aldehyde Reagent2->Intermediate Biginelli-like (Multicomponent) Product [1,2,4]Triazolo[1,5-a]pyrimidine Intermediate->Product Oxidation (if Dihydro)

Figure 1: Convergent synthetic pathways for the triazolo[1,5-a]pyrimidine core.

Therapeutic Applications: Oncology

The TP scaffold is unique in oncology because it does not rely on a single mechanism. It acts as a dual-threat agent : inhibiting kinases while simultaneously disrupting microtubule dynamics.

Microtubule Dynamics (The "Vinca-Alternative")

Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers), certain TP derivatives (e.g., those with a C7-phenyl group) promote tubulin polymerization but do not compete with paclitaxel .

  • Mechanism: They bind to the colchicine site or a unique pocket, inhibiting the binding of vinca alkaloids, leading to G2/M cell cycle arrest.

  • Key Compound: 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl derivatives.

Multidrug Resistance (MDR) Reversal

Recent developments (e.g., WS-898 ) have identified TPs as potent inhibitors of ABCB1 (P-glycoprotein) .[2]

  • Significance: These compounds inhibit the efflux pump that expels chemotherapeutics like paclitaxel from cancer cells.

  • Potency: WS-898 exhibits an IC50 of ~5.0 nM in reversing paclitaxel resistance in SW620/Ad300 cells.[2]

Kinase Inhibition (CDK2 & PI3K)

The scaffold's ATP-mimetic nature makes it a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), crucial for cell cycle progression.

Table 1: Comparative Potency of Key TP Derivatives in Oncology

Compound IDTargetCell Line / AssayIC50 / KdMechanism Note
H12 ERK SignalingMGC-803 (Gastric)9.47 µMSuppresses p-ERK1/2; induces apoptosis.
WS-898 ABCB1 (P-gp)SW620/Ad3005.0 nMReverses Paclitaxel resistance; ATPase stimulation.
C26 LSD1Enzyme Assay1.72 µMFAD-competitive inhibitor; selective over MAO-A/B.
TP-Tubulin TubulinPolymerization~3.0 µMPromotes polymerization; non-taxane site.

Therapeutic Applications: Infectious Diseases

Antimicrobial (DNA Gyrase Inhibition)

The TP scaffold serves as a surrogate for the quinolone core found in Ciprofloxacin.

  • Mechanism: Stabilization of the DNA-Gyrase cleavable complex, preventing DNA religation.

  • SAR Insight: A C2-thioalkyl group combined with a C7-aryl moiety is critical for broad-spectrum activity (Gram-positive & Gram-negative).

  • Lead Compounds: Compounds 9n and 9o have demonstrated bactericidal activity comparable to Ciprofloxacin against E. coli and S. aureus.

MOA_Infectious TP_Drug TP Scaffold (C2-thio / C7-aryl) Target Bacterial DNA Gyrase (ATP Binding Pocket) TP_Drug->Target Competitive Binding Action Stabilization of Cleavable Complex Target->Action Inhibition of Religation Result DNA Replication Arrest (Bactericidal) Action->Result

Figure 2: Mechanism of Action for Antimicrobial TP Derivatives targeting DNA Gyrase.

Structure-Activity Relationship (SAR) Map

The biological activity of the TP scaffold is strictly regio-dependent.

  • Position 2 (C2):

    • Antimicrobial: Thioalkyl (-SR) groups here drastically improve potency against E. faecium and S. aureus.

    • Anticancer:[3][4][5] Often H or small alkyl; bulky groups here can reduce kinase affinity.

  • Position 5 (C5):

    • Anticancer:[3][4][5] Requires an amine linker (e.g., -NH-CH2-CF3). The trifluoroethyl group is a "magic methyl" bioisostere that improves metabolic stability and lipophilicity.

  • Position 7 (C7):

    • The "Warhead" Position: A phenyl ring here is essential.

    • Substitution: Ortho-fluorine atoms on this phenyl ring enhance metabolic stability. A para-oxygen linkage (e.g., -O-alkyl) is often required for tubulin binding.

SAR_Map Core [1,2,4]Triazolo[1,5-a]pyrimidine Core Scaffold C2 Position C2 (Triazole Ring) Core->C2 C5 Position C5 (Pyrimidine Ring) Core->C5 C7 Position C7 (Pyrimidine Ring) Core->C7 C2_Act Antimicrobial Trigger: -S-Alkyl / -S-Benzyl (Essential for Gyrase inhibition) C2->C2_Act C5_Act Kinase/Metabolic Stability: -NH-CH2-CF3 (Fluoroalkyl) -NH-Aryl (Kinase hinge binder) C5->C5_Act C7_Act Anticancer Specificity: -Phenyl (Ortho-F, Para-O-Alkyl) Critical for Tubulin & ABCB1 C7->C7_Act

Figure 3: Regio-specific Structure-Activity Relationships (SAR) for the TP scaffold.

Detailed Experimental Protocols

Synthesis of 7-Phenyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

A self-validating protocol for generating the core scaffold.

  • Reagents: 3-amino-1,2,4-triazole (10 mmol), 1-phenyl-1,3-butanedione (10 mmol), Glacial Acetic Acid (15 mL).

  • Procedure:

    • Dissolve the triazole and dicarbonyl in acetic acid in a round-bottom flask.

    • Reflux at 118°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Validation Point: The reaction is complete when the starting amine spot (low Rf) disappears.

    • Cool to room temperature. Pour the mixture into crushed ice (50g).

    • Collect the precipitate via vacuum filtration.

    • Purification: Recrystallize from Ethanol/DMF.

  • Expected Yield: >80%.

  • Characterization: 1H NMR should show a singlet for the C6-H proton around 7.2–7.5 ppm (distinct from the phenyl multiplet).

Tubulin Polymerization Assay (Fluorescence Based)

To verify the unique "polymerization promoting" mechanism.

  • Reagents: Porcine brain tubulin (>99% pure), GTP (1 mM), DAPI (fluorescent reporter).

  • Setup:

    • Prepare Tubulin buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

    • Add Tubulin (10 µM final) to a black 96-well plate at 4°C.

    • Add Test Compound (TP derivative) at 10 µM.

    • Controls: Paclitaxel (Positive Control, 3 µM), Vincristine (Negative Control), DMSO (Vehicle).

  • Execution:

    • Shift temperature to 37°C to initiate polymerization.

    • Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Interpretation:

    • Polymerization Promoter (TP-like): Rapid increase in fluorescence Vmax similar to Paclitaxel.

    • Inhibitor: Flat line or reduced slope compared to DMSO.

References

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Link

  • Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor. Journal of Medicinal Chemistry.[2] Link

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Link

  • Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells. Molecules. Link

  • Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Physical and chemical properties oftriazolo[1,5-a]pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, a fused heterocyclic scaffold critical in medicinal chemistry and agrochemical development.

Physicochemical Profiling, Synthetic Utility, and Functionalization

Executive Summary

[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol (CAS: 66234-79-5) represents a privileged bicyclic scaffold that functions as a purine bioisostere.[1][2] Its unique electronic distribution, governed by the bridgehead nitrogen at position 1, imparts distinct reactivity profiles compared to its [4,3-a] isomer. This guide details the compound's tautomeric behavior, regioselective functionalization strategies, and validated synthetic protocols for researchers in drug discovery and materials science.

Part 1: Molecular Architecture & Physicochemical Baseline

The [1,2,4]triazolo[1,5-a]pyrimidine core is a 10-


 electron aromatic system. The fusion of the electron-rich triazole ring with the electron-deficient pyrimidine ring creates a push-pull electronic system, making the 2-thiol group highly versatile for nucleophilic substitutions and metal coordination.
1.1 Identity & Physical Constants
PropertyDataNote
IUPAC Name [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol
CAS Number 66234-79-5
Molecular Formula C

H

N

S
Molecular Weight 152.18 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, dilute alkali; Poor in water, EtOHAcidic character of thiol aids solubility in base.[1]
pKa (Thiol) ~4.5 – 6.0 (Estimated)Comparable to mercaptotriazoles; acidic due to resonance stabilization.
1.2 Tautomeric Equilibrium (Thione vs. Thiol)

Like many N-heterocyclic thiols, this compound exhibits thione-thiol tautomerism. In the solid state and polar solvents (DMSO, MeOH), the thione form is energetically favored due to the stabilization provided by the N-H...S hydrogen bond network and the aromaticity of the contributing resonance structures.

Key Insight: While often drawn as a thiol (-SH), the reactive species in neutral solution is predominantly the thione (=S). However, under basic conditions (S-alkylation), the reaction proceeds via the thiolate anion.

Tautomerism cluster_0 Tautomeric Equilibrium Thiol Thiol Form (Aromatic -SH) Thione Thione Form (NH / C=S) *Favored in Polar Media* Thiol->Thione  H-shift  

Figure 1: Thiol-Thione equilibrium. The thione form dominates in solution, but S-alkylation traps the thiol form.

Part 2: Chemical Reactivity & Functionalization[3]
2.1 Regioselective Alkylation

The scaffold presents multiple nucleophilic sites: the sulfur atom and the ring nitrogens (N3 and N4).

  • S-Alkylation (Major): Under basic conditions (e.g., K

    
    CO
    
    
    
    /Acetone or NaH/DMF), the thiolate anion is the hardest nucleophile, leading almost exclusively to thioethers (sulfides).
  • N-Alkylation (Minor): Can occur under neutral conditions or with soft electrophiles, but is generally suppressed by the high nucleophilicity of the sulfur.

2.2 Dimroth Rearrangement

A critical stability consideration is the Dimroth rearrangement. Under basic conditions, [1,2,4]triazolo[4,3-a]pyrimidines can rearrange to the thermodynamically more stable [1,5-a] isomers. Since the target compound is already the stable [1,5-a] isomer, it is resistant to this rearrangement, making it a robust scaffold for high-temperature reactions.

2.3 Metal Coordination

The N1-C2-S chelating pocket allows the formation of stable complexes with transition metals (Cu, Ag, Ru), utilized in:

  • Antimicrobial agents: Ag(I) complexes.

  • Corrosion inhibition: Forming protective films on copper surfaces.

Part 3: Synthesis & Manufacturing

The most reliable synthesis involves the "Annulation of Pyrimidine" strategy, constructing the triazole ring onto a pyrimidine precursor.

3.1 Retrosynthetic Analysis

The [1,5-a] system is synthesized by cyclizing 2-hydrazinopyrimidine with a one-carbon synthon (CS


).

Synthesis Start 2-Chloropyrimidine Step1 Hydrazine Hydrate (Nucleophilic Substitution) Start->Step1 Inter 2-Hydrazinopyrimidine Step1->Inter Step2 CS2 / KOH (Cyclocondensation) Inter->Step2 Final [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol Step2->Final

Figure 2: Synthetic pathway from commercially available 2-chloropyrimidine.

Part 4: Experimental Protocols
Protocol A: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol

This protocol utilizes the cyclization of 2-hydrazinopyrimidine with carbon disulfide.

Reagents:

  • 2-Hydrazinopyrimidine (10 mmol)

  • Carbon Disulfide (CS

    
    ) (12 mmol)
    
  • Potassium Hydroxide (KOH) (10 mmol)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Dissolution: Dissolve 2-hydrazinopyrimidine (1.10 g, 10 mmol) in absolute ethanol (20 mL) containing KOH (0.56 g, 10 mmol).

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add CS

    
     (0.72 mL, 12 mmol) dropwise over 10 minutes.
    
  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 6–8 hours. Evolution of H

    
    S gas (rotten egg smell) indicates cyclization; use a scrubber trap.
    
  • Work-up: Evaporate the solvent under reduced pressure to roughly half the volume.

  • Precipitation: Dilute with ice-cold water (20 mL) and acidify with 10% HCl to pH 3–4. The thiol will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1) to obtain the pure product.

Yield: Typical yields range from 75–85%.

Protocol B: S-Alkylation (General Procedure)

To generate thioether derivatives for SAR studies.

  • Suspend [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (1.0 eq) in dry Acetone or DMF.

  • Add Anhydrous K

    
    CO
    
    
    
    (1.2 eq) and stir at room temperature for 30 mins.
  • Add the Alkyl Halide (1.1 eq) dropwise.

  • Stir at RT (or mild heat 50 °C) for 2–4 hours. Monitor by TLC.[3][4]

  • Pour into crushed ice; filter the resulting solid S-alkylated product.

Part 5: Applications in Drug Discovery
5.1 Purine Bioisosterism

The scaffold mimics the purine ring system (adenine/guanine) but lacks the N7/N9 imidazole geometry. This allows it to inhibit enzymes that process purines without being incorporated into DNA, reducing mutagenic potential.

  • Target: CDK2 (Cyclin-dependent kinase) inhibitors.

  • Target: Tubulin polymerization inhibitors (binding at the colchicine site).

5.2 Antimicrobial Activity

Derivatives substituted at the 5- and 7-positions (via the reaction of 3-amino-5-mercapto-1,2,4-triazole with 1,3-diketones) show potent activity against Gram-positive bacteria, specifically Enterococcus faecium.

References
  • Synthesis & Antitumor Activity: Ahmed, S. A., et al. "Synthesis and Anti-Tumor Activities of New [1,2,4]triazolo[1,5-a]pyrimidine Derivatives."[5] European Journal of Chemistry, vol. 5, no. 2, 2014, pp. 334-338. Link

  • Tubulin Inhibition: Zhang, N., et al. "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry, vol. 50, no. 2, 2007, pp. 319-327. Link

  • Tautomerism Studies: Bojarska-Olejnik, E., et al. "15N NMR investigation of the tautomeric equilibria of some 1,2,4-triazoles." Magnetic Resonance in Chemistry, vol. 24, 1986. Link

  • Regioselectivity: Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, vol. 10, 2016. Link

  • General Properties: PubChem Compound Summary for CID 636456, [1,2,4]Triazolo[1,5-a]pyrimidine.[6] Link

Sources

Tautomerism in substitutedtriazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Fluidity in Drug Design: A Definitive Guide to Tautomerism in Substituted Triazolo[1,5-a]pyrimidines

Executive Summary: The Chameleon Scaffold

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as a bioisostere for purines (adenine and guanine).[1] Its utility spans from CDK2 inhibitors in oncology to DHFR inhibitors in infectious disease. However, this scaffold presents a unique challenge: structural ambiguity .

Unlike rigid heterocycles, this system is prone to two distinct forms of structural fluidity that can derail Structure-Activity Relationship (SAR) campaigns if ignored:

  • Isomeric Equilibrium (Dimroth Rearrangement): The kinetic [4,3-a] isomer vs. the thermodynamic [1,5-a] isomer.

  • Prototropic Tautomerism: The shifting of protons on substituent groups (specifically -OH, -SH, and -NH2), altering hydrogen bond donor/acceptor profiles.

This guide provides the mechanistic understanding and experimental protocols required to definitively assign structure and exploit these properties in drug design.

The Dimroth Rearrangement: Kinetic vs. Thermodynamic Control

The most critical synthesis issue is the formation of the [1,2,4]triazolo[4,3-a]pyrimidine (kinetic product) which can rearrange into the [1,2,4]triazolo[1,5-a]pyrimidine (thermodynamic product). This rearrangement is pH- and temperature-dependent.

The Mechanism

The rearrangement follows an ANRORC-like pathway (Addition of Nucleophile, Ring Opening, Ring Closure). Under basic or acidic conditions, the pyrimidine ring opens, the triazole ring rotates around the C-N bond, and the pyrimidine ring closes on the alternative nitrogen.

Figure 1: The Dimroth Rearrangement Mechanism

Dimroth Kinetic [4,3-a] Isomer (Kinetic Product) Inter1 Nucleophilic Attack (H2O/OH-) Kinetic->Inter1 pH > 7 or Heat Open Ring Opening (Intermediate) Inter1->Open Rotate Bond Rotation (180°) Open->Rotate Close Ring Closure (-H2O) Rotate->Close Thermodynamic [1,5-a] Isomer (Thermodynamic) Close->Thermodynamic Stable Form

Caption: The irreversible isomerization from the [4,3-a] fused system to the [1,5-a] system via ring opening and rotation.

Diagnostic Signatures

Distinguishing these isomers is non-trivial by 1H NMR alone.

  • [4,3-a] Isomer: The bridgehead proton (if present) or adjacent carbons often appear slightly downfield due to the specific anisotropy of the 4,3-fusion.

  • [1,5-a] Isomer: Thermodynamically stable.[2][3] Synthesized directly using 3-amino-1,2,4-triazole and 1,3-dicarbonyls in refluxing acetic acid.

Prototropic Tautomerism: The "R" Group Effect

When substituents capable of hydrogen bonding (-OH, -NH2, -SH) are introduced at positions 5 or 7, the molecule exists in equilibrium between heteroaromatic and non-aromatic (amide/imide) forms.

The 7-Hydroxy Case (The Oxo-Form Dominance)

Literature often refers to "7-hydroxytriazolo[1,5-a]pyrimidine." However, in solution (DMSO, H2O) and solid state, the 7-one (lactam) tautomer predominates.

  • Implication: In docking studies, if you model the "hydroxy" form (C-OH), you assume an H-bond donor . The actual species (C=O, N-H) acts as an H-bond acceptor at the oxygen and a donor at the ring nitrogen (N4 or N8 depending on specific protonation).

Table 1: NMR Chemical Shift Differences (DMSO-d6)

FeatureEnol Form (Hydroxy)Keto Form (Oxo/Lactam)Observation in [1,5-a] Systems
Carbonyl (C7) ~160-165 ppm (C-O)~155-160 ppm (C=O)Observed: Distinct C=O character in C13 NMR.
Ring NH Absent12.0 - 14.0 ppm (Broad)Observed: Broad singlet often seen >12 ppm.
OH Proton ~9.0 - 10.0 ppm (Sharp)AbsentRarely observed unless trapped.
The Amino-Imino Equilibrium

For 7-amino derivatives, the amino form (-NH2) is generally more stable than the imino (=NH) form due to the retention of aromaticity in the pyrimidine ring. However, strong electron-withdrawing groups at C6 can shift this equilibrium.

Analytical Validation Strategy

To ensure scientific integrity, you cannot rely on a single analytical method. Use this triangulation protocol.

The N-15 HMBC (The Gold Standard)

Nitrogen-15 Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method to distinguish [1,5-a] from [4,3-a] and determine tautomeric states.

  • [1,5-a] Pattern: The bridgehead nitrogen (N4) couples to protons on both rings (e.g., H2 of triazole and H5 of pyrimidine).

  • [4,3-a] Pattern: The bridgehead nitrogen (N5) coupling network is distinct; the magnetic environment of the triazole protons is significantly different.

X-Ray Crystallography
  • Protocol: Grow crystals from slow evaporation of EtOH/DMF.

  • Caveat: Solid-state packing forces may lock the molecule in a tautomer that is not the dominant species in solution. Always cross-reference with solution NMR.

Experimental Protocols

Protocol A: Regioselective Synthesis of 7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine

Direct synthesis favoring the thermodynamic [1,5-a] isomer.

  • Reagents: 3-amino-1,2,4-triazole (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve amine in AcOH (5 mL/mmol).

    • Add ethyl acetoacetate dropwise at RT.

    • Reflux at 118°C for 4-6 hours. Monitor by TLC (EtOAc:MeOH 9:1).

    • Cool to RT. The product often precipitates.

    • Filter and wash with cold EtOH.

  • Purification: Recrystallization from EtOH/DMF.

  • Validation: 1H NMR should show the absence of ethyl ester protons and the presence of a ring CH (singlet ~5.8-6.2 ppm for H6).

Protocol B: Chemical Proof of Structure (Isomerization)

To confirm you have the [1,5-a] and not the [4,3-a].

  • Take 50 mg of the product.

  • Reflux in 10% NaOH for 1 hour (Ring opening).

  • Acidify with HCl (Ring closure).

  • Result: If the starting material was [1,5-a], it remains unchanged (it is the thermodynamic sink). If it was [4,3-a], it will convert to [1,5-a].

Implications for Drug Design (SAR)

When docking these compounds into protein targets (e.g., ATP binding pockets of kinases), the tautomeric state defines the pharmacophore.

Figure 2: Docking Logic Workflow

SAR Compound Candidate Molecule (7-OH substituted) Decision Tautomer Analysis Compound->Decision PathA Model as Enol (OH) (Incorrect) Decision->PathA Default Settings PathB Model as Keto (NH/C=O) (Correct) Decision->PathB QM/DFT Correction ResultA False H-Bond Donor Poor Docking Score Correlation PathA->ResultA ResultB Correct H-Bond Acceptor High Predictive Power PathB->ResultB

Caption: Impact of tautomer selection on in silico docking accuracy.

  • Bioisosterism: The [1,5-a] system mimics the N7-C8-N9 face of purines.

  • Solvation: The keto-form is more polar. In hydrophobic pockets, the equilibrium might shift, but the energetic penalty of desolvation must be calculated.

References

  • Mechanistic Insight: Richardson, G. O., & McCarty, F. J. (1972). The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyrimidines. Journal of Medicinal Chemistry. Link

  • NMR Validation: Fischer, G. (2025). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Link

  • Synthesis Protocol: Wang, X., et al. (2007).[1] Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines. Molecules. Link

  • Drug Design Applications: Oukoloff, K., et al. (2019).[4] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. Link

  • Tautomerism Review: Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

Sources

Technical Guide: X-ray Crystal Structure of Triazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purine Bioisostere

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, primarily due to its electronic and structural isomorphism with the purine nucleus. This guide provides a rigorous structural analysis of these derivatives, focusing on their crystallographic parameters, intermolecular forces, and practical synthesis/crystallization protocols.

For the drug developer, understanding the solid-state arrangement of these molecules is not merely an academic exercise—it is a direct window into their potential binding modes within active sites (e.g., kinases, tubulin), where


 stacking and hydrogen bonding dictate potency.

Crystallographic Architecture & Metrics

Case Study: 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine

To provide authoritative data, we analyze the crystal structure of the 5-bromo derivative, a standard reference point for halogenated analogs. The molecule crystallizes in lower-symmetry space groups (often Monoclinic


), driven by the planarity of the bicyclic system.
Structural Metrics Table

Data derived from high-resolution X-ray diffraction studies (e.g., Acta Cryst. reports).

ParameterAtom PairTypical Value (Å / °)Structural Significance
Bond Length N1–C21.30 – 1.32 ÅDouble bond character; critical H-bond acceptor site.
Bond Length N4–C3a1.35 – 1.37 ÅBridgehead nitrogen; indicates delocalization across rings.
Bond Length C–Br1.88 – 1.90 ÅStandard aromatic halogen; potential for halogen bonding.
Bond Angle N1–C2–N3128° – 130°Wide angle characteristic of the 1,2,4-triazole ring.
Planarity RMS Deviation< 0.02 ÅThe entire bicyclic core is essentially planar, facilitating intercalation.
Packing Motifs and Intermolecular Forces

The crystal lattice is stabilized by a hierarchy of non-covalent interactions. Understanding these forces allows researchers to predict how these ligands might orient themselves in a hydrophobic protein pocket.

  • 
     Stacking: 
    
    • Geometry: Centroid-to-centroid distances typically range from 3.6 to 3.9 Å .

    • Orientation: Often observed as "head-to-tail" inversion dimers to minimize dipole repulsion.

    • Relevance: Mimics the stacking of DNA base pairs; explains the scaffold's affinity for DNA gyrase and kinase ATP-binding pockets.

  • Hydrogen Bonding Network:

    • Donors/Acceptors: The N3 and N1 atoms are potent H-bond acceptors. In amino-substituted derivatives (e.g., 2-amino analogs), N-H...N interactions form supramolecular "ribbons" or sheets.

    • Water Bridges: Hydrated forms often show water molecules bridging the N4 bridgehead and exocyclic substituents.

  • Halogen Bonding (Specific to Halo-derivatives):

    • Interaction: C-Br...N contacts (approx. 3.18 Å) are frequently observed, acting as a directional anchor—a feature exploitable in fragment-based drug design.

Experimental Protocols: Synthesis & Crystallization[1][2]

Causal Logic in Protocol Design
  • Solvent Choice: We use Glacial Acetic Acid for the condensation because it catalyzes the dehydration step and protonates the exocyclic amine, improving solubility during the reaction.

  • Crystallization Medium: Ethanol (slow evaporation) is preferred over rapid cooling. The triazolopyrimidine core is moderately soluble in hot ethanol but crystallizes well upon slow concentration, yielding diffraction-quality prisms rather than amorphous powder.

Step-by-Step Methodology
Phase A: Condensation Synthesis
  • Reagents: Combine 3-amino-1,2,4-triazole (10 mmol) and the appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol).

  • Reaction: Reflux in 15 mL Glacial Acetic Acid for 4–6 hours.

    • Checkpoint: Monitor via TLC (MeOH:DCM 1:9). The product typically fluoresces under UV (254 nm).

  • Isolation: Cool the mixture to room temperature. If precipitation is slow, reduce volume by 50% under vacuum.

  • Filtration: Collect the solid precipitate and wash with cold diethyl ether to remove unreacted dicarbonyls.

Phase B: Single Crystal Growth (Slow Evaporation)
  • Dissolution: Dissolve 50 mg of the crude solid in minimal hot absolute ethanol (~5-8 mL).

    • Note: If the compound contains polar groups (e.g., -OH, -NH2), a 10:1 EtOH:DMF mixture may be required.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Evaporation: Cover the vial with Parafilm and poke 3–4 small holes with a needle.

  • Incubation: Store at ambient temperature (20–25°C) in a vibration-free zone.

  • Harvest: Crystal growth typically occurs over 3–7 days. Crystals should be clear, prismatic blocks.

Visualizations

Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to X-ray quality crystals.

SynthesisWorkflow Start Start: 3-Amino-1,2,4-triazole + 1,3-Dicarbonyl Reflux Reflux in Glacial AcOH (4-6 hrs, 118°C) Start->Reflux Condensation Isolate Cool & Filter Wash w/ Et2O Reflux->Isolate Precipitation Purify Dissolve in Hot EtOH (Filter 0.45µm) Isolate->Purify Recrystallization Evap Slow Evaporation (Parafilm, 3-7 days) Purify->Evap Nucleation Xray X-ray Diffraction Analysis Evap->Xray Harvest

Caption: Workflow for the synthesis and generation of diffraction-quality triazolo[1,5-a]pyrimidine crystals.

Structural Interaction Map

This diagram illustrates the key intermolecular forces stabilizing the crystal lattice and biological binding.

Interactions Core Triazolo[1,5-a]pyrimidine Scaffold PiPi Pi-Pi Stacking (3.6 - 3.9 Å) Core->PiPi Planar Aromatic System HBond H-Bonding (N3/N1 Acceptors) Core->HBond Nitrogen Lone Pairs Halogen Halogen Bonding (C-Br...N) Core->Halogen If Halogenated (C5/C6) BioTarget Biological Target (e.g., Kinase ATP Pocket) PiPi->BioTarget Mimics Purine Base HBond->BioTarget Specificity Anchor

Caption: Network of intermolecular forces governing crystal packing and biological molecular recognition.

Medicinal Chemistry Applications

The structural data derived from X-ray analysis directly informs Structure-Activity Relationship (SAR) studies.

  • Kinase Inhibition: The N3 and N4 nitrogens often mimic the N1 and N3 of adenine, allowing the scaffold to bind to the hinge region of kinases (e.g., CDK2, BRD4).

  • Tubulin Polymerization: Derivatives substituted at the 5- and 7-positions have shown efficacy in disrupting microtubule dynamics. X-ray structures reveal that the "butterfly" angle between the bicyclic core and pendant phenyl rings is crucial for fitting into the colchicine binding site.

  • Antimicrobial Agents: The planarity confirmed by X-ray diffraction is essential for intercalation into bacterial DNA, a mechanism proposed for its activity against E. faecium and S. aureus.

References

  • Structure and Antimicrobial Activity: Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives. Molecular Diversity (2021).

  • Drug Design Review: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry (2019).[1][2]

  • Tubulin Inhibition: Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry (2006).

  • Crystallographic Data (5-Bromo): 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine.[3] IUCrData (2016).[3]

  • Crystallographic Data (Hydrazide): 2-(2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetohydrazide monohydrate.[4] IUCrData (2016).[3]

Sources

Triazolopyrimidine Analogs: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a wide array of therapeutic candidates.[1][2][3][4] This technical guide provides an in-depth exploration of the potential therapeutic applications of triazolopyrimidine analogs, with a focus on their utility in oncology, neurodegenerative disorders, and infectious diseases. We will delve into the nuanced mechanisms of action, structure-activity relationships (SAR), and key experimental data that underscore the therapeutic promise of this fascinating class of heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of triazolopyrimidine analogs in their own research and development endeavors.

The Triazolopyrimidine Scaffold: A Foundation for Diverse Bioactivity

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) is the most thermodynamically stable and extensively studied isomer among the eight possible isomeric structures of triazolopyrimidines.[5][6] Its isoelectronic relationship with the purine ring system has made it an attractive surrogate in the design of non-nucleoside molecules targeting a range of biological targets.[1] The versatility of the TP scaffold allows for a diverse range of biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and neuroprotective properties.[4][5][7]

Triazolopyrimidine Analogs in Oncology

Triazolopyrimidine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[8][9]

Mechanism of Action: Tubulin Inhibition

A notable class of triazolopyrimidine analogs exhibits potent anticancer activity through a unique mechanism of tubulin inhibition.[8][9] Unlike taxanes, which bind to a different site, these compounds promote tubulin polymerization but do not compete with paclitaxel.[8][9] Instead, they have been shown to inhibit the binding of vinca alkaloids to tubulin.[8][9] This distinct mechanism allows them to overcome resistance mediated by several multidrug resistance transporter proteins.[8][9] A key compound from this class, TTI-237 (cevipabulin), has demonstrated potent anti-cancer activity both in vitro and in vivo.[1]

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a method to assess the effect of triazolopyrimidine analogs on tubulin polymerization.

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • GTP (Guanosine-5'-triphosphate)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • Test compounds (triazolopyrimidine analogs) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., paclitaxel)

    • Negative control (vehicle)

    • Temperature-controlled spectrophotometer with a 340 nm filter

  • Procedure:

    • Prepare a reaction mixture containing polymerization buffer and the desired concentration of the test compound or control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the polymerization by adding a solution of cold tubulin and GTP to the reaction mixture.

    • Immediately place the reaction mixture in the spectrophotometer and monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

    • Record data at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

    • Analyze the data by plotting absorbance versus time to determine the rate and extent of polymerization.

Mechanism of Action: Kinase Inhibition

Triazolopyrimidine derivatives have also been developed as potent inhibitors of various kinases implicated in cancer progression.

Certain pyrazolo[4,3-e][8][9][10]triazolo[1,5-c]pyrimidine derivatives have been identified as effective EGFR inhibitors.[11] These compounds have shown cytotoxic effects against breast and cervical cancer cell lines that express high levels of EGFR.[11] Mechanistic studies have demonstrated that these compounds inhibit the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK1/2, leading to cell cycle arrest and apoptosis.[11] Molecular docking studies suggest that these compounds bind to the ATP binding site of EGFR.[11]

The triazolopyrimidine scaffold has been successfully utilized to design selective inhibitors of CDK2, a key regulator of the cell cycle.[12] Structure-guided design and medicinal chemistry efforts have led to the identification of potent CDK2 inhibitors with significant selectivity over other kinases like GSK-3β.[12] For instance, a sulphonamide derivative of triazolopyrimidine was found to have a CDK2 IC50 of 120 nM and was 167-fold more selective for CDK2 over GSK-3β.[12]

Diagram: EGFR Signaling Pathway Inhibition by Triazolopyrimidine Analogs

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TP_Analog Triazolopyrimidine Analog TP_Analog->EGFR Inhibits (ATP binding site)

Caption: Inhibition of the EGFR signaling cascade by triazolopyrimidine analogs.

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like ABCB1. Novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives have been identified as potent ABCB1 inhibitors.[13] One such compound, 5r (NYH-707), was shown to markedly restore paclitaxel sensitivity in MDR cancer cells, with a reversal factor of 413.6.[13] Molecular docking studies suggest that these compounds bind within the hydrophobic cavity of ABCB1, stabilized by hydrogen bonding and π-π stacking interactions.[13]

Table 1: Anticancer Activity of Selected Triazolopyrimidine Analogs

Compound/ClassTarget/MechanismCell Line(s)IC50/ActivityReference
[8][9][10]Triazolo[1,5-a]pyrimidinesTubulin Polymerization PromotionMCF-7, HELA, HT29IC50 values of 2.16 µM to 17.43 µM[9]
Pyrazolo[4,3-e][8][9][10]triazolo[1,5-c]pyrimidine (Compound 1)EGFR InhibitionHCC1937, HeLaIC50 < 50 µM[11]
Sulphonamide derivative (111)CDK2 Inhibition-IC50 = 120 nM[12]
Compound 13cEGFR, TOP-II, HER-2, ARO InhibitionHCT116, HeLa, MCF-7IC50: 0.087, 31.56, 0.078, 0.156 µM respectively[14]
5r (NYH-707)ABCB1 InhibitionSW620/Ad300Reversal Factor = 413.6 for Paclitaxel[13]

Triazolopyrimidine Analogs in Neurodegenerative Diseases

The therapeutic potential of triazolopyrimidine analogs extends to neurodegenerative disorders, particularly those characterized by microtubule instability and tau pathology, such as Alzheimer's disease (AD).[15][16][17]

Mechanism of Action: Microtubule Stabilization

In neurodegenerative diseases like AD, the tau protein detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles.[16] Certain 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) have been shown to cross the blood-brain barrier and stabilize microtubules, thereby normalizing their function.[15][16] These compounds have demonstrated efficacy in vitro and in mouse models of AD, reducing neuronal cell death and attenuating tau tangle formation.[16] Interestingly, some prototype compounds were also found to reduce the generation of amyloid plaques.[16]

The structure-activity relationship of these TPDs is complex, as they can interact with at least two distinct binding sites on tubulin heterodimers: the vinca site and a seventh, spatially distinct site.[15][17] The specific substituents on the TPD core determine the binding affinity for these sites and, consequently, the cellular phenotype.[15][17]

Diagram: Experimental Workflow for Assessing Neuroprotective Effects

Neuroprotection_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) Compound_Treatment Treatment with Triazolopyrimidine Analogs Cell_Culture->Compound_Treatment MT_Assay Microtubule Stabilization Assay (e.g., Acetylated Tubulin Western Blot) Compound_Treatment->MT_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Compound_Treatment->Toxicity_Assay Animal_Model AD Mouse Model (e.g., Tau transgenic) Drug_Administration Oral or IP Administration of Analogs Animal_Model->Drug_Administration Behavioral_Tests Cognitive Behavioral Tests (e.g., Morris Water Maze) Drug_Administration->Behavioral_Tests Histology Brain Histology (Tau pathology, Amyloid plaques) Behavioral_Tests->Histology

Caption: Workflow for evaluating the neuroprotective potential of triazolopyrimidine analogs.

Triazolopyrimidine Analogs as Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Triazolopyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[6][10][18]

Mechanism of Action: Inhibition of Bacterial Enzymes

Several triazolopyrimidine-based compounds have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[10] DNA gyrase is essential for bacterial DNA replication, while DHFR is a key enzyme in the folic acid synthesis pathway. By targeting these two distinct and vital bacterial enzymes, these compounds can exhibit potent bactericidal activity.

For example, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds surpassing the efficacy of the standard antibiotic ciprofloxacin.[10][18]

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of triazolopyrimidine analogs against bacterial DNA gyrase.

  • Reagents and Materials:

    • Purified bacterial DNA gyrase

    • Supercoiled plasmid DNA (e.g., pBR322)

    • ATP (Adenosine-5'-triphosphate)

    • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

    • Test compounds (triazolopyrimidine analogs) dissolved in DMSO

    • Positive control (e.g., ciprofloxacin)

    • Negative control (vehicle)

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide)

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or control.

    • Add DNA gyrase to each reaction mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Analyze the DNA topology by agarose gel electrophoresis. The conversion of supercoiled DNA to relaxed DNA indicates gyrase activity. Inhibition of this conversion signifies inhibitory activity of the test compound.

    • Visualize the DNA bands under UV light after staining and quantify the band intensities to determine the IC50 value.

Table 2: Antimicrobial Activity of Selected Triazolopyrimidine Analogs

CompoundTarget/MechanismOrganism(s)MIC/ActivityReference
Triazolopyrimidine-6-carboxylic acid (II)Not specifiedM. tuberculosis H37RV92% inhibition at 6.25 µg/mL[10]
Hydrazide derivatives (IIIa, IIIb)Not specifiedGram-positive and Gram-negative bacteriaMIC as low as 2 µg/mL[10]
Compound 9oDNA Gyrase and DHFR InhibitionB. subtilis, S. aureus, E. coli, P. aeruginosaInhibition Zone > Ciprofloxacin[10][18]
Compound IVDNA Gyrase InhibitionNot specifiedIC50 = 0.68 µM[18]

Future Directions and Conclusion

The triazolopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic system in modern drug discovery.[1][2][4][5] Future research will likely focus on:

  • Structure-Based Drug Design: Leveraging crystallographic and computational modeling data to design more potent and selective inhibitors for specific targets.[12]

  • Multi-Targeted Agents: Developing single molecules that can modulate multiple targets involved in complex diseases like cancer and Alzheimer's disease.[14][19]

  • Optimization of ADME Properties: Improving the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their clinical translatability.[15]

References

  • Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., Gibbons, J., & Beyer, C. (2007). Synthesis and SAR of[8][9][10]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of[8][9][10]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Retrieved from [Link]

  • Alle, T., Varricchio, C., Yao, Y., Lucero, B., Nzou, G., Demuro, S., ... & Gussio, R. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry, 66(1), 486-511. [Link]

  • Abdelgawad, M. A., El-Naggar, A. M., El-Sayed, W. M., & El-Gendy, M. A. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • ResearchGate. (n.d.). Antibacterial Activity of triazolopyrimidine derivatives (2 a–2 o). Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[8][9][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4045. [Link]

  • Radi, M., & Schenone, S. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(17), 3072. [Link]

  • Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]

  • Technology. (2021, March 16). Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. [Link]

  • Semantic Scholar. (n.d.). Synthesis and antimicrobal activities of some novel triazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • Alle, T., Varricchio, C., Yao, Y., Lucero, B., Nzou, G., Demuro, S., ... & Gussio, R. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry, 66(1), 486-511. [Link]

  • Abdelgawad, M. A., El-Naggar, A. M., El-Sayed, W. M., & El-Gendy, M. A. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • Zhang, B., Li, Y., Wang, Y., Li, J., & Wang, Y. (2022). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Molecules, 27(19), 6533. [Link]

  • Ben-qaoud, D., El-Messaoudi, N., El-Malah, A., El-Kashef, H., & Ismaili, L. (2020). Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. Molecules, 25(14), 3196. [Link]

  • El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]

  • ResearchGate. (n.d.). (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Retrieved from [Link]

  • Kim, J., Lee, J., Kim, S., Kim, H., Lee, S., & Kim, K. T. (2024). Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. Journal of Medicinal Chemistry, 67(16), 14443-14465. [Link]

  • ResearchGate. (n.d.). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (2023, April 19). Novel[8][9][15]triazoles,[8][9][15]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives: Synthesis and Molecular Modeling as Potential Apoptotic Antitumor Agents. [Link]

  • ResearchGate. (n.d.). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]

  • ResearchGate. (n.d.). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2 | Request PDF. Retrieved from [Link]

  • El-Gamal, M. I., Al-Wareeth, T., Al-Zoubi, R. M., Al-Sha'er, M. A., Al-Qawasmeh, R. A., & Al-Tel, T. H. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. Scientific Reports, 14(1), 1-18. [Link]

  • He, Y., Chen, Y., Li, Y., Wang, Y., & Huang, Y. (2026). Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 202-214. [Link]

  • El-Sayed, M. T., El-Kerdawy, A. M., Tolba, M. F., & El-Sherif, A. A. (2023). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 28(13), 5092. [Link]

Sources

Advanced Medicinal Chemistry of Triazolopyrimidines: Scaffolds, Synthesis, and Therapeutic Targets

[1][2]

Executive Summary

Triazolopyrimidines represent a class of "privileged scaffolds" in medicinal chemistry, defined by the fusion of a triazole ring with a pyrimidine core.[1] Their intrinsic value lies in their structural bioisosterism with purines (adenine and guanine), allowing them to interact promiscuously yet selectively with ATP-binding pockets, DNA processing enzymes, and G-protein coupled receptors (GPCRs).

This guide dissects the two dominant isomers—1,2,4-triazolo[1,5-a]pyrimidine and 1,2,3-triazolo[4,5-d]pyrimidine —providing a roadmap for their synthesis, structural optimization, and biological validation.

Structural Classification & Bioisosterism

The triazolopyrimidine architecture is not a monolith; it exists as several isomeric forms. The position of the nitrogen atoms and the fusion face dictate the physicochemical properties and biological target affinity.

The Thermodynamic Sink: 1,2,4-Triazolo[1,5-a]pyrimidine

This is the most pharmacologically explored isomer. It is thermodynamically stable and serves as the core for Trapidil (a vasodilator and PDGF antagonist).

  • Key Feature: The bridgehead nitrogen (N1) is part of the pi-system, creating a planar, aromatic surface ideal for intercalation or hydrophobic pocket binding.

  • SAR Hotspots: Positions C5 and C7 are highly reactive to nucleophilic attack during synthesis, allowing for the introduction of diverse pharmacophores (amines, alkoxides, aryls).

The Purine Mimic: 1,2,3-Triazolo[4,5-d]pyrimidine

This isomer bears the closest topological resemblance to purine.

  • Key Application: extensively used in designing HSP90 inhibitors , LSD1 inhibitors , and adenosine receptor antagonists.

  • Chemistry: The [4,5-d] fusion mimics the imidazole-pyrimidine fusion of adenine, making it a "imposter" substrate for kinases and polymerases.

Synthetic Architectures

The construction of these bicyclic systems relies on two primary strategies: Annulation (building the pyrimidine onto a triazole) and Rearrangement (converting a kinetically favored isomer to a thermodynamically stable one).

Method A: The Cyclocondensation Route (Direct Synthesis)

The most robust method for generating the [1,5-a] scaffold involves the condensation of 3-amino-1,2,4-triazole with 1,3-dielectrophiles (e.g.,


Mechanism:

  • The exocyclic amine of the triazole attacks the carbonyl carbon of the dielectrophile.

  • Cyclization occurs at the triazole ring nitrogen (N2).

  • Dehydration yields the aromatic system.

Method B: The Dimroth Rearrangement

A defining feature of this chemistry is the Dimroth Rearrangement , where a kinetically formed [4,3-a] isomer isomerizes to the more stable [1,5-a] form under basic or thermal conditions. This is critical for process chemists to control purity.

Visualization of the Dimroth Mechanism:

DimrothRearrangementStartKinetically Favored1,2,4-triazolo[4,3-a]pyrimidineInter1Nucleophilic Attack(OH- or H2O)Start->Inter1Base/HeatOpenRing Opening(Intermediate)Inter1->OpenC-N Bond CleavageRotateBond Rotation(Equilibrium)Open->RotateIsomerizationCloseRecyclization(N-Attack)Rotate->CloseDehydrationEndThermodynamically Stable1,2,4-triazolo[1,5-a]pyrimidineClose->EndFinal Product

Figure 1: The Dimroth Rearrangement mechanism converting the [4,3-a] isomer to the stable [1,5-a] scaffold.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine

Context: This is a foundational reaction for establishing the core scaffold.

Reagents:

  • 3-Amino-1,2,4-triazole (10 mmol)

  • Acetylacetone (12 mmol)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-amino-1,2,4-triazole in 15 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 12 mmol of acetylacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Workup: Cool the reaction mixture to room temperature. Pour the solution into 50 mL of ice-cold water.

  • Isolation: A white precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol to yield needle-like crystals.

  • Validation: Verify structure via

    
    H-NMR. Look for the disappearance of the amino protons and the appearance of two methyl singlets (approx. 
    
    
    2.5–2.7 ppm) and one aromatic proton (
    
    
    6.8–7.0 ppm).

Medicinal Chemistry & SAR

The biological activity of triazolopyrimidines is strictly governed by substitution patterns.

Structure-Activity Relationship (SAR) Data[3]
Target ClassIsomer ScaffoldKey SubstitutionsMechanism of Action
Cardiovascular [1,5-a]C5-Methyl, C7-DiethylaminoPDE Inhibition / PDGF Antagonism (e.g., Trapidil).
Anticancer [1,5-a]C7-Anilino (bulky aryls)Tubulin Polymerization Inhibition .[2] Binding to the colchicine site.
Antimicrobial [1,5-a]C5/C7-Biaryl systemsDual DNA Gyrase / DHFR Inhibition .[3]
Epigenetic [4,5-d]N-Alkyl derivativesLSD1 Inhibition . Mimics FAD cofactor binding.
Mechanistic Pathway: Trapidil Action

Trapidil remains the clinical benchmark for this class. Its dual mechanism involves inhibiting Phosphodiesterase (PDE) and blocking Platelet-Derived Growth Factor (PDGF).

TrapidilMechanismDrugTrapidil(Triazolopyrimidine)Target1PDGF Receptor(Tyrosine Kinase)Drug->Target1AntagonizesTarget2Phosphodiesterase(PDE)Drug->Target2InhibitsEffect1Inhibit AutophosphorylationTarget1->Effect1Effect2Prevent cAMP/cGMP BreakdownTarget2->Effect2Result1Reduced Smooth MuscleProliferationEffect1->Result1Result2Vasodilation &Anti-platelet AggregationEffect2->Result2

Figure 2: Dual mechanism of action for Trapidil, the archetypal triazolopyrimidine drug.

Future Outlook: Dual-Targeting Antibacterials

Recent literature (2020–2024) highlights the emergence of 1,2,4-triazolo[1,5-a]pyrimidines as dual inhibitors of bacterial DNA Gyrase and Dihydrofolate Reductase (DHFR) .

  • The Logic: Bacterial resistance often arises from point mutations in a single target. Simultaneously hitting DNA topology (Gyrase) and folate synthesis (DHFR) creates a high barrier to resistance.

  • Design Strategy: Medicinal chemists are fusing the [1,5-a] core with chalcone moieties to span the binding pockets of both enzymes.

References

  • Abdelkhalek, A. S., et al. (2024).[4] Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.

  • Youssif, B. G. M., et al. (2024).[3] Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.

  • Mrayej, et al. (2025).[5] Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties. Indonesian Journal of Science & Technology.[5]

  • Fischer, D., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Beilstein Journal of Organic Chemistry.

  • Ma, Y., et al. (2016). Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters.

Methodological & Application

Application Note: Synthesis of 2-Mercapto-[1,2,4]triazolo[1,5-a]pyrimidines

[1]

Abstract & Strategic Value

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine bioisostere. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer (tubulin polymerization inhibition), and antiparasitic effects.[1]

The 2-mercapto derivative is particularly valuable as a "linchpin" intermediate. The C-2 thiol group serves as a versatile nucleophile for further functionalization (S-alkylation) to generate thioethers, which are frequently associated with enhanced lipophilicity and target binding affinity.

This guide details the "Gold Standard" cyclocondensation protocol , optimized for reproducibility, yield, and purity. It bypasses common pitfalls such as incomplete cyclization or regioisomeric mixtures by utilizing controlled acidic catalysis.

Retrosynthetic Analysis & Mechanism

The construction of the [1,2,4]triazolo[1,5-a]pyrimidine core relies on a [3+3] cyclocondensation. The reaction partners are a binucleophile (3-amino-1,2,4-triazole-5-thiol) and a bielectrophile (1,3-dicarbonyl compound).

Critical Mechanistic Insight: The reaction regioselectivity is governed by the difference in nucleophilicity between the exocyclic amine (


  • Initial Attack: The more nucleophilic exocyclic amine attacks the more electrophilic carbonyl of the 1,3-diketone (typically the ketone over the ester, or the less hindered ketone).

  • Cyclization: Loss of water drives the ring closure via the endocyclic nitrogen (

    
    ).
    
  • Tautomerism: The resulting 2-mercapto product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione often predominating in the solid state.

RetrosynthesisTarget2-Mercapto-[1,2,4]triazolo[1,5-a]pyrimidine(Target Scaffold)IntermediateImine/EnamineIntermediateTarget->IntermediateDehydration(- H₂O)Precursors3-Amino-5-mercapto-1,2,4-triazole+1,3-Dicarbonyl (e.g., Acetylacetone)Intermediate->PrecursorsCondensation

Figure 1: Retrosynthetic disconnection showing the [3+3] cyclocondensation strategy.

Experimental Protocol: The "Gold Standard" Method

Method A: Direct Cyclocondensation in Glacial Acetic Acid

This method is preferred for its operational simplicity and high yields (typically 70–85%). Acetic acid acts as both solvent and acid catalyst, promoting the condensation and subsequent dehydration.

Target Molecule: 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol CAS: 51646-17-4[2][3][4]

Reagents & Equipment[1][5][6][7]
  • Reactant A: 3-Amino-1,2,4-triazole-5-thiol (10 mmol, 1.16 g)

  • Reactant B: Acetylacetone (10 mmol, 1.00 g, 1.03 mL)

  • Solvent: Glacial Acetic Acid (10–15 mL)

  • Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Heating Mantle/Oil Bath.

Step-by-Step Procedure
  • Setup: Charge the 50 mL RBF with 3-Amino-1,2,4-triazole-5-thiol (1.16 g). Add Glacial Acetic Acid (10 mL) and stir to create a suspension.

  • Addition: Add Acetylacetone (1.03 mL) dropwise to the stirring suspension at room temperature.

    • Note: A slight exotherm or color change (yellowing) may occur.

  • Reaction: Heat the mixture to reflux (approx. 118°C) .

    • Observation: The solid starting material should dissolve within the first 30 minutes, forming a clear solution (often yellow/orange).

    • Duration: Maintain reflux for 3–4 hours .[6] Monitor by TLC (System: Ethyl Acetate/Methanol 9:1) to ensure consumption of the aminotriazole.

  • Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Critical Step: If crystals do not form spontaneously upon cooling, pour the reaction mixture into crushed ice (approx. 50 g) with vigorous stirring. This forces the precipitation of the hydrophobic product.

  • Isolation: Filter the solid precipitate using a Buchner funnel/vacuum filtration.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove residual acetic acid. Follow with a small wash of cold ethanol (
    
    
    ) to aid drying.
  • Purification: Recrystallize from Ethanol or DMF/Ethanol (1:1) if high purity is required.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 1.35 g – 1.60 g (75–88%) Appearance: Yellow to off-white crystalline solid.

Method B: S-Alkylation (Functionalization)

The 2-thiol group is acidic and readily undergoes S-alkylation to form thioethers, a common requirement for biological screening.

Step-by-Step Procedure
  • Dissolution: Dissolve the 2-mercapto-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv) in Acetone or DMF (10 mL/g).

  • Base Activation: Add Anhydrous Potassium Carbonate (

    
    )  (1.5 equiv). Stir for 15 minutes at room temperature to generate the thiolate anion.
    
  • Alkylation: Add the alkyl halide (e.g., Ethyl bromoacetate, Benzyl bromide) (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature (for reactive halides) or reflux (for less reactive ones) for 2–6 hours.

  • Workup: Pour into ice water. Filter the precipitate (S-alkylated product).

Characterization & Data Analysis

Quantitative Data Summary
ParameterValue / RangeNotes
Melting Point 254 – 258°CSharp melting point indicates high purity.
Yield (Method A) 75 – 88%Dependent on drying efficiency.
Rf Value 0.4 – 0.6Solvent: EtOAc/MeOH (9:1).
Solubility DMSO, DMFPoor solubility in water and cold ethanol.
Spectral Validation (NMR)

The product exists in equilibrium, but in polar aprotic solvents (DMSO-

  • 
     NMR (500 MHz, DMSO-
    
    
    ):
    • 
       13.5–14.0 (br s, 1H, -SH/-NH thione tautomer). Note: This peak is often broad and may be invisible due to exchange.
      
    • 
       7.10 (s, 1H, Pyrimidine H-6).
      
    • 
       2.65 (s, 3H, 
      
      
      at C-7).
    • 
       2.55 (s, 3H, 
      
      
      at C-5).
  • 
     NMR (125 MHz, DMSO-
    
    
    ):
    • Expected peaks:

      
       165.2 (C-2, C=S/C-SH), 163.5 (C-7), 154.1 (C-3a), 146.8 (C-5), 108.5 (C-6), 24.2 (
      
      
      ), 16.8 (
      
      
      ).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in AcOHPour reaction mixture into ice-cold water (excess) to force precipitation.
Sticky/Gummy Product Impurities or incomplete dryingRecrystallize from Ethanol . If oil persists, scratch the flask with a glass rod to induce nucleation.
Regioisomer Mixture Asymmetric diketones usedAcetic acid usually favors the [1,5-a] isomer. If [4,3-a] isomer is suspected (kinetic product), increase reflux time to allow thermodynamic rearrangement to [1,5-a].
Starting Material Remains Incomplete reactionCheck stoichiometry. Ensure the aminotriazole is finely powdered before addition. Extend reflux time to 6 hours.

Workflow Visualization

WorkflowStartStart:3-Amino-1,2,4-triazole-5-thiol+ AcetylacetoneReactionReflux in Glacial AcOH(118°C, 4 hours)Start->ReactionCheckTLC Check(EtOAc:MeOH 9:1)Reaction->CheckCheck->ReactionIncompleteWorkupPour into Crushed Ice(Precipitation)Check->WorkupCompleteIsolationVacuum Filtration& Wash (H₂O)Workup->IsolationPurificationRecrystallization(Ethanol)Isolation->PurificationFinalPure 2-Mercapto-[1,2,4]triazolo[1,5-a]pyrimidinePurification->Final

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

References

  • Biological Significance of Triazolopyrimidines

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[8][9][10]

    • Source: N
    • URL:[Link]

  • Synthetic Methodology (Cyclocondensation)

    • Title: Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Thiol/Thione Tautomerism & Reactivity

    • Title: The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis.
    • Source: Semantic Scholar / Heterocycles.
    • URL:[Link]

  • Characterization Data (Melting Point & Properties)

    • Title: 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol Product Inform
    • Source: Sigma-Aldrich.[4]

Usingtriazolo[1,5-a]pyrimidine-2-thiol as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol in Medicinal Chemistry

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (TP-2T) scaffold represents a "privileged structure" in drug discovery due to its bioisosteric relationship with purines. This guide details the practical application of TP-2T as a versatile building block. Unlike simple heterocycles, the unique tautomeric equilibrium of the 2-thiol group offers dual reactivity profiles, enabling precise S-alkylation, oxidative coupling, and transition-metal-catalyzed functionalization. This document provides validated protocols for transforming this scaffold into potent anticancer, antimicrobial, and antiviral agents.[1]

Chemical Architecture & Properties

The Purine Bioisostere Advantage

The TP-2T scaffold is isoelectronic with purines (adenine/guanine). This structural mimicry allows derivatives to occupy ATP-binding pockets in kinases (e.g., CDK2, EGFR) and interact with DNA processing enzymes (e.g., gyrase, polymerases) with high affinity.

Tautomeric Equilibrium & Handling

Researchers must recognize that TP-2T exists in a dynamic equilibrium between the thiol (heteroaromatic) and thione (keto-like) forms.

  • Thiol Form: Favored in non-polar solvents; nucleophilic at Sulfur.

  • Thione Form: Favored in polar protic solvents; dominates in the solid state.

Handling Protocol:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative dimerization to the disulfide.

  • Solubility: Poor in water/hexane. Soluble in DMSO, DMF, and hot Ethanol.

  • Purity Check: Always verify the absence of the disulfide dimer (often an impurity in aged batches) via LC-MS prior to use.

Reactivity Profiling & Synthetic Workflows

The utility of TP-2T lies in its chemoselective functionalization. The sulfur atom serves as a "soft" nucleophile, allowing for rapid library generation without protecting groups on the ring nitrogens.

Visualization: Reactivity Landscape

ReactivityMap TP Triazolo[1,5-a]pyrimidine -2-thiol (Scaffold) S_Alk S-Alkylation (Thioether Formation) TP->S_Alk R-X, Base Oxidation Oxidation (Disulfide/Sulfone) TP->Oxidation H2O2 / KMnO4 Coupling Liebeskind-Srogl Coupling (C-C Bond) TP->Coupling Pd(0), CuTC Ar-B(OH)2 Cyclization Oxidative Cyclization TP->Cyclization Bifunctional Electrophiles Thioether Bioactive Thioethers (Kinase Inhibitors) S_Alk->Thioether Sulfonate Sulfonyl Derivatives (Antimicrobials) Oxidation->Sulfonate Aryl 2-Aryl Derivatives (Purine Mimics) Coupling->Aryl Tricyclic Tricyclic Fused Systems Cyclization->Tricyclic

Caption: Chemoselective divergence from the TP-2T core. The sulfur handle enables access to three distinct chemical spaces.

Detailed Experimental Protocols

Protocol A: Regioselective S-Alkylation (Thioether Synthesis)

Objective: To attach lipophilic or polar side chains to the C-2 position, a critical modification for optimizing ADME properties in kinase inhibitors.

Reagents:

  • [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl bromoacetate) (1.1 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the TP-2T scaffold (1.0 mmol) in dry DMF (5 mL).

  • Deprotonation: Add

    
     (2.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may change color (often yellowing) as the thiolate anion forms.
    
  • Addition: Dropwise add the Alkyl Halide (1.1 mmol).

    • Critical Control Point: If using highly reactive halides (e.g., methyl iodide), cool to 0°C to prevent over-alkylation or N-alkylation byproducts.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The thiol starting material is highly polar; the product will be less polar.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with water (3x), and recrystallize from Ethanol. If no precipitate forms, extract with Ethyl Acetate, dry over

    
    , and purify via flash column chromatography.
    

Validation Criteria:

  • 1H NMR: Disappearance of the -SH proton (usually broad singlet >12 ppm) and appearance of alkyl protons adjacent to Sulfur (approx. 3.5–4.5 ppm).

Protocol B: Liebeskind-Srogl Cross-Coupling (Desulfurative C-C Bond Formation)

Objective: To replace the sulfur atom entirely with an aryl group, creating a direct carbon-carbon bond at the 2-position (Scaffold Hopping).

Reagents:

  • 2-(Methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine (Prepared via Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Co-factor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 eq)

  • Solvent: THF (dry, degassed)

Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add the thioether substrate (0.5 mmol), aryl boronic acid (0.75 mmol), and CuTC (0.75 mmol).

  • Catalyst: Add

    
     (0.025 mmol) in a glovebox or under rapid Argon flow.
    
  • Solvation: Add degassed THF (3 mL).

  • Reaction: Heat to 50–60°C for 12–18 hours.

  • Work-up: Filter through a Celite pad to remove copper residues. Concentrate and purify via silica gel chromatography.

Therapeutic Applications & Case Studies

The TP-2T block is not just a linker; it is a pharmacophore.

Table 1: Validated Biological Targets of TP-2T Derivatives

Therapeutic AreaTarget MechanismStructural Motif (R = Substituent at S)Key Reference
Anticancer Tubulin PolymerizationR = Benzyl / substituted phenyl[1]
Anticancer CDK2 InhibitionR = Acetamide derivatives[2]
Antiviral Influenza (PA-PB1)R = Cycloheptathiophene hybrid[3]
Cardiovascular cAMP PDE InhibitionR = Methyl / Ethyl[4]
Antimicrobial DNA GyraseR = Acetic acid hydrazide[5]
Visualization: Drug Discovery Workflow

Workflow Start Start: TP-2T Scaffold Step1 Step 1: Diversification (Protocol A: S-Alkylation) Start->Step1 Library Library of 2-Alkylthio-TPs Step1->Library Screen High-Throughput Screening (Kinase/Bacteria) Library->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Activity Confirmed Opt Lead Optimization (Liebeskind-Srogl Coupling) Hit->Opt Improve Metabolic Stability Final Clinical Candidate Opt->Final

Caption: A streamlined Hit-to-Lead workflow utilizing the TP-2T scaffold's versatile reactivity.

Troubleshooting & Optimization

  • Issue: Low Yield in S-Alkylation.

    • Cause: Competitive N-alkylation at N-3 or N-4.

    • Solution: Use a softer base (

      
       instead of NaH) and non-polar aprotic solvents (Acetone) to favor S-alkylation (HSAB theory).
      
  • Issue: Poor Solubility of Products.

    • Solution: Introduce solubilizing tails (e.g., morpholine or piperazine) via the alkyl halide used in Protocol A.

  • Issue: Oxidation to Disulfide.

    • Cause: Exposure to air in basic solution.

    • Solution: Degas all solvents and maintain an inert atmosphere. If disulfide forms, reduce it back to thiol using DTT or

      
       before proceeding.
      

References

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. University of Padova Research.

  • 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors. Journal of Medicinal Chemistry.

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines. Letters in Drug Design & Discovery.

Sources

Application Note: Derivatization Strategies and Functionalization of Triazolo[1,5-a]pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Chemical Biology Context

The triazolo[1,5-a]pyrimidine scaffold is a privileged, fused heterocyclic system that has garnered immense attention in medicinal chemistry. Its profound structural similarity to endogenous purines allows it to act as a highly effective bioisostere, mimicking purines to interact with critical biological targets [1].

Within this class of compounds, triazolo[1,5-a]pyrimidine-2-thiol serves as a paramount synthetic intermediate. The 2-thiol group provides a versatile functional handle for a vast array of chemical transformations, enabling the rapid generation of derivative libraries [1]. These derivatives have demonstrated potent biological activities, ranging from antimicrobial efficacy (e.g., inhibiting bacterial DNA gyrase) [1] to acting as microtubule (MT)-stabilizing agents for the treatment of neurodegenerative tauopathies [2].

Mechanistic Rationale for Thiol Derivatization

The derivatization of triazolo[1,5-a]pyrimidine-2-thiol relies on exploiting the unique physicochemical properties of the exocyclic sulfur atom.

  • Thiol-Thione Tautomerism: In solution, the compound exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms [1]. While the thione form often predominates in polar protic solvents, the introduction of a base shifts the equilibrium by deprotonating the sulfur, generating a highly nucleophilic thiolate anion.

  • Nucleophilic S-Alkylation: The thiolate anion is a "soft" nucleophile. When reacted with alkyl halides (e.g., ethyl bromoacetate or benzyl bromide) in polar aprotic solvents like DMF, it undergoes rapid

    
     displacement to form stable thioethers [1].
    
  • Electrophilic Oxidation: The resulting thioether can be precisely oxidized to either a sulfoxide or a sulfone using m-chloroperoxybenzoic acid (m-CPBA). The oxidation state is strictly controlled by the stoichiometric equivalents of the oxidant and the reaction temperature [2].

  • Molecular Hybridization: By appending a reactive ester group via S-alkylation, the scaffold can be further subjected to hydrazinolysis. This yields a hydrazide intermediate that acts as a precursor for synthesizing complex diheterocyclic compounds (e.g., appending 1,3,4-thiadiazole or 1,3,4-oxadiazole rings) [3].

SyntheticWorkflow TP Triazolo[1,5-a]pyrimidine-2-thiol (Thiol-Thione Tautomer) Base Base (K2CO3) + Solvent (DMF) TP->Base Deprotonation Alkylation S-Alkylation (SN2) (e.g., Ethyl bromoacetate) Base->Alkylation Thiolate Formation Thioether 2-(Alkylthio)triazolo[1,5-a]pyrimidine (Thioether Intermediate) Alkylation->Thioether Nucleophilic Attack Oxidation Oxidation (m-CPBA in DCM) Thioether->Oxidation Electrophilic O-transfer Aminolysis Hydrazinolysis (NH2NH2 in EtOH) Thioether->Aminolysis Ester Cleavage Sulfone Sulfoxide / Sulfone Derivatives Oxidation->Sulfone MT-Targeting Agents Amide Hydrazide Derivatives (Diheterocyclic Precursors) Aminolysis->Amide Antimicrobial Agents

Synthetic workflow for the derivatization of triazolo[1,5-a]pyrimidine-2-thiol.

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring high yield and purity by leveraging specific mechanistic controls.

Protocol A: Base-Catalyzed S-Alkylation (Thioether Formation)

Objective: Synthesize 2-(carboxyalkyl)thioether intermediates via


 substitution [1].
  • Preparation: Dissolve triazolo[1,5-a]pyrimidine-2-thiol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous potassium carbonate (

    
    , 1.5 eq, 15 mmol). Causality:
    
    
    
    is chosen as a mild base to selectively deprotonate the thiol without hydrolyzing the ester moiety of the incoming alkylating agent. Stir at room temperature for 15 minutes to ensure complete thiolate formation.
  • Alkylation: Add ethyl bromoacetate (1.1 eq, 11 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1). The highly polar starting material will be consumed, yielding a less polar thioether spot.

  • Workup: Pour the reaction mixture into ice-cold distilled water (100 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum. If the product oils out, extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine to remove residual DMF, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Controlled Oxidation to Sulfoxide/Sulfone

Objective: Convert the thioether to a sulfoxide or sulfone to modulate electronic properties and biological target binding [2].

  • Preparation: Dissolve the synthesized 2-(alkylthio)triazolo[1,5-a]pyrimidine (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Causality: Strict temperature control prevents over-oxidation and unwanted N-oxidation of the pyrimidine nitrogen atoms.

  • Oxidation:

    • For Sulfoxide: Add m-CPBA (77% purity, 1.05 eq) portionwise. Stir at 0 °C for 1 hour.

    • For Sulfone: Add m-CPBA (77% purity, 2.5 eq) portionwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Quenching (Critical Step): Add saturated aqueous sodium thiosulfate (

    
    , 20 mL) and stir vigorously for 15 minutes. Causality: This destroys any unreacted electrophilic oxidant, preventing degradation during concentration.
    
  • Workup: Wash the organic layer with saturated aqueous

    
     (3 x 20 mL) to remove the m-chlorobenzoic acid byproduct. Dry the DCM layer over 
    
    
    
    and evaporate to yield the oxidized derivative.
Protocol C: Hydrazinolysis for Diheterocyclic Precursors

Objective: Cleave the ester intermediate to form a hydrazide, enabling molecular hybridization [1, 3].

  • Preparation: Dissolve the 2-(carboxyalkyl)thioether (1.0 eq, 5 mmol) in absolute ethanol (20 mL).

  • Nucleophilic Acyl Substitution: Add hydrazine hydrate (80% aqueous solution, 3.0 eq, 15 mmol). Causality: Hydrazine is a potent nucleophile due to the alpha-effect. The protic solvent (EtOH) stabilizes the transition state of the acyl substitution.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

  • Workup: Cool the reaction to room temperature. The target hydrazide typically precipitates as a white to off-white solid. Filter the precipitate, wash with ice-cold ethanol, and recrystallize from ethanol to achieve >95% purity.

Quantitative Data & Yield Optimization

The derivatization of the 2-thiol position yields compounds with significant therapeutic potential. Table 1 summarizes typical reaction yields and the corresponding biological activity benchmarks for these derivative classes.

Table 1: Representative Yields and Biological Activity of Triazolo[1,5-a]pyrimidine Derivatives

Derivative ClassSynthetic PathwayTypical Yield (%)Primary Biological TargetActivity Benchmark (MIC /

)
Thioethers Base-Catalyzed S-Alkylation82 – 88%Bacterial DNA Gyrase (E. faecium)MIC: 8.0 µg/mL [1]
Sulfones m-CPBA Oxidation70 – 78%Microtubule (MT) StabilizationAcTub Assay: Active at 1–10 µM [2]
Hydrazides Hydrazinolysis85 – 90%Broad-spectrum AntimicrobialMIC: 16 – 102 µM (S. aureus) [1]
Thiadiazoles Cyclization via

/ KOH
65 – 72%Diheterocyclic HybridizationCompound-dependent [3]

Biological Applications & Mechanism of Action

The biological efficacy of triazolo[1,5-a]pyrimidine derivatives is fundamentally rooted in their ability to act as purine bioisosteres. By mimicking endogenous purines, these functionalized scaffolds can competitively or allosterically bind to a variety of critical enzymes and structural proteins.

For instance, specific sulfone derivatives have been identified as potent microtubule-targeting agents. By binding to tubulin, they prevent microtubule depolymerization, offering a novel therapeutic avenue for neurodegenerative tauopathies [2]. Conversely, thioether and amide derivatives exhibit strong affinity for bacterial enzymes, overcoming resistance mechanisms in strains like Enterococcus faecium [1].

MOA TP_Deriv Triazolo[1,5-a]pyrimidine Derivatives Purine Purine Bioisosterism TP_Deriv->Purine Structural Mimicry Target1 Microtubule (MT) Stabilization Purine->Target1 Tubulin Binding Target2 Bacterial Enzymes (e.g., DNA Gyrase) Purine->Target2 Enzyme Inhibition Outcome1 Tauopathy Intervention (Neuroprotection) Target1->Outcome1 Prevents Depolymerization Outcome2 Antimicrobial Activity (Overcoming Resistance) Target2->Outcome2 Halts Pathogen Replication

Biological mechanisms of triazolo[1,5-a]pyrimidine derivatives via purine bioisosterism.

References

  • Benchchem. Derivatization Strategies and Functionalization of Triazolo[1,5-a]pyrimidine-2-thiol.
  • National Institutes of Health (PMC). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies.
  • MDPI. Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine.

Application Note: Triazolopyrimidines as Next-Generation Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of the Triazolopyrimidine Scaffold

In the face of escalating antimicrobial resistance (AMR), the triazolopyrimidine (TP) scaffold has emerged as a privileged structure in medicinal chemistry. Structurally functioning as bioisosteres of purine bases (adenine and guanine), these fused heterocyclic systems exhibit a high affinity for nucleotide-binding pockets in essential microbial enzymes.

Unlike traditional monotherapy agents, recent studies validate triazolopyrimidines as multi-targeting agents . They possess the unique capacity to simultaneously inhibit DNA Gyrase (GyrB subunit) and Dihydrofolate Reductase (DHFR) , or disrupt peptidoglycan biosynthesis depending on specific side-chain modifications. This dual-action mechanism significantly raises the genetic barrier to resistance development.

This application note provides a rigorous technical guide for evaluating triazolopyrimidines, moving from mechanistic validation to standardized susceptibility protocols.

Mechanism of Action (MOA)

The efficacy of 1,2,4-triazolo[1,5-a]pyrimidines stems from their ability to competitively inhibit ATP-dependent enzymes.

  • DNA Gyrase Inhibition: The TP core mimics the ATP molecule, binding to the ATP-binding pocket of the GyrB subunit. This prevents the ATP hydrolysis required for introducing negative supercoils into DNA, thereby halting replication.

  • DHFR Inhibition: Certain derivatives (e.g., those with lipophilic phenyl substitutions) bind to the folate-binding site of DHFR, depleting the pool of tetrahydrofolate required for thymidine synthesis.

  • Cell Wall Synthesis: Specific analogues have been shown to inhibit Penicillin-Binding Proteins (PBPs) in resistant Gram-positive strains like E. faecium.

MOA Visualization

The following diagram illustrates the dual-targeting pathway of triazolopyrimidine derivatives.

MOA_Pathway cluster_DNA DNA Replication Pathway cluster_Folate Folate Metabolism Triazolo Triazolopyrimidine (Scaffold) GyrB DNA Gyrase (GyrB) (ATP-Binding Pocket) Triazolo->GyrB Competitive Inhibition (Ki < 10 nM) DHFR Dihydrofolate Reductase (DHFR) Triazolo->DHFR Dual Targeting Supercoiling Negative Supercoiling (Blocked) GyrB->Supercoiling Replication DNA Replication Arrest Supercoiling->Replication CellDeath Bactericidal Effect (Cell Death) Replication->CellDeath THF Tetrahydrofolate Depletion DHFR->THF dTMP Thymidine Synthesis Inhibition THF->dTMP dTMP->CellDeath

Figure 1: Dual mechanism of action showing simultaneous inhibition of DNA Gyrase and DHFR pathways leading to bacterial cell death.

Experimental Workflow & Protocols

Protocol 1: High-Throughput MIC Determination (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of TP derivatives against ESKAPE pathogens. Standard: CLSI M07-A10 / EUCAST.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin dye (0.01%) (Optional for visual readout).

  • Reference drugs: Ciprofloxacin (Gyrase control), Trimethoprim (DHFR control).[1]

Procedure:

  • Stock Preparation: Dissolve TP compounds in 100% DMSO to a final concentration of 10 mg/mL. Note: Triazolopyrimidines can be hydrophobic; sonication may be required.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate. Final test range: 64 µg/mL to 0.125 µg/mL. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution (Final volume: 100 µL; Final inoculum:

    
     CFU/mL).
    
  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout: The MIC is the lowest concentration with no visible growth.

Data Interpretation Table:

Compound ClassMIC Range (µg/mL)Interpretation
Potent TP Derivative < 1.0Highly Active (Lead Candidate)
Moderate TP Derivative 2.0 – 8.0Active (Requires Optimization)
Weak/Inactive > 16.0Poor Activity
Ciprofloxacin (Control)0.015 – 0.5Quality Control Standard
Protocol 2: Time-Kill Kinetics

Objective: To distinguish between bacteriostatic (growth inhibition) and bactericidal (cell killing) activity. Rationale: Triazolopyrimidines targeting DNA gyrase are typically bactericidal, whereas pure folate inhibitors may be bacteriostatic.

Procedure:

  • Setup: Prepare 10 mL of CAMHB containing the TP compound at 4x MIC .

  • Inoculum: Inoculate with

    
     CFU/mL of the target organism (e.g., E. coli or S. aureus).
    
  • Sampling: Incubate at 37°C with shaking. Withdraw 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto nutrient agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

Objective: To validate the molecular target (GyrB inhibition). Kit: Commercially available Gyrase Supercoiling Assay Kit (e.g., Inspiralis).

Procedure:

  • Mix Preparation: Prepare a reaction mix containing:

    • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT).

    • Relaxed pBR322 plasmid DNA (Substrate).

    • E. coli DNA Gyrase enzyme.[1][2][3]

    • ATP (1 mM).

  • Inhibitor Addition: Add 1 µL of TP compound (various concentrations) or Novobiocin (positive control).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with STEB buffer (40% sucrose, 100 mM Tris, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol.

  • Visualization: Run samples on a 1% agarose gel.

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibited Gyrase: DNA remains relaxed.

  • Quantification: Measure band intensity of supercoiled DNA to calculate

    
    .
    

Structure-Activity Relationship (SAR) Insights

Optimization of the TP scaffold relies on specific regional modifications:

  • Position 5 & 7 (Phenyl Ring): Introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO2) at the para position of the phenyl ring at C-5 or C-7 significantly enhances antibacterial potency by increasing lipophilicity and binding affinity to the hydrophobic pocket of GyrB.

  • Triazole Ring: The fusion of the 1,2,4-triazole ring is critical for H-bonding interactions with Asp73 in the GyrB active site.

  • C-6 Substitution: Adding a bulky lipophilic group or an ester functionality here can shift activity towards DHFR inhibition or improve cell permeability.

Troubleshooting & Optimization

  • Solubility: Triazolopyrimidines often precipitate in aqueous media. Solution: Use hydroxypropyl-β-cyclodextrin (HPβCD) as an excipient during MIC testing if precipitation occurs at >32 µg/mL.

  • Resistance Screening: Always test against QcrB mutant strains or quinolone-resistant strains to verify the "novelty" of the binding mode. If the TP compound retains activity against Ciprofloxacin-resistant strains, it suggests a non-overlapping binding site on GyrB.

References

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Source: PMC (National Institutes of Health) [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Source: Bioorganic Chemistry / PubMed [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Source: ACS Omega [Link]

  • Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. Source: Scientific Reports / PMC [Link]

  • Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. Source: ResearchGate [Link]

Sources

Scale-up synthesis oftriazolo[1,5-a]pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process chemistry and scale-up protocol for the synthesis of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (DTPT). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and a precursor for diverse antimicrobial and anticancer agents [1].

While laboratory-scale methods often utilize milligram quantities in variable solvents, this guide focuses on a kilogram-scalable, self-validating protocol . We utilize the cyclocondensation of 3-amino-5-mercapto-1,2,4-triazole with 2,4-pentanedione (acetylacetone).[1] The selected route prioritizes atom economy , crystallization-driven purification , and robust impurity control (specifically targeting oxidative disulfide formation).

Strategic Introduction & Chemistry

The Challenge of Scale

The primary challenges in scaling triazolopyrimidine thiols are:

  • Regioselectivity: Ensuring the pyrimidine ring closes correctly to form the [1,5-a] fused system rather than the [4,3-a] isomer (though the latter often rearranges to the thermodynamically stable [1,5-a] form under the reaction conditions described) [2].

  • Oxidative Instability: The free thiol (-SH) at the C2 position is prone to oxidation, forming disulfide dimers (R-S-S-R) during workup.

  • Odor Control: Managing the volatile and noxious nature of thiol precursors.

Reaction Mechanism

The synthesis proceeds via a condensation-cyclization mechanism.[1] The exocyclic amine of the triazole attacks one carbonyl of the diketone, forming an intermediate enamine/imine. Subsequent nucleophilic attack by the triazole ring nitrogen (N2) onto the second carbonyl group, followed by dehydration, yields the aromatic system.

Key Mechanistic Insight: The use of Glacial Acetic Acid serves a dual purpose: it acts as the solvent to solubilize the polar triazole and provides the acidic catalysis necessary for the dehydration steps, driving the equilibrium toward the aromatic product [3].

ReactionMechanism Triazole 3-Amino-5-mercapto- 1,2,4-triazole Intermediate Imine/Enamine Intermediate Triazole->Intermediate + Diketone (AcOH, Reflux) Diketone 2,4-Pentanedione (Acetylacetone) Diketone->Intermediate Product 5,7-Dimethyl[1,2,4]triazolo [1,5-a]pyrimidine-2-thiol Intermediate->Product - 2 H2O Cyclization Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway for the cyclocondensation of aminotriazole with acetylacetone.[1]

Process Development: Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be controlled to ensure batch-to-batch consistency.

ParameterSpecificationRationale
Stoichiometry 1.0 : 1.1 (Triazole : Diketone)Slight excess of diketone ensures complete consumption of the expensive triazole.[1]
Temperature 118°C (Reflux of AcOH)Required to drive the dehydration; lower temps lead to incomplete cyclization intermediates.
Reaction Time 4 – 6 HoursValidated by HPLC.[1] Extended heating (>12h) promotes disulfide formation.
Cooling Rate 10°C / hourSlow cooling promotes large crystal growth, trapping fewer impurities.

Detailed Protocol: 1.0 kg Scale-Up

Safety Warning: This procedure involves thiols and glacial acetic acid. Perform all operations in a fume hood or a reactor with a scrubber system (bleach trap) to neutralize odors. Wear chemically resistant gloves and eye protection.

Materials
  • Reagent A: 3-Amino-5-mercapto-1,2,4-triazole (1.0 kg, 8.61 mol)[1]

  • Reagent B: 2,4-Pentanedione (Acetylacetone) (1.03 kg, 10.33 mol, 1.2 eq)

  • Solvent: Glacial Acetic Acid (5.0 L, 5 vol)

  • Wash Solvent: Ethanol (cold) and Diethyl Ether (optional, for drying).

Equipment Setup
  • Reactor: 10 L Glass-lined reactor with mechanical stirrer (anchor impeller).

  • Condenser: Reflux condenser connected to a caustic scrubber (10% NaOH + 5% NaOCl) to trap thiol vapors.

  • Heating: Oil bath or jacketed heater capable of 130°C.[1]

Step-by-Step Methodology

Step 1: Charging

  • Charge 5.0 L of Glacial Acetic Acid into the reactor.

  • Engage stirring at 150 RPM.

  • Add 1.0 kg of 3-Amino-5-mercapto-1,2,4-triazole via a powder funnel. Note: The suspension will be milky white.

  • Add 1.03 kg of 2,4-Pentanedione in a steady stream over 10 minutes. Exotherm Check: Minimal exotherm expected.

Step 2: Reaction 5. Heat the mixture to Reflux (approx. 118°C) . 6. Maintain reflux for 4 hours .

  • Visual Check: The suspension should dissolve to a clear or slightly yellow solution as the product forms and dissolves at high temperature.
  • IPC (In-Process Control): At T=4h, take a 50 µL aliquot, dilute in MeOH, and analyze by HPLC.
  • Criteria: Triazole starting material < 1.0%. If >1.0%, reflux for an additional hour.

Step 3: Crystallization & Isolation [1] 8. Cool the reactor to 25°C over 2 hours (approx 0.8°C/min).

  • Observation: Massive precipitation of the product will occur around 60-80°C.[1]
  • Stir at 25°C for 1 hour to maximize yield.
  • Filter the slurry using a vacuum nutsche filter or centrifuge.
  • Wash 1: Wash the cake with 1.0 L of Glacial Acetic Acid (to remove unreacted diketone).
  • Wash 2: Wash the cake with 2.0 L of Water (to remove acetic acid).
  • Wash 3: Wash the cake with 1.0 L of Cold Ethanol (to displace water and aid drying).

Step 4: Drying 14. Transfer the wet cake to a vacuum oven. 15. Dry at 60°C under vacuum (50 mbar) for 12 hours. 16. Odor Control: Ensure the vacuum pump exhaust is vented to a scrubber.

Expected Yield: 1.35 – 1.45 kg (85 – 90%) Appearance: White to pale yellow crystalline powder.

Process Workflow Visualization

ProductionWorkflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Isolation cluster_2 Phase 3: Finishing Charge Charge Reactor: AcOH + Triazole + Diketone Reflux Reflux @ 118°C (4-6 Hours) Charge->Reflux IPC IPC: HPLC Check (SM < 1.0%) Reflux->IPC IPC->Reflux Fail (+1h) Cooling Controlled Cooling to 25°C IPC->Cooling Pass Filtration Filtration (Nutsche/Centrifuge) Cooling->Filtration Washing Wash: 1. AcOH 2. Water 3. EtOH Filtration->Washing Drying Vacuum Drying 60°C, 12h Washing->Drying QC Final QC: Purity > 98% MP Check Drying->QC

Figure 2: End-to-end workflow for the 1 kg scale synthesis batch.

Quality Control & Analytical Specifications

To validate the integrity of the synthesized batch, the following analytical tests are mandatory.

TestMethodAcceptance CriteriaNotes
Appearance VisualWhite/Pale Yellow PowderDark yellow indicates oxidation.[1]
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)Main impurity: Disulfide dimer.
Melting Point Capillary278°C – 282°CSharp range indicates high purity [4].
Identity 1H-NMR (DMSO-d6)Confirmed Structure

2.58 (s, 3H), 2.70 (s, 3H), 7.20 (s, 1H), 13.6 (br s, SH).
Residual Solvent GC-HSAcOH < 5000 ppmCritical for pharmaceutical use.[1]

Troubleshooting Impurities:

  • Disulfide Dimer: If observed by HPLC (usually elutes later than the monomer), recrystallize the product from DMF/Ethanol (1:1) . Adding a pinch of Zinc dust during recrystallization can reduce the disulfide back to the thiol.[1]

Safety & Waste Management

  • Thiol Odor: The starting material and product have characteristic sulfur odors. All vents must pass through a scrubber containing 10% Sodium Hypochlorite (Bleach) . The bleach oxidizes the thiols to sulfonates, which are odorless and water-soluble.[1]

  • Acetic Acid: Corrosive. Use appropriate PPE (Face shield, acid-resistant gloves).

  • Waste Disposal:

    • Mother Liquor: Contains acetic acid and unreacted diketone. Neutralize with lime or sodium bicarbonate before disposal, or send to solvent recovery.

    • Solid Waste: Discard as hazardous chemical waste.

References

  • Application of 1,2,4-triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). Available at: [Link][1]

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]

  • Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines. MDPI Molecules. Available at: [Link][1][2][3]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents. PubMed Central. Available at: [Link][1]

Sources

Application Note: Triazolo[1,5-a]pyrimidine-2-thiol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the synthesis, coordination chemistry, and biological application of Triazolo[1,5-a]pyrimidine-2-thiol (TPT) . It is designed for researchers in inorganic medicinal chemistry and drug discovery.

Executive Summary & Ligand Profile

Triazolo[1,5-a]pyrimidine-2-thiol (TPT) is a fused heterocyclic ligand exhibiting significant versatility due to its S/N-donor ambidexterity. Unlike simple alkyl-substituted triazolopyrimidines which bind primarily via N3, the 2-thiol derivative introduces a soft sulfur donor, enabling diverse coordination modes (monodentate, chelating, bridging) governed by the Hard-Soft Acid-Base (HSAB) principle.

Key Physicochemical Features[1][2][3][4][5][6]
  • Tautomerism: Exists in a prototropic equilibrium between the thiol (–SH) and thione (=S) forms. In solution and solid state, the thione form often predominates, but coordination frequently proceeds via the deprotonated thiolate anion.

  • Donor Sites:

    • Sulfur (Exocyclic): Soft donor, preferred by Ag(I), Au(I), Pt(II), Pd(II).

    • Nitrogen (N3): Borderline/Hard donor, preferred by transition metals like Co(II), Ni(II), Zn(II).

    • Nitrogen (N1/N4): Auxiliary sites often involved in bridging or supramolecular hydrogen bonding.

Synthesis Protocols

Two primary routes exist for synthesizing the TPT scaffold.[1][2] Route A is preferred for generating diverse substituents on the pyrimidine ring, while Route B is used when starting from established pyrimidine cores.

Route A: Cyclocondensation (Preferred)

Mechanism: Condensation of 3-amino-5-mercapto-1,2,4-triazole with 1,3-dicarbonyls.

Protocol:

  • Reagents: Dissolve 3-amino-5-mercapto-1,2,4-triazole (10 mmol) and the appropriate 1,3-diketone (e.g., acetylacetone for 5,7-dimethyl derivative) (10 mmol) in glacial acetic acid (20 mL).

  • Reflux: Heat the mixture at reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water (100 mL).

  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/DMF mixtures.

  • Yield: Typically 70–85%.

Route B: Annulation of Hydrazinopyrimidines

Mechanism: Cyclization of 2-hydrazinopyrimidines with Carbon Disulfide (


).

Protocol:

  • Reagents: Suspend 2-hydrazino-4,6-dimethylpyrimidine (10 mmol) in pyridine (15 mL).

  • Addition: Add Carbon Disulfide (

    
    ) (20 mmol) dropwise.
    
  • Heating: Reflux on a water bath for 6–8 hours until

    
     evolution ceases.
    
  • Workup: Evaporate solvent under reduced pressure. Wash residue with dilute HCl to remove pyridine traces. Recrystallize from ethanol.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_legend Route Selection StartA 3-Amino-5-mercapto- 1,2,4-triazole ProcessA Reflux (AcOH) 4-6 hrs StartA->ProcessA Diketone 1,3-Diketone (R-CO-CH2-CO-R') Diketone->ProcessA StartB 2-Hydrazino- pyrimidine ProcessB Reflux (-H2S) 6-8 hrs StartB->ProcessB CS2 CS2 / Pyridine CS2->ProcessB Product Triazolo[1,5-a]pyrimidine- 2-thiol (TPT) ProcessA->Product Cyclocondensation ProcessB->Product Annulation

Caption: Dual synthetic pathways for Triazolo[1,5-a]pyrimidine-2-thiol. Route A is standard for varying pyrimidine substituents.

Coordination Chemistry & Metal Complexation[3][5][6][8][9][10]

The coordination mode is strictly controlled by pH (deprotonation state) and Metal Hardness .

Synthesis of Metal Complexes (General Protocol)

Target Metals: Pt(II), Pd(II), Ag(I), Cu(II).

Step-by-Step Protocol:

  • Ligand Solution: Dissolve TPT (2 mmol) in hot Ethanol or Methanol (20 mL).

    • Critical Step: For thiolate binding (S-M bond), add 2 mmol of NaOH or KOH to deprotonate the thiol group in situ.

    • For neutral binding: Skip base addition.

  • Metal Salt Solution: Dissolve metal salt (1 mmol for

    
    , 2 mmol for bridging) in minimal water or ethanol.
    
    • Examples:

      
       (Pt), 
      
      
      
      (Ag),
      
      
      (Cu).
  • Mixing: Add metal solution dropwise to the ligand solution under constant stirring.

  • Reaction:

    • Ag(I): Instant precipitation often occurs (polymeric species). Stir in dark for 2 hrs.

    • Pt(II)/Pd(II): Reflux for 12–24 hours (kinetically slow substitution).

  • Isolation: Filter precipitate, wash with water (to remove salts), then ethanol and diethyl ether. Dry in vacuo.

Characterization Logic (Self-Validation)

To confirm coordination mode, compare spectra of the Free Ligand vs. Complex .

TechniqueParameterObservationInterpretation
IR

Disappearance of band at ~2550–2600 cm⁻¹Deprotonation and formation of M-S bond (Thiolate mode).
IR

Shift to lower frequency (from ~1200 cm⁻¹)Coordination via Thione Sulfur (Neutral mode).
NMR ¹H (NH)Disappearance of NH signalDeprotonation (Thiolate form).
NMR ¹⁵NUpfield shift of N3 signal (>50 ppm)Coordination via N3 (common in Pt/Pd complexes).[3]
XRD Bond LengthM-S distanceDefinitive proof of S-coordination (e.g., Ag-S ~2.4–2.6 Å).
Visualization: Coordination Modes Logic

CoordinationModes cluster_metals Metal Specificity Ligand TPT Ligand (Thione/Thiol Eq.) Condition1 Neutral pH Soft Metal (Pt, Pd) Ligand->Condition1 Condition2 Basic pH (NaOH) Any Metal Ligand->Condition2 Condition3 Ag(I) / Au(I) Ligand->Condition3 Mode1 Mode A: N3-Monodentate (Square Planar) Condition1->Mode1 Kinetic Control Mode2 Mode B: S-Thiolate (Monodentate/Chelating) Condition2->Mode2 Anionic Binding Mode3 Mode C: S,N-Bridging (Polymeric/Cluster) Condition3->Mode3 Cluster Formation Cytotoxicity (DNA Binding) Cytotoxicity (DNA Binding) Mode1->Cytotoxicity (DNA Binding) Antimicrobial (Surface Active) Antimicrobial (Surface Active) Mode3->Antimicrobial (Surface Active)

Caption: Decision tree for coordination modes based on reaction conditions and metal center.

Applications in Drug Development[1][11][12][13]

Anticancer Agents (Platinum/Palladium)

TPT derivatives mimic purine bases, allowing them to interact with DNA.

  • Mechanism: Planar TPT complexes (especially Pt(II)) can intercalate into DNA base pairs or bind covalently to Guanine N7 residues, similar to Cisplatin.

  • Workflow:

    • Synthesize cis-[Pt(TPT)2Cl2] or [Pt(TPT)(DMSO)Cl2].

    • Assay against MCF-7 (Breast) and HCT-116 (Colon) cell lines.

    • Reference: Platinum(II) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have shown

      
       values comparable to Cisplatin in specific lines [1, 2].
      
Antiparasitic & Antimicrobial (Silver)

Silver(I) complexes of TPT form stable polymeric networks that release


 ions slowly.
  • Activity: Highly effective against Leishmania spp.[4] and Trypanosoma cruzi.[5][4]

  • Mechanism: Disruption of parasite mitochondrial function via Ag-S interaction with thiol-rich enzymes [3, 4].

References

  • Lakomska, I., et al. (2014).[6] "Cytotoxic malonate platinum(II) complexes with 1,2,4-triazolo[1,5-a]pyrimidine derivatives: structural characterization and mechanism of the suppression of tumor cell growth." Journal of Inorganic Biochemistry.

  • Lakomska, I., et al. (2012).[3] "Platinum(II) Complexes With 5,7-disubstituted-1,2,4-triazolo [1,5-a]pyrimidines: Spectroscopical Characterization and Cytotoxic Activity in Vitro." Spectrochimica Acta Part A.

  • García-Vallejo, F., et al. (2019).[4] "High antiparasitic activity of silver complexes of 5,7-dimethyl-1,2,4-triazolo[1,5 a]pyrimidine." Journal of Inorganic Biochemistry.

  • Rodríguez-Diéguez, A., et al. (2011).[7] "Dinuclear silver(I) complexes for the design of metal–ligand networks based on triazolopyrimidines." Dalton Transactions.[7]

  • Ballatore, C., et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in drug design." European Journal of Medicinal Chemistry.

  • Haddad, R., et al. (2016). "Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol." SpringerPlus. (Cited via context of triazole-thiol synthesis).

Sources

Agrochemical applications of triazolopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Agrochemical Applications of Triazolopyrimidine Derivatives

Abstract This technical guide provides a comprehensive analysis of triazolopyrimidine derivatives in modern agrochemistry. It details their dual utility as potent herbicides (via Acetolactate Synthase inhibition) and selective fungicides (via mitochondrial respiration inhibition). Designed for drug discovery scientists and agrochemical researchers, this document includes validated experimental protocols, mechanistic pathways, and synthesis workflows.

Part 1: Mechanism of Action (MoA)

The triazolopyrimidine scaffold exhibits a unique "privileged structure" status, allowing it to interact with distinct biological targets based on substitution patterns.

Herbicidal Activity: ALS Inhibition[1][2]
  • Target: Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) [EC 2.2.1.6].

  • Mechanism: Triazolopyrimidines (e.g., florasulam, penoxsulam) bind to the regulatory site of the ALS enzyme, distinct from the catalytic site. This binding induces a conformational change that blocks the access of the substrate (pyruvate).

  • Physiological Outcome: Inhibition of ALS starves the plant of essential branched-chain amino acids (Valine, Leucine, Isoleucine). This leads to the cessation of cell division in meristematic tissues, resulting in root/shoot stunting and eventual necrosis.

  • Selectivity: Metabolic detoxification rates differ between crops (e.g., wheat, rice) and weeds, providing selectivity.

Fungicidal Activity: Complex III Inhibition[3][4][5][6][7]
  • Target: Cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][2][3][4]

  • Mechanism: Compounds like ametoctradin bind to the Qo site (quinone outside) of Complex III.[1][5][6] This blocks electron transfer from ubiquinol to cytochrome c.

  • Physiological Outcome: Disruption of ATP production leads to energy collapse. In Oomycetes (Phytophthora, Downy mildews), this inhibits zoospore differentiation, motility, and germination.[7][8]

Visual: Branched-Chain Amino Acid Biosynthesis & Inhibition

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) [Target Enzyme] Pyruvate->ALS Substrate 1 Pyruvate->ALS Substrate 2 Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Substrate (Alt) Acetolactate 2-Acetolactate ALS->Acetolactate Acetohydroxybutyrate 2-Acetohydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Multi-step Leucine Leucine Acetolactate->Leucine Multi-step Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multi-step Inhibitor Triazolopyrimidine (e.g., Penoxsulam) Inhibitor->ALS Inhibits

Figure 1: The biosynthetic pathway of branched-chain amino acids showing the specific inhibition point of Acetolactate Synthase (ALS) by triazolopyrimidine herbicides.

Part 2: Application Notes & Protocols

Protocol A: High-Throughput ALS Inhibition Screening (In Vitro)

Purpose: To determine the IC50 of novel triazolopyrimidine derivatives against extracted ALS enzyme.

Reagents:

  • Extraction Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM Sodium Pyruvate, 0.5 mM MgCl2, 0.5 mM Thiamine Pyrophosphate (TPP), 10 µM FAD.

  • Assay Buffer: 20 mM Potassium Phosphate (pH 7.0), 20 mM Sodium Pyruvate, 0.5 mM TPP, 0.5 mM MgCl2.

  • Stop Solution: 6N H2SO4.

  • Colorimetric Reagents: 0.5% Creatine, 5% alpha-naphthol (in 2.5N NaOH).

Procedure:

  • Enzyme Preparation: Homogenize fresh corn or pea shoots (4-day old) in Extraction Buffer (1:3 w/v) at 4°C. Centrifuge at 15,000 x g for 20 min. Desalt supernatant using a Sephadex G-25 column to remove endogenous amino acids.

  • Incubation: In a 96-well plate, add:

    • 50 µL Enzyme Extract

    • 40 µL Assay Buffer

    • 10 µL Test Compound (dissolved in DMSO, serial dilutions).

  • Reaction: Incubate at 30°C for 60 minutes.

  • Termination: Add 10 µL 6N H2SO4 to stop the reaction and decarboxylate the acetolactate product into acetoin. Incubate at 60°C for 15 minutes.

  • Detection: Add 100 µL 0.5% Creatine and 100 µL 5% alpha-naphthol. Incubate at 60°C for 15 minutes to develop color (Westerfeld reaction).

  • Measurement: Read Absorbance at 525 nm .

  • Analysis: Calculate % Inhibition =

    
    . Plot dose-response curve to determine IC50.
    
Protocol B: Antifungal Efficacy - Poisoned Food Technique

Purpose: To assess the fungicidal activity of derivatives (e.g., ametoctradin analogs) against Oomycetes like Phytophthora capsici.

Procedure:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Compound Incorporation: Dissolve test compounds in acetone/DMSO. Add to molten agar to achieve final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure solvent concentration < 1%.

  • Plating: Pour 15 mL of "poisoned" agar into sterile Petri dishes. Allow to solidify.

  • Inoculation: Place a 5mm mycelial plug from an actively growing fungal culture into the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 3-7 days (depending on growth rate of control).

  • Quantification: Measure colony diameter (cross-section).

    • Growth Inhibition (%) =

      
      
      
    • Where

      
       = Control diameter, 
      
      
      
      = Treated diameter.

Part 3: Synthesis & Commercial Landscape

General Synthetic Workflow

The core triazolopyrimidine scaffold is typically constructed via the condensation of 3-amino-1,2,4-triazole with 1,3-dielectrophiles (such as beta-keto esters, malonaldehydes, or chalcones).

Synthesis_Workflow Aminotriazole 3-Amino-1,2,4-triazole Condensation Cyclocondensation (Reflux in AcOH or EtOH) Aminotriazole->Condensation Electrophile 1,3-Dielectrophile (e.g., Beta-keto ester) Electrophile->Condensation Intermediate Dihydro-Intermediate Condensation->Intermediate Oxidation Oxidation/Aromatization Intermediate->Oxidation Scaffold 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold Oxidation->Scaffold Derivatization Functionalization (Sulfonylation for Herbicides) Scaffold->Derivatization

Figure 2: General synthetic route for constructing the triazolopyrimidine core.

Key Commercial Derivatives
Common NameTypeTargetPrimary CropsSolubility (Water)
Penoxsulam HerbicideALS (Group 2)Rice (Post-emergence)0.41 g/L (pH 7)
Florasulam HerbicideALS (Group 2)Cereals (Wheat/Barley)6.36 g/L (pH 7)
Diclosulam HerbicideALS (Group 2)Soybean, PeanutsHigh (pH dependent)
Ametoctradin FungicideComplex III (Group 45)Potatoes, Grapes, VegLow (Lipophilic)

Part 4: Safety & Resistance Management

Ecotoxicity:

  • Herbicides: Generally low toxicity to mammals (LD50 > 5000 mg/kg) because ALS is absent in animals. However, they are highly potent to aquatic plants and non-target flora.

  • Fungicides: Ametoctradin has a favorable profile but is toxic to aquatic organisms. It binds tightly to the waxy cuticle of leaves, reducing runoff potential but requiring adjuvants for efficacy.

Resistance Management:

  • ALS Inhibitors (Group 2): High risk of resistance. Weeds like Amaranthus spp. rapidly develop target-site mutations (e.g., Trp574Leu). Strategy: Always tank-mix with a different Mode of Action (e.g., auxin mimics or PPO inhibitors).

  • Complex III Inhibitors (Group 45): Medium-High risk. Strategy: Ametoctradin is often co-formulated with dimethomorph (Group 40) to prevent resistance development in Oomycetes.

References

  • Mechanism of ALS Inhibition

    • Duggleby, R. G., et al. (2008). "Structure and mechanism of inhibition of plant acetohydroxyacid synthase." Plant Physiology and Biochemistry. Link

  • Triazolopyrimidine Herbicides (Penoxsulam)

    • Epp, J. B., et al. (2009). "Penoxsulam: Structure-Activity Relationships of Triazolopyrimidine Sulfonamides." Bioorganic & Medicinal Chemistry. Link

  • Ametoctradin Mode of Action

    • Gold, R. E., et al. (2005). "Ametoctradin: A new fungicide for the control of Oomycete diseases."[2] JMPR Evaluation. Link

  • ALS Assay Protocol

    • Singh, B. K., et al. (1988). "Assay of Acetohydroxyacid Synthase." Analytical Biochemistry. Link

  • Synthesis of Triazolopyrimidines

    • Desenko, S. M., & Orlov, V. D. (2002). "Azaheterocycles based on aromatic unsaturated ketones." Chemistry of Heterocyclic Compounds. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Triazolopyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of triazolopyrimidine-2-thiol and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist, I've seen firsthand the unique challenges that can arise when purifying this class of compounds. This guide consolidates field-proven insights and troubleshooting strategies to help you navigate these challenges effectively, ensuring the integrity and purity of your final product.

The triazolopyrimidine core is a privileged scaffold in drug discovery, but the presence of the 2-thiol group introduces specific purification hurdles, primarily related to its polarity, potential for oxidation, and its interaction with common purification media. This guide is structured to provide direct, actionable solutions to the problems you are most likely to encounter.

Troubleshooting Guide: Common Purification Issues

This section is formatted in a question-and-answer style to directly address specific experimental problems.

Recrystallization Issues

Question 1: My triazolopyrimidine-2-thiol is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with many nitrogen-containing heterocycles, especially when impurities are present, which can depress the melting point.

Causality: The high concentration of the solute upon initial cooling can lead to a supersaturated state where the solution's temperature is still higher than the melting point of your impure compound. Impurities can also act as a solvent for your product, preventing crystal lattice formation.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount (10-20% more) of the hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[1][2]

  • Lower the Solvent Polarity: If using a highly polar solvent, try a slightly less polar solvent system. The goal is to find a solvent where your compound has high solubility when hot and low solubility when cold.

  • Scratch and Seed: Vigorously scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. If you have a small amount of pure material, add a "seed" crystal to initiate crystallization.[1]

  • Pre-Purification: If the issue persists, your sample may be too impure for recrystallization alone. Consider a rapid filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization again.[1]

Question 2: I'm getting very low recovery after recrystallization. What are the likely causes?

Answer: Low recovery is typically due to either using too much solvent or the compound having significant solubility in the cold solvent.

Causality: The principle of recrystallization relies on a significant difference in solubility between the hot and cold solvent. If this differential is not optimal, a substantial amount of your product will remain in the mother liquor.

Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Working with a more concentrated solution maximizes yield upon cooling.[1]

  • Optimize Your Solvent System: Test different solvents or solvent mixtures. For triazolopyrimidine-2-thiol, which is a polar compound, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate.[3]

  • Thorough Cooling: Ensure the flask is cooled for a sufficient amount of time, potentially in an ice bath, to maximize precipitation.

  • Second Crop: Concentrate the mother liquor by about 50% and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure and might require a separate recrystallization.

Column Chromatography Issues

Question 3: My compound is streaking badly on the TLC plate and the column, leading to poor separation. How do I resolve this?

Answer: Streaking, or tailing, is common for polar, basic compounds like triazolopyrimidines on standard silica gel.

Causality: The acidic nature of silica gel can lead to strong, sometimes irreversible, interactions with basic nitrogen atoms in your molecule. The thiol group also adds to the compound's polarity. This causes the compound to "stick" to the stationary phase and elute slowly and broadly.

Solutions:

  • Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Common choices include:

    • 0.5-1% triethylamine (Et₃N) in your ethyl acetate/hexane or DCM/methanol solvent system.[1]

    • A pre-mixed solution of 1-2% ammonia in methanol as your polar co-solvent.

  • Switch the Stationary Phase: If streaking persists, silica may not be the ideal stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds.[1]

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can be very effective.

Question 4: I suspect my triazolopyrimidine-2-thiol is decomposing on the silica gel column. How can I confirm this and prevent it?

Answer: Decomposition on silica is a known issue for sensitive compounds. The thiol group, in particular, can be susceptible to oxidation.

Causality: The acidic surface of silica gel can catalyze degradation. Furthermore, prolonged exposure to air and the large surface area of the silica can promote the oxidation of the thiol group to form a disulfide impurity. Activated carbon, sometimes used for decolorization, can also promote this oxidation.[4]

Solutions:

  • TLC Stability Test: Spot your compound on a TLC plate. Let it sit on the benchtop for an hour, then elute it alongside a freshly spotted sample. If a new spot appears or the original spot diminishes, decomposition is likely occurring.[1]

  • Deactivate the Silica: Run the column quickly ("flash" chromatography) to minimize contact time. You can also pre-treat the silica by flushing the packed column with your mobile phase containing a basic modifier (like triethylamine) before loading your sample.

  • Use an Alternative Stationary Phase: As mentioned previously, neutral alumina or C18 silica are less likely to cause decomposition of acid-sensitive compounds.

  • Work under an Inert Atmosphere: If oxidation is the primary concern, de-gas your solvents and run the column under a nitrogen or argon atmosphere to minimize contact with oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should look out for when synthesizing triazolopyrimidine-2-thiol?

  • A1: The most common and troublesome impurity is often the corresponding disulfide . This is formed by the oxidative coupling of two molecules of your thiol product. This oxidation can occur during the reaction workup or during purification if exposed to air for extended periods.[4] Its polarity is different from the thiol, but it can sometimes co-elute or co-crystallize, making purification difficult.

Q2: What are the best starting solvents to try for recrystallizing triazolopyrimidine-2-thiol?

  • A2: Given its polar nature, good starting points are polar protic solvents. We recommend a systematic approach:

    • Ethanol or Isopropanol: Often a good first choice.

    • Ethanol/Water mixture: Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy, then allow it to cool.

    • Ethyl Acetate (EtOAc): May work for less polar derivatives.

    • Acetonitrile (MeCN): Another possibility for its intermediate polarity. Always perform small-scale solubility tests first to avoid wasting material.[5]

Q3: How should I store my purified triazolopyrimidine-2-thiol to ensure its stability?

  • A3: To prevent oxidation of the thiol group to the disulfide, store the purified solid in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place like a refrigerator or freezer.

Q4: My compound is not very soluble in common chromatography solvents like ethyl acetate or hexane. What should I do?

  • A4: This is expected for this polar heterocycle. You will need to use a more polar mobile phase for column chromatography. A common strategy is to use a gradient elution starting with a less polar system (e.g., 100% DCM) and gradually increasing the polarity by adding methanol (e.g., ramping from 0% to 10% MeOH in DCM).[6] Solvents like DMF and DMSO can be good for dissolving the compound but are difficult to remove and not suitable for standard silica chromatography.[7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for a scenario where the crude product contains impurities of different polarities.

1. Preparation of the Sample and Column:

  • Dissolve the crude triazolopyrimidine-2-thiol in a minimal amount of dichloromethane (DCM) or the solvent in which it is most soluble.
  • Add a small amount of silica gel to this solution (this is known as "dry loading").
  • Gently evaporate the solvent until a free-flowing powder is obtained. This prevents the sample from dissolving in the mobile phase at the top of the column and ensures a narrow starting band.
  • Pack a glass column with silica gel in your starting mobile phase (e.g., 98:2 DCM:Methanol). Ensure there are no air bubbles.[8]
  • Carefully add the dry-loaded sample to the top of the packed column.

2. Elution:

  • Begin eluting the column with the starting mobile phase.
  • Monitor the elution using a TLC system that gives good separation (Rf value of your product should be ~0.3). A good developing system to start with is 95:5 DCM:Methanol with 0.5% triethylamine.
  • Gradually increase the polarity of the mobile phase (e.g., from 2% to 10% methanol in DCM) to elute your compound.
  • Collect fractions and analyze them by TLC.

3. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the resulting solid under high vacuum to remove any residual solvent.
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Alternative Phase Neutral AluminaBetter for basic compounds to prevent streaking.[1]
Mobile Phase (Start) 98:2 DCM:Methanol + 0.5% Et₃NA good starting polarity for many derivatives. Et₃N minimizes tailing.[1][6]
Sample Loading Dry LoadingEnsures a narrow band and better separation.
Monitoring TLC (e.g., 95:5 DCM:MeOH)To identify fractions containing the pure product.[3][9][10]
Protocol 2: Purification by Recrystallization

This protocol is ideal when you have a crude product that is relatively pure (>85%) and you need to remove small amounts of closely related impurities.

1. Solvent Selection:

  • Place a small amount of your crude material (20-30 mg) into a test tube.
  • Add a few drops of a test solvent (e.g., ethanol).
  • If it dissolves immediately at room temperature, the solvent is too good; your recovery will be poor.
  • If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a good solvent.
  • If it is insoluble even when hot, try a more polar solvent.

2. Recrystallization Procedure:

  • Place the crude triazolopyrimidine-2-thiol in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
  • If the solution is colored, you may add a very small amount of activated carbon, boil for a few minutes, and then perform a hot filtration to remove it. (Caution: Activated carbon can promote thiol oxidation).[4]
  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

3. Isolation:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
  • Dry the crystals thoroughly under vacuum.

Visual Workflow and Decision Guides

Diagram 1: Troubleshooting Chromatography Problems

chromatography_troubleshooting start Problem with Column Chromatography streaking Compound Streaking / Tailing? start->streaking no_elution Compound Not Eluting? streaking->no_elution No add_modifier Solution: Add 0.5-1% Triethylamine or NH3/MeOH to Mobile Phase streaking->add_modifier Yes decomposition Suspected Decomposition? no_elution->decomposition No increase_polarity Solution: Increase Mobile Phase Polarity (e.g., higher % of MeOH in DCM) no_elution->increase_polarity Yes tlc_test Action: Perform TLC Stability Test decomposition->tlc_test Yes add_modifier->no_elution change_sp Solution: Switch to Neutral Alumina or Reversed-Phase (C18) increase_polarity->decomposition tlc_test->change_sp run_fast Solution: Use Flash Chromatography and/or an Inert Atmosphere tlc_test->run_fast

Caption: Decision tree for troubleshooting common column chromatography issues.

Diagram 2: Purification Strategy Selection

purification_strategy start Crude Triazolopyrimidine-2-thiol purity_check Assess Crude Purity (TLC/NMR) start->purity_check purity_decision Purity > 85%? purity_check->purity_decision impurity_type Nature of Impurities? purity_decision->impurity_type No / <85% recrystallize Primary Method: Recrystallization purity_decision->recrystallize Yes column Primary Method: Column Chromatography impurity_type->column Polarity is very different column_then_recrys Sequential Purification: 1. Column Chromatography 2. Recrystallization impurity_type->column_then_recrys Polarity is similar final_product Pure Product recrystallize->final_product column->final_product column_then_recrys->final_product

Caption: Logic flow for selecting the appropriate purification strategy.

References

  • El-Sayed, N. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][11]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4059. Available at: [Link]

  • Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(1), 309-312. Available at: [Link]

  • Wilson, W. B., & Kautz, R. (2009). Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Polycyclic Aromatic Compounds, 29(4-5), 226-248. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Nishioka, M., et al. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry. Available at: [Link]

  • Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(14), 3922-3946. Available at: [Link]

  • A Facile Route to Triazolopyrimidines Using Continuous Flow Chemistry. (n.d.). AKJournals. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022). Cardiff University. Available at: [Link]

  • Zuniga, E.S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ogawa, A., et al. (2010). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Tetrahedron Letters, 51(52), 6894-6896. Available at: [Link]

  • Kumar, R., et al. (2016). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Infectious Diseases, 2(1), 55-61. Available at: [Link]

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. Available at: [Link]

  • Research Article Biological and Molecular Chemistry Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (2024). Biological and Molecular Chemistry. Available at: [Link]

  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. (2024). PMC. Retrieved March 7, 2026, from [Link]

  • Fizer, M., & Slivka, M. (2016). Synthesis of[1][3][11]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157. Available at: [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new[1][3][11]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. Available at: [Link]

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. Available at: [Link]

  • Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (2023). ResearchGate. Available at: [Link]

  • Al-Said, M. S., et al. (2013). Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Arabian Journal of Chemistry, 6(1), 81-93. Available at: [Link]

  • Mrayej, H. E., et al. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]

  • A competent multi component synthesis. (2012). Journal of Chemical and Pharmaceutical Research, 4(7), 3583-3587. Available at: [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 13(12), 2937-2949. Available at: [Link]

  • Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007(12), 132-147. Available at: [Link]

  • Synthesis of Novel 7-Substituted-5-phenyl-[1][3][11]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). MDPI. Available at: [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][3][11]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 219-233. Available at: [Link]

  • Flow Hydrodediazoniation of Aromatic Heterocycles. (2019). MDPI. Available at: [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. Available at: [Link]

  • Several Problems of Flash Column Chromatography. (2025). Hawach. Available at: [Link]

  • Perold, Z., Caira, M. R., & Brits, M. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206. Available at: [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]

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Technical Guide: Side Reactions in the Synthesis of Triazolopyrimidines from Aminotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazole is a cornerstone reaction in medicinal chemistry, yielding scaffolds with high structural homology to purines. However, the reaction is deceptively simple. The amphoteric nature of the aminotriazole and the electrophilic duality of 1,3-dicarbonyl reagents create a bifurcated reaction landscape.

The primary challenge is regioselectivity . The reaction can yield the thermodynamically stable [1,5-a] isomer or the kinetically favored [4,3-a] isomer. Furthermore, the [4,3-a] isomer is not a dead end; it can isomerize to the [1,5-a] form via the Dimroth rearrangement , a process driven by pH and thermal energy.

This guide provides a mechanistic breakdown and troubleshooting protocols to control these pathways, ensuring the isolation of the desired pharmacophore.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the critical bifurcation points in the reaction between 3-amino-1,2,4-triazole and ethyl acetoacetate.

Triazolopyrimidine_Synthesis Start Reagents: 3-Amino-1,2,4-triazole + Ethyl Acetoacetate Inter_A Intermediate A: Imine Formation (Exocyclic NH2 attacks Ketone) Start->Inter_A Path 1 (Major) Inter_B Intermediate B: Attack by Ring Nitrogen (N2) Start->Inter_B Path 2 (Minor) Isomer_15a Target Product: 1,2,4-Triazolo[1,5-a]pyrimidine (Thermodynamic) Inter_A->Isomer_15a Cyclization (N2 attack) Isomer_43a Side Product: 1,2,4-Triazolo[4,3-a]pyrimidine (Kinetic) Inter_B->Isomer_43a Cyclization Dimroth Dimroth Rearrangement (Base/Heat/Acid) Isomer_43a->Dimroth Ring Opening Dimroth->Isomer_15a Recyclization

Caption: Reaction pathway showing the competition between [1,5-a] and [4,3-a] formation and the corrective Dimroth rearrangement.

Troubleshooting Guides (Q&A)

Module 1: Regioselectivity & Isomer Control

Q: I isolated a product with the correct mass, but the NMR shifts are slightly off. Did I make the [4,3-a] isomer?

Diagnostic: The [1,5-a] and [4,3-a] isomers are isomeric and often have identical mass specs.

  • [1,5-a] Isomer (Target): Typically exhibits a bridgehead proton (H-2) shift around 8.3–8.5 ppm (in DMSO-d6).

  • [4,3-a] Isomer (Kinetic): The proton on the triazole ring often shifts downfield, sometimes >9.0 ppm, or shows distinct coupling patterns if substituted.

  • Definitive Test: Run a 1H-15N HMBC . The nitrogen chemical shifts are diagnostic. In [1,5-a], the bridgehead nitrogen (N-4) is shielded differently than the bridgehead nitrogen (N-8) in [4,3-a].

Root Cause: The formation of the [4,3-a] isomer is favored under mild conditions (low temperature, neutral pH) where the reaction is under kinetic control. The exocyclic amine attacks the electrophile, but the ring closure occurs at the N-4 (triazole numbering) rather than N-2.

Corrective Action (The "Fix"): You do not necessarily need to discard the batch. You can convert the [4,3-a] isomer to the [1,5-a] isomer via the Dimroth Rearrangement .[1][2][3]

  • Protocol: Dissolve the [4,3-a] material in glacial acetic acid or ethanol containing a catalytic amount of base (e.g., piperidine or NaOEt).

  • Process: Reflux for 4–12 hours.

  • Mechanism: The ring opens at the N3-C4 bond (pyrimidine side), rotates, and recyclizes to the more stable [1,5-a] form.

Module 2: Reaction Stalled at Intermediate (The "Gummy Solid")

Q: My reaction mixture turned into a sticky gum that won't crystallize. LCMS shows a mass = Product + 18 (or similar). What happened?

Diagnostic: A mass of M+18 usually indicates an uncyclized intermediate (often a hemiaminal or hydrated imine) or failure to eliminate water.

Root Cause:

  • Incomplete Dehydration: The initial condensation (amine + ketone) occurred, but the ring closure (cyclodehydration) failed. This is common when using β-keto esters with bulky substituents or when the reaction temperature is too low.

  • Reversibility: The formation of the imine intermediate is reversible. If water is not removed, the equilibrium may not favor the cyclized product.

Corrective Action:

  • Drive the Equilibrium: Use a Dean-Stark trap (if using toluene/benzene) or molecular sieves to physically remove water.

  • Acid Catalysis: Add a Lewis acid (e.g., ZnCl2) or Brønsted acid (p-TsOH, AcOH) to catalyze the dehydration step.

  • Solvent Switch: Switch to a higher-boiling solvent (e.g., from Ethanol to n-Butanol or DMF) to overcome the activation energy barrier for the second cyclization step.

Module 3: Oxidation State Issues (Biginelli-like Reactions)

Q: I used an aldehyde, aminotriazole, and 1,3-dicarbonyl (multicomponent reaction), but the product is not aromatic. Why?

Diagnostic: The product is likely a 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine .

  • NMR: Look for a methine proton (CH) at the C-7 position (often around 5.0–6.0 ppm) and an NH proton.

  • Color: These intermediates are often lighter in color (white/pale yellow) compared to the fully aromatic analogs.

Root Cause: When using aldehydes (similar to a Biginelli reaction), the resulting ring system is partially saturated (dihydro). It does not spontaneously oxidize to the fully aromatic system without an oxidant.

Corrective Action: You must perform an oxidative dehydrogenation step.

  • Method A (Mild): Stir in refluxing acetonitrile with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Method B (Aerobic): Reflux in DMF or acetic acid with open air bubbling (slow).

  • Method C (Chemical): Use Chloranil or MnO2.

Experimental Protocols

Standard Synthesis of 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

Targeting the Thermodynamic Isomer directly.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Setup: Charge a round-bottom flask with 3-amino-1,2,4-triazole and glacial acetic acid (5 mL per mmol).

  • Addition: Add ethyl acetoacetate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118 °C) . Maintain reflux for 6–8 hours.

    • Note: The high temperature and acidic medium favor the thermodynamic [1,5-a] product and drive the Dimroth rearrangement in situ if any kinetic product forms.

  • Workup: Cool to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

  • Purification: Recrystallize from Ethanol/Water or DMF if necessary.

Dimroth Rearrangement Protocol (Rescue Procedure)

Converting [4,3-a] to [1,5-a].

Context: Use this if you inadvertently synthesized the [4,3-a] isomer (often formed in neutral EtOH at lower temps).

Procedure:

  • Dissolve the [4,3-a] isomer in 10% NaOH (aq).

  • Heat to reflux for 1–2 hours.

  • Check: Monitor by TLC. The starting material spot should disappear.

  • Neutralization: Cool to 0 °C and acidify carefully with conc. HCl to pH ~3–4.

  • Precipitation: The rearranged [1,5-a] isomer will precipitate. Filter and dry.

Data Summary: Solvent & Condition Effects

ConditionMajor ProductMechanism Note
Ethanol, Reflux, Neutral Mixture ([1,5-a] + [4,3-a])Kinetic control may compete; often requires longer times for thermodynamic product.
Acetic Acid, Reflux [1,5-a] (Pure) Acid catalyzes dehydration and promotes in-situ Dimroth rearrangement.
DMF, 140°C [1,5-a] High thermal energy overcomes activation barrier for rearrangement.
Basic (NaOEt/EtOH) [1,5-a] Base facilitates the ring-opening/closing mechanism of the Dimroth rearrangement.
Aldehyde + 1,3-dicarbonyl Dihydro-[1,5-a] Requires subsequent oxidation step to achieve aromaticity.

References

  • Salgado, A., et al. (2010).[4] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Link

  • Oukoloff, K., et al. (2019).[5] 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry. Link

  • Desenko, S. M., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds. Link

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties. Jurnal UPI. Link

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Technical Support Center: Optimizing Dimroth Rearrangement in Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals optimizing the Dimroth rearrangement of triazolopyrimidines. The isomerization of kinetically favored [1,2,4]triazolo[4,3-


]pyrimidines to their thermodynamically stable [1,5-

] counterparts is a critical step in synthesizing bioactive scaffolds (e.g., antiviral agents and antiproliferative drugs like trapidil).

As a Senior Application Scientist, I have structured this guide to provide mechanistic insights, field-proven optimization data, a self-validating experimental protocol, and a comprehensive troubleshooting FAQ to ensure high-yield, reproducible conversions.

Mechanistic Causality of the Dimroth Rearrangement

Understanding the reaction mechanism is paramount for rational optimization. The Dimroth rearrangement in triazolopyrimidines is typically an ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) process. Under acidic or hypervalent iodine-mediated conditions, the sequence involves protonation of the pyrimidine nitrogen, ring opening of the pyrimidine core, a tautomeric H-shift within the triazole ring, followed by cyclization and deprotonation[1, 2].

DimrothMechanism SM [1,2,4]triazolo[4,3-c]pyrimidine (Kinetic Product) I1 Intermediate I (Protonation: 5-H+) SM->I1 H+ Addition I2 Intermediate II (Ring Opening) I1->I2 Bond Cleavage (C-N) I3 Intermediate III (Tautomerization / H-shift) I2->I3 Proton Transfer I4 Intermediate IV (Ring Closure) I3->I4 Cyclization PROD [1,2,4]triazolo[1,5-c]pyrimidine (Thermodynamic Product) I4->PROD Deprotonation (-H+)

Mechanistic pathway of the Dimroth rearrangement in triazolopyrimidines.

Quantitative Optimization Data

Reaction conditions strictly dictate the equilibrium and kinetics of the rearrangement. The table below summarizes the optimization of the concurrent oxidative cyclization and Dimroth rearrangement using Iodobenzene Diacetate (IBD)[2].

EntrySolventReagent (IBD)Temp / TimeYield of[1,5-

] Isomer
Causality / Observation
1CH₂Cl₂1.0 equivRT / 12 h57%Incomplete conversion; kinetic product remains stable without excess driving force.
2CH₂Cl₂1.3 equivRT / 6 h81% Optimal. Excess IBD acts as a mild Lewis acid to facilitate the ring-opening step.
3EtOH1.3 equivRT / 6 hComplex mixtureProtic solvent induces solvolysis and competitive side reactions.
4CH₃CN1.3 equivMicrowave / 1 hDegradationHigh thermal stress leads to irreversible decomposition of the pyrimidine core.
Validated Experimental Protocol

Synthesis of [1,2,4]triazolo[1,5-


]pyrimidines via IBD-Mediated Rearrangement [2] 

This self-validating protocol ensures that the kinetic [4,3-


] intermediate is fully converted to the thermodynamic [1,5-

] product in a single pot.
  • Step 1: Preparation. Dissolve the starting 6-chloro-4-pyrimidinylhydrazone (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) under a nitrogen atmosphere. Rationale: Anhydrous aprotic conditions prevent hydrolytic degradation of the pyrimidine ring.

  • Step 2: Reagent Addition. Add Iodobenzene Diacetate (IBD) (1.3 mmol, 1.3 equiv) portion-wise over 5 minutes. Rationale: The 0.3 equiv excess is critical; it provides the oxidative power for initial cyclization while acting as an activator to lower the activation barrier for the subsequent Dimroth ring-opening step.

  • Step 3: Reaction Monitoring. Stir the mixture at room temperature (20–25 °C) for 6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The kinetic[4,3-

    
    ] product will form rapidly (within 1 hour) and gradually convert to the less polar[1,5-
    
    
    
    ] isomer.
  • Step 4: Quenching & Workup. Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize residual oxidant. Extract with CH₂Cl₂ (3 × 10 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Step 5: Purification. Concentrate under reduced pressure and purify via flash column chromatography to isolate the pure[1,2,4]triazolo[1,5-

    
    ]pyrimidine.
    
Troubleshooting Guides & FAQs

Q1: My reaction yields a mixture of two isomers. How can I drive the reaction completely to the[1,5-


] product? 
A1:  You are likely trapping the kinetic[4,3-

] isomer. The Dimroth rearrangement is thermodynamically driven but requires sufficient activation energy or catalytic assistance to overcome the ring-opening barrier [1]. Actionable Solution: First, increase the reaction time. If the isomer ratio remains stagnant, introduce a catalytic amount of mild acid (e.g., AcOH) or base (e.g., K₂CO₃), depending on your specific substrate's tolerance. This facilitates the protonation/deprotonation steps required for the C-N bond cleavage.

Q2: How do I definitively distinguish between the[4,3-


] and [1,5-

] isomers analytically?
A2: ¹H NMR is the most reliable self-validating tool for this, as the proton on the triazole ring exists in significantly different electronic environments. Actionable Solution: Check the chemical shift of the triazole proton. In the[4,3-

] isomer, the H-3 proton is highly deshielded (typically >9.0 ppm). In the rearranged [1,5-

] isomer, the H-2 proton shifts upfield (typically ~8.3–8.6 ppm) [2]. You will also notice distinct shifts in UV absorption wavelengths due to changes in the overall conjugation system.

Q3: I am observing significant degradation and low yields when heating the reaction. What is going wrong? A3: Triazolopyrimidines can undergo complete ring fragmentation or hydrolysis if heated excessively, especially in the presence of strong bases or protic solvents (as demonstrated in Table 1, Entry 4). Actionable Solution: Transition from a purely thermal-driven rearrangement to a chemically mediated one. Use mild conditions like the IBD/CH₂Cl₂ system at room temperature [2], or utilize a carefully buffered system (e.g., AcOH/AcONa) to prevent pH-induced degradation [1].

Q4: Does the nature of the substituent on the pyrimidine ring affect the rearrangement rate? A4: Yes, electronic effects play a massive role. Electron-withdrawing groups (EWGs) on the pyrimidine core generally accelerate the Dimroth rearrangement by increasing the electrophilicity of the carbon center at the ring junction, making it more susceptible to nucleophilic attack or ring opening [1]. Actionable Solution: If your substrate has strong electron-donating groups (EDGs), expect longer reaction times. Consider using slightly elevated temperatures (e.g., 40 °C in dichloroethane) to compensate for the higher activation barrier without risking the degradation seen at >80 °C.

References
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

Technical Support Center: Triazolo[1,5-a]pyrimidine-2-thiol Solubility Helpdesk

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the intractable nature of the triazolo[1,5-a]pyrimidine-2-thiol scaffold. While this fused heterocyclic system is a highly valuable purine bioisostere in drug discovery, its physicochemical properties often create significant bottlenecks during both synthesis and biological evaluation.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and mechanistic FAQs to permanently resolve your solubility issues.

Root Cause Analysis: The Tautomerism Barrier

To solve the solubility issue, we must first understand the causality behind it. Triazolo[1,5-a]pyrimidine-2-thiol does not exist as a static molecule; it exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[1].

In the solid state and in non-polar solutions, the thione tautomer is thermodynamically more stable and predominant [2][3]. This thione form acts as both a potent hydrogen bond donor (via the N-H group) and a strong hydrogen bond acceptor (via the C=S group). Consequently, the molecules self-assemble into tightly packed polymeric chains or dimers via intermolecular hydrogen bonding and


 stacking of the planar aromatic rings[4]. This results in an exceptionally high crystal lattice energy, rendering the compound practically insoluble in water and standard organic solvents (like dichloromethane or ethyl acetate).
Solubility Troubleshooting Workflow

G A Triazolo[1,5-a]pyrimidine-2-thiol B Thione Tautomer (Solid State) A->B Tautomeric Equilibrium C Intermolecular H-Bonding & Pi-Pi Stacking B->C Crystallization D High Lattice Energy (Insoluble) C->D Thermodynamic Barrier E Base Addition (pH > pKa) Deprotonation D->E pH Adjustment F S-Alkylation (Covalent Modification) D->F Chemical Synthesis G Polar Aprotic Solvents (DMSO/DMF) D->G Solvent Selection H Thiolate Anion (Aqueous Soluble) E->H I Thioether Prodrug (Organic Soluble) F->I J H-Bond Disruption (Assay Compatible) G->J

Workflow for overcoming the thione-thiol tautomerism solubility barrier.

Quantitative Solubility Matrix

To facilitate rapid solvent selection, reference the following quantitative data summarizing the solubility profiles of the triazolo[1,5-a]pyrimidine-2-thiol core under various conditions:

Solvent SystemFavored StateEstimated SolubilityMechanistic Rationale
Water (pH < 5) Thione< 0.1 mg/mLHigh lattice energy; strong N-H...S hydrogen bonding prevents aqueous solvation.
Water (pH > 8) Thiolate Anion> 10.0 mg/mLDeprotonation creates ion-dipole interactions, breaking the crystal lattice via electrostatic repulsion[5].
DCM / EtOAc Thione< 0.5 mg/mLNon-polar solvents lack the capacity to disrupt the strong intermolecular H-bonds.
DMSO / DMF Thione/Thiol5.0 - 20.0 mg/mLStrong H-bond acceptors compete with the crystal lattice network, forcing dissolution[4].

Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately crash out when I dilute my DMSO stock into my biological assay buffer? A1: This is a classic "solvent shock" phenomenon. While DMSO disrupts the hydrogen bonding to dissolve the compound, diluting it into a neutral or slightly acidic aqueous buffer removes the DMSO's solvating power. If the buffer's pH is near or below the compound's ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (which dictates its ionization state[5]), the molecule rapidly reverts to the neutral thione tautomer and precipitates. Solution: Ensure your assay buffer is maintained at a pH of 7.5–8.0 to keep the compound in its soluble thiolate form.

Q2: I am trying to synthesize a derivative, but the starting thiol won't dissolve in the reaction mixture. What is the best approach? A2: You must shift the tautomeric equilibrium. In a basic medium, the equilibrium shifts heavily toward the deprotonated thiolate form, which is highly soluble and makes the sulfur atom highly nucleophilic and available for S-alkylation[6]. Adding a base like


 or 

to a polar aprotic solvent (DMF or Acetonitrile) will immediately pull the compound into solution.

Q3: Can I permanently improve the organic solubility of this scaffold for downstream medicinal chemistry? A3: Yes, via S-alkylation. By reacting the thiol with an alkyl halide (e.g., ethyl bromoacetate), you create a thioether linkage[1]. This covalently locks the molecule, permanently preventing it from tautomerizing into the problematic thione form. This "prodrug" or intermediate approach drastically improves synthetic accessibility and organic solubility[1].

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems to ensure experimental reproducibility.

Protocol 1: pH-Mediated Solubilization for Biological Assays

Objective: Achieve a stable, high-concentration aqueous stock without relying on cytotoxic levels of DMSO.

  • Weighing: Accurately weigh 10 mg of triazolo[1,5-a]pyrimidine-2-thiol into a sterile microcentrifuge tube.

  • Suspension: Add 900 µL of a high-capacity buffer (e.g., 100 mM Tris-HCl, initial pH 8.5). The compound will remain largely as a cloudy suspension.

  • Deprotonation (The Critical Step): Dropwise, add 0.1 M NaOH (approx. 10-50 µL) while vortexing continuously. The addition of the base shifts the equilibrium from the insoluble thione to the highly soluble thiolate anion[2][6].

  • Equilibration: Once the solution clarifies, back-titrate carefully with 0.1 M HCl to your target assay pH (do not drop below pH 7.2, or precipitation will reoccur). Adjust the final volume to 1.0 mL with buffer.

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm (

    
    ). A reading of 
    
    
    
    indicates complete dissolution. If
    
    
    , micro-precipitates remain, indicating the pH has dropped below the
    
    
    due to insufficient buffer capacity.
Protocol 2: S-Alkylation to Permanently Disrupt the Thione Network

Objective: Convert the insoluble thione into a highly organic-soluble thioether intermediate for downstream library synthesis.

  • Activation: Suspend 1.0 eq of triazolo[1,5-a]pyrimidine-2-thiol in anhydrous DMF (0.2 M concentration). Add 1.5 eq of anhydrous Potassium Carbonate (

    
    ).
    
  • Equilibrium Shift: Stir the suspension at room temperature for 30 minutes under inert atmosphere. Mechanistic note: The base deprotonates the thiol, shifting the tautomeric equilibrium entirely to the soluble thiolate anion[6]. The solution will transition from a cloudy suspension to a clear, often slightly yellow, solution.

  • Alkylation: Dropwise, add 1.1 eq of your chosen electrophile (e.g., an alkyl halide). Stir for 2–4 hours.

  • Quench & Extract: Quench the reaction with distilled water. Extract the newly formed thioether into Ethyl Acetate (3 x 20 mL). The product will now easily partition into the organic layer.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a 50:50 EtOAc:Hexane mobile phase. The starting thione will streak or remain at the baseline due to its high polarity and H-bonding capacity. The successful S-alkylated thioether will migrate as a distinct, tight spot with a significantly higher

    
     value.
    

References

1.4 - MDPI 2.5 - Benchchem 3. 1 - Benchchem 4.2 - ResearchGate 5.3 - PMC / NIH 6.6 - Smolecule

Sources

Identification of byproducts intriazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Identification & Control of Byproducts in Triazolo[1,5-a]pyrimidine Synthesis

Introduction: The Stability Paradox

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine scaffolds is a cornerstone in the development of bioactive agents, ranging from CDK2 inhibitors to antimicrobial therapeutics. However, the reaction between 3-amino-1,2,4-triazoles and 1,3-electrophiles is deceptive. While it appears to be a simple condensation, it is governed by a delicate balance between kinetic and thermodynamic control.

The most frequent technical support request we receive involves "inexplicable" mixtures or "shifting" impurity profiles. In 90% of cases, this is due to the Dimroth Rearrangement —where the kinetically favored [4,3-a] isomer rearranges into the thermodynamically stable [1,5-a] isomer.

This guide provides the protocols to identify, quantify, and control these species.

Module 1: The Isomer Identity Crisis ([1,5-a] vs. [4,3-a])

Q: I am seeing two sets of signals in my crude


H NMR. How do I definitively distinguish the [1,5-a] product from the [4,3-a] regioisomer? 

A: You cannot rely solely on


H NMR integration or coupling constants (

), as the pyrimidine ring protons often overlap. The definitive method is

HMBC NMR
.
  • The Science: The nitrogen atoms in the two isomers exist in significantly different electronic environments.

    • [1,5-a] isomer: Contains a "pyridine-like" nitrogen at the bridgehead (N4) and a "pyrrole-like" nitrogen at N1.

    • [4,3-a] isomer: The bridgehead nitrogen is quaternary (positive character in resonance forms), and the arrangement of lone pairs differs.

  • Diagnostic Protocol:

    • Run a

      
       HMBC experiment.
      
    • Check Chemical Shifts: The bridgehead nitrogen in the [1,5-a] system typically resonates upfield relative to the [4,3-a] isomer due to increased shielding from the stable aromatic system.

    • Cross-Peaks: Look for correlations between the pyrimidine C-H protons and the bridgehead nitrogen.

Q: Why does my "pure" product convert to an impurity upon heating or storage in acid?

A: You are observing the Dimroth Rearrangement in real-time. If you isolated the [4,3-a] isomer (kinetic product) and then subjected it to heat, acid, or base, it will ring-open and recyclize to the [1,5-a] isomer (thermodynamic product).

Visualization: The Dimroth Rearrangement Mechanism

The following diagram illustrates the pathway from the kinetic intermediate to the stable product.

DimrothRearrangement Start Kinetic Product [1,2,4]triazolo[4,3-a]pyrimidine Inter1 Ring Opening (Acid/Base Catalyzed) Start->Inter1 + H+ / OH- Inter2 Intermediate (Iminopyrimidine) Inter1->Inter2 C-N Bond Cleavage Inter3 Rotation & Recyclization Inter2->Inter3 Tautomerization End Thermodynamic Product [1,2,4]triazolo[1,5-a]pyrimidine Inter3->End - H2O / NH3

Caption: Mechanistic pathway of the Dimroth rearrangement converting the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer.

Module 2: Troubleshooting Synthesis & Impurities

Q: I have a persistent peak at [M+18] in my LC-MS. Is this a hydrate?

A: Unlikely. This is often the uncyclized intermediate (a hydrazone or Schiff base).

  • Cause: Incomplete condensation. The reaction of the exocyclic amine of the triazole with the carbonyl of the 1,3-dielectrophile has occurred, but the second ring closure (attack of the ring nitrogen) failed.

  • Solution:

    • Increase Temperature: Cyclization often has a higher activation energy than the initial condensation.

    • Add Acid Catalyst: Acetic acid (AcOH) is standard.[1] If using neutral conditions, switch to refluxing AcOH.

    • Water Removal: Use a Dean-Stark trap or molecular sieves to drive the dehydration.

Q: My yield is low, and I see a highly polar baseline spot. What is it?

A: This is likely a ring-opened hydrolysis product .

  • Context: Under strongly basic conditions (e.g., NaOH/EtOH) used to force the Dimroth rearrangement, the pyrimidine ring can hydrolyze, especially if electron-withdrawing groups are present.

  • Fix: Switch to thermal rearrangement (high boiling solvent like DMF or diphenyl ether) or use milder acidic conditions (AcOH) instead of strong bases.

Module 3: Analytical Reference Data

Use the table below to cross-reference your analytical data against expected byproduct profiles.

Table 1: Diagnostic Markers for Triazolopyrimidine Species

SpeciesStability

H NMR Signature (Typical)
LC-MS SignatureTroubleshooting Action
[1,5-a] Isomer Thermodynamic (Stable)Bridgehead H often deshielded; sharp peaks.[M+H]

Desired Product.
[4,3-a] Isomer Kinetic (Unstable)Distinct shift in pyrimidine protons vs [1,5-a].[M+H]

Heat in AcOH to convert to [1,5-a].
Uncyclized Hydrazone IntermediateBroad NH signals; extra protons count.[M+H+18]

Increase reaction time/temp; add dehydrating agent.
Ring-Opened Hydrolysis DegradantLoss of aromaticity in one ring; carboxylic acid protons.[M-Ring]

or [M+H2O]

Reduce base strength; check water content in solvent.

Module 4: Experimental Workflow for Isomer Control

Q: How do I ensure I get the [1,5-a] isomer exclusively?

A: Follow this self-validating protocol ("The Acid-Heat Lock"):

  • Condensation: React 3-amino-1,2,4-triazole with the 1,3-dicarbonyl in glacial acetic acid at reflux (118°C) for 4–16 hours.

    • Why? Acid catalysis promotes the Dimroth rearrangement in situ, preventing the isolation of the [4,3-a] kinetic trap.

  • In-Process Control (IPC): Take an aliquot after 2 hours.

    • If two isomers are present by HPLC, continue heating.

    • If the ratio is static but not >95:5, add a Lewis acid catalyst (e.g., ZnCl

      
      ) or increase temperature (microwave 150°C).
      
  • Workup: Cool to room temperature. The [1,5-a] isomer often crystallizes out upon dilution with water due to its planar, stackable nature.

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Impurity Detected in Crude CheckMS Check LC-MS Mass Start->CheckMS MassM Mass = [M+H]+ CheckMS->MassM Same MW MassM18 Mass = [M+18]+ CheckMS->MassM18 Higher MW IsomerCheck Run 1H-15N HMBC MassM->IsomerCheck Hydrazone Uncyclized Intermediate ACTION: Reflux in AcOH MassM18->Hydrazone Isomer43 [4,3-a] Isomer Identified IsomerCheck->Isomer43 Distinct N-shifts Isomer15 [1,5-a] Isomer (Target) IsomerCheck->Isomer15 Target N-shifts Rearrange ACTION: Perform Dimroth Rearrangement (Acid/Heat) Isomer43->Rearrange

Caption: Decision tree for identifying and remediating common impurities in triazolopyrimidine synthesis.

References

  • Salgado, A., et al. (2010).[2] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by

    
    H-
    
    
    
    N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622.[2]
  • Fischer, G. (2021).[3] The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Heterocycles.

  • Ahmed, S. A., et al. (2014).[4] Synthesis and Anti-Tumor Activities of New [1,2,4]triazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 5(2), 334-338.

  • Hamed, A. A., et al. (2008).[5] The Dimroth rearrangement: synthesis and interconversion of isomeric triazolothienopyrimidines.[5][6][7][8] Journal of Chemical Research.

Sources

Stability of the thiol group intriazolo[1,5-a]pyrimidine-2-thiol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding the Stability and Reactivity of the Thiol Group

Welcome to the technical support center for researchers working with triazolo[1,5-a]pyrimidine-2-thiol and its derivatives. This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to provide you with the in-depth knowledge required to navigate the complexities of your experiments. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the chemistry behind them.

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and its role as a purine isostere.[4][5] However, the 2-thiol substituent introduces a critical point of reactivity that is highly sensitive to reaction conditions, particularly pH. This guide will illuminate the behavior of this functional group, enabling you to control your reactions and troubleshoot with confidence.

Frequently Asked Questions (FAQs)
Q1: What is the predominant form of this compound in solution? Is it a thiol or a thione?

This is a crucial first question, as the answer dictates the molecule's reactivity. The compound exists in a dynamic equilibrium between two tautomeric forms: the thiol and the thione.

For most heterocyclic thiols, including the 1,2,4-triazole-3-thione family to which this compound is related, the thione form is the predominant and more stable tautomer in both the solid state and in neutral solutions.[6][7][8] Quantum chemical studies and experimental data consistently show that the equilibrium lies heavily in favor of the thione structure.[9] Therefore, you should consider your starting material to be primarily the thione tautomer.

Q2: How does the thiol/thione group behave under acidic conditions (pH < 6)?

Under acidic conditions, two main factors come into play: protonation of the heterocyclic ring system and the potential for acid-catalyzed hydrolysis.

  • Reactivity: The thiol group (or more accurately, the thione) becomes significantly less nucleophilic. At strongly acidic pH (e.g., pH < 3.2), the thiol exists almost exclusively in its protonated, neutral form, which is a much weaker nucleophile than its deprotonated counterpart.[3] Furthermore, the nitrogen atoms in the pyrimidine and triazole rings can become protonated, further deactivating the system towards electrophilic attack at the sulfur.

  • Stability: The compound is generally stable in weakly acidic solutions for short periods. However, prolonged exposure to strong, concentrated acids (e.g., >30-40% H₂SO₄ or HClO₄) can lead to degradation.[10] The primary risk is slow, acid-catalyzed hydrolysis of the C-S bond, which can cleave the sulfur group from the ring, though this is often a slow process for heterocyclic thiones compared to thioesters.[10][11] Some related heterocyclic thiones have been observed to decompose under strongly acidic conditions during certain reactions.[12]

Key Takeaway: For reactions requiring acidic conditions, use the mildest pH possible and monitor reaction times to minimize the risk of hydrolysis.

Q3: What happens to the thiol/thione group under basic conditions (pH > 8)?

Basic conditions dramatically change the reactivity profile of the molecule. The proton of the thiol group is acidic, with a pKa that allows for deprotonation by common bases.

G

  • Reactivity: Upon deprotonation, the highly nucleophilic thiolate anion is formed. This species is significantly more reactive than the neutral thiol/thione.[13] The increased electron density on the sulfur atom makes it an excellent nucleophile for reactions like S-alkylation and S-acylation. Indeed, syntheses involving this scaffold often use a mild base like triethylamine to facilitate such reactions.[1]

  • Stability: While enhancing desired reactivity, the thiolate is also more susceptible to degradation.

    • Oxidation: Thiolates can be easily oxidized by air (O₂) to form disulfide bridges, leading to dimerization of your compound. This is a common issue if solutions are stored for extended periods under basic conditions without an inert atmosphere.

    • Desulfurization: In the presence of certain reagents or under harsh basic conditions, desulfurization (complete removal of the sulfur atom) can occur.[2][14]

Key Takeaway: Basic conditions are ideal for nucleophilic substitution reactions at the sulfur atom. However, reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. Avoid using excessively strong bases or high temperatures unless desulfurization is the intended outcome.

Troubleshooting Guide
Problem Potential Cause & Explanation Recommended Solution
Reaction Failure/Low Yield 1. Starting Material Degradation: The compound may have been stored improperly or decomposed during a previous step under harsh pH conditions. 2. Incorrect pH: The pH of your reaction may not be optimal for the desired reactivity. For S-alkylation, acidic or neutral pH will result in a poorly nucleophilic thiol.1. Verify Starting Material: Check the purity of your triazolo[1,5-a]pyrimidine-2-thiol via HPLC or NMR before starting. 2. Optimize pH: For nucleophilic reactions at the sulfur (e.g., alkylation), add a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to generate the reactive thiolate in situ.[1]
Observation of an Unexpected Dimer Oxidative Dimerization: Under neutral to basic conditions, especially in the presence of air, the thiolate can oxidize to form a disulfide-linked dimer. This will have a mass of (2M-2), where M is the mass of your starting material.1. Use Inert Atmosphere: Purge your reaction vessel with nitrogen or argon and maintain a positive pressure throughout the reaction. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Add Reducing Agent (for storage): For long-term storage of solutions, a small amount of a reducing agent like DTT can be added, but be sure it will not interfere with subsequent reactions.
Multiple Unidentified Side Products 1. Ring Opening/Hydrolysis: Prolonged exposure to strong acid or base can cause the pyrimidine ring to hydrolyze or the C-S bond to cleave.[10][11] 2. Desulfurization: Harsh conditions (oxidative or reductive) can lead to the complete removal of the sulfur atom.[15]1. Milder Conditions: Reduce the temperature, shorten the reaction time, and use the minimum required concentration of acid or base. 2. Monitor Progress: Use TLC or LC-MS to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent over-reaction and degradation.
Experimental Protocols
Protocol 1: General Procedure for pH Stability Assessment

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the stability of your compound over time at different pH values.

  • Preparation of Buffers: Prepare a series of buffers at your desired pH values (e.g., pH 2, 4, 7.4, 9, 12). Common buffer systems include phosphate for neutral pH, citrate for acidic pH, and carbonate for basic pH.

  • Stock Solution: Prepare a concentrated stock solution of your triazolo[1,5-a]pyrimidine-2-thiol in a suitable organic solvent (e.g., DMSO, Acetonitrile).

  • Incubation: In separate vials, dilute a small aliquot of the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µM). Ensure the final percentage of organic solvent is low (<5%) to not significantly alter the buffer pH.

  • Time Points: Immediately after mixing (T=0), withdraw a sample from each vial for HPLC analysis. This is your baseline.

  • Incubation: Store the vials at a controlled temperature (e.g., room temperature or 37°C).

  • Analysis: Withdraw samples at subsequent time points (e.g., 1h, 4h, 8h, 24h). Analyze each sample by HPLC.

  • Data Interpretation: Monitor the peak area of your parent compound. A decrease in peak area over time indicates degradation. Look for the appearance of new peaks, which correspond to degradation products.

G start Prepare Stock Solution in DMSO dilute Dilute Stock into Each Buffer start->dilute buffers Prepare Buffers (pH 2, 4, 7.4, 9, 12) buffers->dilute t0 Analyze T=0 Sample (HPLC) dilute->t0 incubate Incubate at RT or 37°C dilute->incubate Start Timer interpret Plot % Remaining vs. Time Identify Degradation Products t0->interpret timepoints Analyze Samples at Time = 1, 4, 8, 24h incubate->timepoints timepoints->interpret

Protocol 2: Optimized S-Alkylation Reaction

This protocol is for a common reaction involving the thiol group, designed to maximize yield and minimize side products.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add triazolo[1,5-a]pyrimidine-2-thiol (1.0 eq).

  • Solvent: Add a suitable polar aprotic solvent, such as DMF or Acetonitrile.

  • Base: Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq). Stir for 10-15 minutes at room temperature to ensure formation of the thiolate.

  • Electrophile: Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide, 1.1 eq) dropwise to the solution.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References
  • 1 (PMC)

  • 2 (ACS Publications)

  • 161][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (Journal of Medicinal Chemistry)

  • 3 (MDPI)

  • 14 (ACS Publications)

  • 17 (The Aquila Digital Community)

  • 18 (RSC Publishing)

  • 6 (PubMed)

  • 191][2][3]triazolo[1,5-a]pyrimidinium-2-aminides. (RSC Publishing)

  • 20 (Asian Journal of Chemistry)

  • 211][2][3]Triazolo[1,5-a]pyrimidine (Microreview). (ResearchGate)

  • 22 (ACS Publications)

  • 7 (Journal of Chemical and Pharmaceutical Research)

  • 23 (The Journal of Organic Chemistry)

  • (JOCPR)

  • 13 (ResearchGate)

  • 24 (MDPI)

  • 12 (Organic Letters)

  • 25 (ResearchGate)

  • 15 (RSC Publishing)

  • 8 (Zastita Materijala)

  • 10 (ResearchGate)

  • 26 (Angewandte Chemie)

  • 9 (ResearchGate)

  • 271][2][3]triazolo[1,5-a]pyrimidine-2-thiol. (Santa Cruz Biotechnology)

  • 28 (PubMed)

  • (Mrayej)

  • 291][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells. (MDPI)

  • 30 (Chemistry LibreTexts)

  • 4 (PMC)

  • 5 (Current Medicinal Chemistry)

  • (Johns Hopkins University)

  • (YouTube)

  • 31 (MDPI)

  • 32 (PubMed)

  • 331][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. (RSC Publishing)

Sources

Triazolo[1,5-a]pyrimidine Synthesis Support Center: Protecting Group Strategies & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of triazolo[1,5-a]pyrimidines. These aza-indolizine scaffolds are highly valued in medicinal chemistry as purine bioisosteres, kinase inhibitors, and therapeutic agents for cancer and parasitic diseases[1]. However, their synthesis is notoriously prone to regioselectivity issues. This guide provides field-proven protecting group (PG) strategies, mechanistic insights, and troubleshooting protocols to ensure robust, scalable synthesis.

📌 FAQ: The Regioselectivity Challenge

Q: Why do I consistently get a mixture of [1,5-a] and [4,3-a] isomers during the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyls?

A: The root cause is the intrinsic multinucleophilicity of the 3-amino-1,2,4-triazole precursor. The molecule possesses three endocyclic nitrogen atoms (N1, N2, N4) and one exocyclic amine. During condensation with an electrophile, the initial nucleophilic attack typically occurs via the exocyclic amine. The subsequent ring closure can occur at either the N1 or N2 position:

  • Kinetic Control: Cyclization at the N2 position is faster and yields the kinetically favored [4,3-a] isomer.

  • Thermodynamic Control: Cyclization at the N1 position yields the thermodynamically stable [1,5-a] isomer.

Without a protecting group to sterically or electronically block the N2 position, you will obtain an inseparable mixture of both isomers. While the[4,3-a] isomer can sometimes be converted to the [1,5-a] isomer via a heat- or acid-catalyzed Dimroth rearrangement[2], relying on this rearrangement often leads to yield losses and complex purification.

Q: How do protecting groups solve this regioselectivity issue?

A: By strategically installing a protecting group (e.g., Boc, Trityl) on the N2 position or the exocyclic amine prior to cyclization, you sterically block the kinetic pathway. The electrophile is forced to react with the N1 position, driving the reaction exclusively toward the desired [1,5-a] architecture.

🛠️ Troubleshooting Guide: Oxidation of Dihydro-Intermediates

Issue: You are synthesizing a fully aromatic 2-amino-1,2,4-triazolo[1,5-a]pyrimidine via a dihydro-intermediate (e.g., 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine). However, the oxidation step using N-bromosuccinimide (NBS) or bromine (Br₂) results in low yields, severe degradation, or complex tar-like mixtures.

Root Cause: The unprotected exocyclic amino group is highly susceptible to unwanted electrophilic halogenation and oxidative cleavage by NBS/Br₂. The reagent attacks the amine instead of purely aromatizing the dihydro-pyrimidine ring.

Solution (The Acetyl-Protection Strategy): Implement an N-acetylation step prior to oxidation. As demonstrated by Chernyshev et al., acetyl protection of the amino group drastically improves the efficiency of the oxidation step by masking the amine's nucleophilicity[3]. Once the ring is safely aromatized, the acetyl group can be easily removed via hydrolysis.

📊 Data Presentation: Protecting Group Selection Matrix

Select the appropriate protecting group based on your specific synthetic route and the stability of your target molecule.

Protecting Group (PG)Target NitrogenPrimary Benefit / CausalityDeprotection Conditions
Boc (tert-Butyloxycarbonyl)Exocyclic Amine / N2Excellent steric bulk; forces N1 cyclization. Ideal for substrates sensitive to strong bases.Acidic (TFA/DCM or HCl in Dioxane at RT).
Acetyl (Ac)Exocyclic AmineMasks amine nucleophilicity during harsh oxidative aromatization (e.g., NBS/Br₂)[3].Basic or Acidic Hydrolysis (e.g., NaOH/MeOH, heat).
Trityl (Tr)N2 (Endocyclic)Extreme steric shielding; guarantees[1,5-a] regioselectivity. Highly stable to strong bases and nucleophiles.Mildly Acidic (Dilute TFA or Acetic Acid).
Benzyl (Bn)Exocyclic AmineRobust protection for multi-step sequences involving strong bases or organometallics.Hydrogenolysis (H₂, Pd/C) or strong acid (TfOH).

🔬 Experimental Protocol: Acetyl-Protected Oxidation Workflow

This self-validating protocol details the synthesis of fully aromatic 2-amino-1,2,4-triazolo[1,5-a]pyrimidines using the N-acetyl protection strategy to prevent oxidative degradation[3].

Step 1: Formation of the Dihydro-Intermediate

  • Condense 3-amino-1,2,4-triazole (1.0 eq) with your chosen unsaturated aromatic ketone (chalcone) (1.0 eq) in DMF/AcOH.

  • Heat at 90°C for 4 hours.

  • Validation Check: Isolate the precipitate. LC-MS should show the [M+H]+ corresponding to the 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine. ¹H-NMR will show characteristic aliphatic dihydro protons between 4.0–6.0 ppm.

Step 2: Acetylation (Protection)

  • Suspend the dihydro-intermediate (1.0 eq) in acetic anhydride (3.0 eq) and pyridine (1.5 eq).

  • Stir at 60°C for 2 hours until the suspension clears.

  • Quench with ice water and filter the resulting precipitate.

  • Validation Check: ¹H-NMR must show the disappearance of the broad -NH₂ singlet and the appearance of a sharp acetyl methyl singlet (~2.1 ppm). Mass shifts by +42 Da.

Step 3: Aromatization (Oxidation)

  • Dissolve the N-acetylated dihydro-intermediate in ethanol or acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 50–60°C.

  • Stir for 1 hour. The solution will darken as aromatization occurs.

  • Validation Check: ¹H-NMR will show the complete loss of the dihydro aliphatic protons, replaced by downfield aromatic shifts.

Step 4: Deprotection

  • Treat the oxidized intermediate with 2M HCl in ethanol.

  • Reflux for 2 hours to cleave the acetyl group.

  • Neutralize with saturated NaHCO₃ to precipitate the final 2-amino-1,2,4-triazolo[1,5-a]pyrimidine.

  • Validation Check: Return of the -NH₂ signal in ¹H-NMR and final target mass confirmed by LC-MS.

🗺️ Visualization: Regioselectivity & Protecting Group Workflow

The following diagram maps the logical pathways of triazolo[1,5-a]pyrimidine synthesis, demonstrating how protecting groups bypass the kinetically favored byproduct.

G Start 3-Amino-1,2,4-triazole (Multiple Nucleophilic Sites) PG_Add Add Protecting Group (PG) (e.g., Boc, Ac, Tr) Start->PG_Add Regiocontrol Strategy No_PG No Protecting Group (Direct Condensation) Start->No_PG Standard Strategy Condense_PG Condensation with Electrophile (Sterically Directed) PG_Add->Condense_PG Condense_NoPG Condensation with Electrophile (Mixed Attack) No_PG->Condense_NoPG Iso15 Target: [1,5-a] Isomer (Thermodynamically Favored) Condense_PG->Iso15 N2 Blocked, N1 Attacks Condense_NoPG->Iso15 N1 Attack Iso43 Byproduct: [4,3-a] Isomer (Kinetically Favored) Condense_NoPG->Iso43 N2 Attack Dimroth Dimroth Rearrangement (Heat / Acid) Iso43->Dimroth Thermodynamic Control Dimroth->Iso15

Workflow of triazolo[1,5-a]pyrimidine synthesis highlighting PG-directed regioselectivity.

📚 References

  • Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. "1,2,4-Triazolo[1,5-a]pyrimidines in drug design." European Journal of Medicinal Chemistry, 2019.[Link]

  • Chernyshev, V.M., Sokolov, A.N., Taranushich, V.A. "Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines." Russian Journal of Applied Chemistry, 2006.[Link]

  • Farghaly, T.A., et al. "Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study." ResearchGate, 2015.[Link]

Sources

Troubleshooting regioselectivity in the synthesis of substituted triazolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for medicinal chemists and process engineers. It prioritizes mechanistic causality, actionable troubleshooting, and rigorous validation.

Topic: Troubleshooting Regioselectivity & Isomerization in Substituted [1,2,4]Triazolo[1,5-a]pyrimidines Ticket ID: REGIO-TZP-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Scaffold Architecture

The synthesis of substituted [1,2,4]triazolo[1,5-a]pyrimidines is a "Two-Front War" against thermodynamic and kinetic instability. Researchers typically encounter two distinct regioselectivity failure modes:

  • The Fusion Isomerism Problem: Competition between the kinetic [1,2,4]triazolo[4,3-a]pyrimidine and the thermodynamic [1,2,4]triazolo[1,5-a]pyrimidine.

  • The Substituent Placement Problem: Competition between the 5- and 7-positions when condensing 3-amino-1,2,4-triazole with unsymmetrical 1,3-electrophiles (e.g.,

    
    -keto esters, 
    
    
    
    -diketones).

This guide provides the logic to control these outcomes.

Module 1: The Fusion Isomerism (The Dimroth Rearrangement)

User Issue: "I synthesized my scaffold at room temperature, but after heating or sitting in solution, the NMR spectrum changed completely. The product is no longer active."

Diagnosis: You are likely witnessing the Dimroth Rearrangement .[1][2] The reaction of 3-amino-1,2,4-triazole with electrophiles initially forms the kinetically favored [4,3-a] isomer (via attack of the ring nitrogen N-2). Under acidic, basic, or thermal stress, this rearranges to the thermodynamically stable [1,5-a] isomer.

Troubleshooting Workflow
ConditionOutcomeMechanismAction Required
Mild/Neutral (RT) [4,3-a] Isomer (Kinetic) N-2 (Ring N) is the most nucleophilic site for initial attack.Maintain < 25°C if this isomer is desired. Avoid acid traces.
Acid/Base/Heat [1,5-a] Isomer (Thermodynamic) Ring opening

Bond rotation

Recyclization on exocyclic amine.
Reflux in AcOH or EtOH/Piperidine to force full conversion.
Visualizing the Mechanism

The following diagram illustrates the rearrangement pathway. Note the crucial bond rotation (Step 2) that swaps the bridgehead nitrogen.

DimrothRearrangement Figure 1: The Dimroth Rearrangement Mechanism converting the kinetic [4,3-a] system to the stable [1,5-a] system. K [4,3-a] Isomer (Kinetic Product) I1 Ring Opening (Protonation/Hydrolysis) K->I1 Acid/Base Catalysis I2 Rotation of Amidine Intermediate I1->I2 180° Bond Rotation T [1,5-a] Isomer (Thermodynamic Product) I2->T Recyclization (-H2O/NH3)

Module 2: Controlling 5- vs. 7-Substitution

User Issue: "I reacted 3-amino-1,2,4-triazole with benzoylacetone. I wanted the 7-phenyl-5-methyl derivative, but I got the 5-phenyl-7-methyl derivative (or a mixture)."

Diagnosis: Regioselectivity in unsymmetrical condensations is dictated by the initial nucleophilic attack .

  • Nucleophile: 3-amino-1,2,4-triazole has two key nucleophiles: the exocyclic amine (

    
    , Hard) and the ring nitrogen (N-2, Soft).
    
  • Electrophile: Unsymmetrical 1,3-dicarbonyls have two electrophilic carbons with different steric and electronic characters.

The "Switch" Protocol

Recent field data confirms that solvent acidity is the primary lever for reversing regioselectivity [1].

Target RegioisomerReaction ConditionsMechanistic Driver
5-Aryl-7-Methyl Acidic (AcOH, Reflux) Protonation activates the ketone carbonyl. The exocyclic

attacks the most reactive carbonyl (Ph-CO) first.
7-Aryl-5-Methyl Neutral Ionic Liquids / Basic Under neutral conditions, the reaction is driven by the attack of the ring nitrogen (N-2) on the most electrophilic/least hindered carbonyl.
Detailed Protocol: Regioselective Synthesis

Scenario: Condensation of 3-amino-1,2,4-triazole (1.0 equiv) with 1-phenyl-1,3-butanedione (1.0 equiv).

Method A: Synthesis of 5-Phenyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

  • Solvent: Glacial Acetic Acid (0.5 M concentration).

  • Process: Charge reagents and reflux (118°C) for 4–6 hours.

  • Workup: Cool to RT. Pour into ice water. Neutralize with

    
    . Filter precipitate.
    
  • Why it works: Acid catalysis promotes the attack of the exocyclic amine on the benzoyl carbonyl (kinetic control of the first step), followed by cyclization.

Method B: Synthesis of 7-Phenyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

  • Solvent: Ethanol or ionic liquid (e.g.,

    
    ).
    
  • Catalyst: Piperidine (cat. 5 mol%) or no catalyst if using IL.

  • Process: Reflux for 6–8 hours.

  • Why it works: In the absence of strong acid, the ring nitrogen (N-2) attacks the acetyl carbonyl (less sterically hindered), directing the phenyl group to the 7-position during the final closure.

Module 3: Analytical Validation (The "Truth" Test)

User Issue: "The mass spec is identical for both isomers. How do I prove which one I have?"

Solution: Standard 1D NMR is often insufficient due to overlapping shifts. You must use 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) [2].

Validation Checklist
Feature[1,2,4]Triazolo[1,5-a]pyrimidine[1,2,4]Triazolo[4,3-a]pyrimidine
Bridgehead Nitrogen NMR (

)
Shielded (~ -180 to -200 ppm) Deshielded (~ -130 to -150 ppm)
H-2 Proton Shift Typically

8.3 – 8.5 ppm
Typically

8.8 – 9.2 ppm (More acidic)
Stability Stable in acid/base.Rearranges to [1,5-a] upon heating in acid.
Decision Tree for Validation

ValidationLogic Figure 2: Analytical decision tree for distinguishing triazolopyrimidine isomers. Start Isolate Product Test1 Run 1H-15N HMBC Start->Test1 Decision1 Bridgehead N Shift? Test1->Decision1 Res1 High Field (-190 ppm) [1,5-a] Isomer Decision1->Res1 Shielded Res2 Low Field (-140 ppm) [4,3-a] Isomer Decision1->Res2 Deshielded

Frequently Asked Questions (FAQ)

Q: Can I stop the Dimroth rearrangement to isolate the [4,3-a] kinetic product? A: Yes, but it requires strict control. Run the reaction in neutral solvents (EtOH, DMF) at room temperature or below. Avoid acetic acid. Purify via flash chromatography on silica pre-treated with 1% triethylamine to prevent acid-catalyzed rearrangement on the column.

Q: I am using a Biginelli-like 3-component reaction (Aldehyde + Dicarbonyl + Aminotriazole). Which isomer will I get? A: These multicomponent reactions generally favor the thermodynamic [1,5-a] isomer because they are often run at reflux or with acid catalysts (e.g., HCl, TMSCl). To tune the regioselectivity (5- vs 7-aryl), apply the same solvent rules as Module 2: Acidic conditions favor 5-aryl; neutral/basic conditions favor 7-aryl [3].

Q: Why is my yield low when targeting the 7-substituted isomer? A: The formation of the 7-substituted isomer involves the attack of the ring nitrogen (N-2), which is less nucleophilic than the exocyclic amine. To improve yield, ensure the dicarbonyl is highly pure and consider using a Lewis acid catalyst (e.g.,


) if avoiding Brønsted acids to prevent the "switch" to the 5-isomer.

References

  • Felicetti, T., et al. (2023). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. Link

  • Salgado, A., et al. (2010).[3] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Link

  • Aggarwal, R., et al. (2011). Regioselective synthesis of some new 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. Link

Sources

Validation & Comparative

Comparative Biological Activity of Triazolo[1,5-a]pyrimidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

Introduction: The Isomeric Dichotomy

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently deployed as a purine bioisostere[1]. Among its 8 possible isomeric forms, the [1,2,4]triazolo[1,5-a]pyrimidine (thermodynamic product) and the [1,2,4]triazolo[4,3-a]pyrimidine (kinetic product) are the most heavily investigated,[2].

The [1,5-a] isomer exhibits superior thermodynamic stability due to the extensive delocalization of its 10-π electron system[1]. In contrast, the [4,3-a] isomer is kinetically favored during initial cyclocondensation but is prone to undergoing a Dimroth rearrangement into the [1,5-a] form under basic or thermal conditions[3],[4].

Understanding the causality behind this isomerization is critical: the position of the nitrogen atoms drastically alters the hydrogen-bonding network and electron density of the pharmacophore. This electronic shift directly dictates its binding affinity to distinct biological targets, diverging its application from oncology to infectious diseases[5],[6].

Mechanistic Pathway & Isomerization Dynamics

Isomerization A Reactants (Aminotriazole + Dicarbonyl) B [4,3-a] Isomer (Kinetic Product) A->B Mild Acidic Conditions C [1,5-a] Isomer (Thermodynamic Product) A->C Heat / Base B->C Dimroth Rearrangement (Base/Heat) D Target: COX-2 / sEH (Anti-inflammatory) B->D Specific Binding E Target: Tubulin / CDK2 (Anticancer) C->E High Affinity

Dimroth rearrangement of kinetic[4,3-a] isomers to thermodynamic [1,5-a] isomers.

Quantitative Biological Activity Comparison

The structural shift from [4,3-a] to [1,5-a] fundamentally changes the biological profile. The [1,5-a] isomers are predominantly recognized for their potent anticancer (tubulin polymerization and CDK2 inhibition)[5],[7] and antimicrobial (DNA gyrase inhibition) properties[6]. Conversely, specific substituted [4,3-a] isomers have carved out a niche as anti-inflammatory agents, such as selective COX-2 inhibitors[8].

Table 1: Comparative Bioactivity Profiles of Selected Isomers
Scaffold / IsomerRepresentative CompoundPrimary TargetCell Line / PathogenPotency (IC50 / MIC)
[1,5-a] Compound 4c (Trimethoxyphenyl)Tubulin PolymerizationHCT-116 (Colorectal)IC50 = 3.84 μM (Tubulin)[5]
[1,5-a] Compound 12bCDK2 / EGFRNCI Cancer PanelIC50 = 9.31 μM (CDK2)[7]
[1,5-a] Compound 9oDNA Gyrase / DHFRS. aureusMIC = 24 nM[6]
[1,5-a] Compound 1PBP2a (Predicted)E. faeciumMIC = 8 μg/mL[9]
[4,3-a] Compound 8b (Diaryl hybrid)COX-2 / sEHIn vitro enzyme assayIC50 = 15.20 μM (COX-2)[8]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into each step to ensure researchers can objectively verify their experimental outcomes.

Protocol A: Synthesis and Isomeric Differentiation via 1H-15N HMBC

Objective: Synthesize the thermodynamic [1,5-a] isomer and unequivocally distinguish it from the [4,3-a] kinetic byproduct[10].

  • Cyclocondensation: React 3-amino-1,2,4-triazole with an appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in glacial acetic acid. Reflux at 120°C for 4 hours.

    • Causality: The elevated temperature and extended reflux drive the equilibrium past the kinetic [4,3-a] intermediate, forcing the Dimroth rearrangement to the stable [1,5-a] product[4].

  • Purification: Cool the mixture, precipitate with ice water, filter, and recrystallize from ethanol.

  • NMR Validation (Self-Correction Step): Acquire a 1H-15N HMBC spectrum[11].

    • Validation Metric: Look for long-range coupling to the bridging nitrogen. In the [1,5-a] isomer, the N4 nitrogen exhibits a pyrrole-like chemical shift (~156 ppm). If the spectrum shows a pyridine-like shift (>260 ppm), the Dimroth rearrangement is incomplete, indicating the presence of the [4,3-a] isomer[11].

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Quantify the antitubulin activity of [1,5-a] derivatives (e.g., Compound 4c)[5].

  • Preparation: Dilute porcine brain tubulin (>99% pure) to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Incubation: Add the [1,5-a] test compound (varying concentrations, 0.1 - 10 μM) to the tubulin solution in a 96-well half-area plate. Incubate at 4°C for 10 minutes to allow pre-binding to the colchicine site[5].

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: Tubulin polymerization increases the turbidity of the solution, which is directly proportional to the absorbance at 340 nm. A highly active [1,5-a] isomer will flatten the absorbance curve by preventing microtubule assembly[12].

  • Validation: Use Combretastatin A-4 (CA-4) as a positive control (expected IC50 ~ 1.10 μM)[5].

TubulinPathway T [1,5-a] Isomer (e.g., Cmpd 4c) C Colchicine Binding Site on β-Tubulin T->C Binds to P Inhibition of Tubulin Polymerization C->P Induces M Microtubule Network Disruption P->M Causes G G2/M Phase Arrest M->G Leads to A Apoptosis (Cancer Cells) G->A Triggers

Mechanism of action for[1,5-a] isomers acting as tubulin polymerization inhibitors.

Protocol C: Antimicrobial MIC Determination (Broth Microdilution)

Objective: Evaluate the dual DNA Gyrase/DHFR inhibitory activity of [1,5-a] derivatives against S. aureus[6].

  • Inoculum Preparation: Cultivate S. aureus in Mueller-Hinton Broth (MHB) to an OD600 of 0.08-0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in MHB.

  • Serial Dilution: Dispense 100 μL of MHB into a 96-well plate. Add 100 μL of the [1,5-a] compound (e.g., Compound 9o) to the first well and perform 2-fold serial dilutions.

  • Inoculation & Incubation: Add 10 μL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Readout (Self-Validation): Add 30 μL of 0.015% resazurin solution to each well and incubate for 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active bacteria. The MIC is strictly defined as the lowest concentration well that remains blue, eliminating the subjectivity of visual turbidity checks.

References

  • Ibrahim, H., et al. "Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors." Bioorganic Chemistry. URL:[Link]

  • Eldeeb, A. H., et al. "Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity." Bioorganic Chemistry. URL:[Link]

  • Mohamed, F. A. M., et al. "Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR." ACS Omega. URL:[Link]

  • Wang, H., et al. "Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium." Journal of Medicinal Chemistry. URL:[Link]

  • Alakilli, S. Y. M., et al. "New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties." ACS Omega. URL:[Link]

  • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, owing to its synthetic tractability and its role as a bioisostere for the endogenous purine ring.[4][5] This structural similarity allows triazolopyrimidine derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][6] The versatility of this scaffold allows for extensive chemical modification at various positions, with the 2-position being a particularly crucial site for modulating potency and selectivity.[7][8]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-substituted triazolopyrimidines, focusing on their performance as inhibitors of key biological targets. We will delve into the causality behind experimental choices in modifying the 2-position and provide supporting experimental data to illustrate these relationships. Detailed, field-proven protocols for the synthesis and evaluation of these compounds are also included to ensure scientific integrity and reproducibility.

The Strategic Importance of the 2-Position in Triazolopyrimidine Scaffolds

The 2-position of the triazolopyrimidine core offers a key vector for chemical exploration. Substituents at this position can project into solvent-exposed regions or specific binding pockets of a target protein, significantly influencing the compound's pharmacological profile. The choice of substituent is therefore a critical decision in the drug design process, driven by the desire to optimize interactions with the target, enhance pharmacokinetic properties, and minimize off-target effects.

Below, we compare the SAR of 2-substituted triazolopyrimidines across several important classes of biological targets.

Comparative SAR Analysis of 2-Substituted Triazolopyrimidines

As Tubulin Polymerization Inhibitors for Anticancer Activity

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer therapies.[9] Several 2-substituted triazolopyrimidines have been investigated as inhibitors of tubulin polymerization, often acting at the colchicine binding site.[7][10]

A key series of potent tubulin polymerization inhibitors features a 7-(3',4',5'-trimethoxyphenyl) group, which mimics the trimethoxyphenyl ring of colchicine, and a substituted anilino group at the 2-position.[7][10] The SAR at the 2-anilino moiety is particularly insightful.

Experimental Data Summary: 2-Anilino-7-(3',4',5'-trimethoxyphenyl)[1][2][3]triazolo[1,5-a]pyrimidines

Compound ID2-Anilino SubstituentHeLa IC₅₀ (nM)[10]A549 IC₅₀ (nM)[10]HT-29 IC₅₀ (nM)[10]Tubulin Polymerization IC₅₀ (µM)[7]
3d p-toluidino30-43160-24067-1600.45
3h p-ethylanilino160-240--1.9
3f 3',4'-dimethylanilino67-160--0.75 (equipotent to CA-4)
3a anilino> 10,000> 10,0001,020-
3b pyridin-3-ylamino> 10,000> 10,0003,420-

Causality and Insights:

The data clearly demonstrates that small, electron-donating alkyl groups at the para-position of the 2-anilino ring are crucial for potent antiproliferative and tubulin polymerization inhibitory activity.[11] The unsubstituted anilino analog (3a ) and the bioisosteric pyridin-3-ylamino analog (3b ) are significantly less active, highlighting the importance of the substituted phenyl ring for productive interactions within the colchicine binding site. The p-toluidino derivative 3d emerges as the most potent inhibitor of tubulin polymerization in this series.[7][10] The rationale for exploring these substitutions is to probe the hydrophobic pocket of the binding site and optimize van der Waals interactions. The superior activity of the p-methyl and p-ethyl substituents suggests that this pocket is relatively small and benefits from increased lipophilicity.

As Dual Tubulin and Janus Kinase 2 (JAK2) Inhibitors

A novel strategy in cancer therapy is the development of dual-target inhibitors. A series of 2-amino[1][2][3]triazolopyrimidines has been designed to simultaneously inhibit tubulin polymerization and Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway often dysregulated in cancer.[9][12]

Experimental Data Summary: 2-Amino[1][2][3]triazolopyrimidines as Dual Inhibitors

Compound ID2-SubstituentAntiproliferative IC₅₀ (nM) (A549 cells)[13]Tubulin Polymerization IC₅₀ (µM)[13]JAK2 Inhibition IC₅₀ (µM)[13]
[I] Specific substituted amino group8-181.30.074

Causality and Insights:

In this series, the 2-amino group is further elaborated with a complex substituent designed to interact with the ATP-binding site of JAK2 while the core scaffold maintains its interaction with tubulin. Compound [I] from this series demonstrated potent, low nanomolar antiproliferative activity against a panel of cancer cell lines.[13] This dual-targeting approach is intended to provide a synergistic anticancer effect by disrupting both mitosis and oncogenic signaling pathways. The development of a water-soluble phosphate prodrug of compound [I] also highlights a key aspect of drug development: optimizing pharmacokinetic properties for in vivo efficacy.[13]

As Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Antimalarial Activity

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a validated target for antimalarial drugs, as it is essential for the de novo pyrimidine biosynthesis in the parasite.[5][14] Triazolopyrimidines have emerged as a potent class of PfDHODH inhibitors.

The SAR of these compounds reveals that the 2-position plays a critical role in achieving high potency and selectivity over the human DHODH enzyme.

Experimental Data Summary: 2-Substituted Triazolopyrimidines as PfDHODH Inhibitors

Compound ID2-SubstituentPfDHODH IC₅₀ (µM)[5]P. falciparum (3D7) EC₅₀ (µM)[15]Human DHODH IC₅₀ (µM)[15]
DSM265 p-SF₅-aniline-~0.05>100
DSM421 p-CF₃-pyridin-3-yl-~0.15>100
7 naphthalen-2-yl-amine0.0470.079>200

Causality and Insights:

The initial hit, compound 7 , with a naphthalene-2-yl-amine at the 2-position, showed potent low nanomolar activity against both the enzyme and the whole parasite.[5] The subsequent lead optimization focused on replacing the naphthalene moiety to improve drug-like properties. The introduction of a p-SF₅-aniline group in DSM265 and a p-CF₃-pyridin-3-yl group in DSM421 maintained high potency and selectivity.[15][16] The rationale for these modifications was to reduce lipophilicity and improve metabolic stability, which are crucial for developing orally bioavailable drugs. The high selectivity for the parasite enzyme over the human counterpart is a key feature of this series, promising a favorable safety profile.

Experimental Protocols

General Synthesis of 2-Substituted-7-(3',4',5'-trimethoxyphenyl)[1][2][3]triazolo[1,5-a]pyrimidines

This three-step protocol is representative for the synthesis of 2-anilino triazolopyrimidines investigated as tubulin polymerization inhibitors.[7]

Step 1: Synthesis of Imidates (8a-v)

  • To a solution of dimethyl cyanodithioimidocarbonate (1 equivalent) in isopropanol, add the appropriate substituted aniline (1.1 equivalents).

  • Reflux the mixture for 18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold isopropanol, and dry under vacuum.

Step 2: Synthesis of 3-Arylamino-5-amino-1,2,4-triazoles (9a-v)

  • Suspend the imidate from Step 1 (1 equivalent) in methanol.

  • Add hydrazine monohydrate (2 equivalents) and reflux the mixture for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Step 3: Synthesis of 2-Substituted-7-(3',4',5'-trimethoxyphenyl)[1][2][3]triazolo[1,5-a]pyrimidines (3a-v)

  • Dissolve the triazole from Step 2 (1 equivalent) and 3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)propen-1-one (1.1 equivalents) in glacial acetic acid.

  • Heat the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to afford the final product.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol is adapted from standard procedures to measure the effect of compounds on tubulin polymerization in vitro.[4][17]

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • Test compound dissolved in DMSO

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • 96-well clear bottom plate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL on ice.

    • Prepare serial dilutions of the test compound in General Tubulin Buffer (the final DMSO concentration should be kept below 1%).

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add the diluted test compound or vehicle control (DMSO in General Tubulin Buffer).

    • Add the tubulin solution to each well.

  • Initiation and Measurement:

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately place the plate in a microplate reader pre-warmed to 37 °C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay is a robust method for quantifying the activity of kinase inhibitors.[2][18]

Materials:

  • Kinase of interest (e.g., JAK2)

  • Kinase substrate

  • Test compound dissolved in DMSO

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the test compound in DMSO to create a concentration range for IC₅₀ determination.

  • Kinase Reaction:

    • Add the kinase and substrate solution to the wells of a 384-well plate.

    • Add the serially diluted compound or DMSO (vehicle control).

    • Initiate the reaction by adding ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

SAR_Tubulin_Inhibitors cluster_0 2-Anilino Substituent cluster_1 Activity Unsubstituted Unsubstituted (3a) Low_Activity Low/No Potency (µM to >10 µM IC₅₀) Unsubstituted->Low_Activity Lacks favorable -hydrophobic interactions p-Methyl p-Methyl (3d) High_Activity High Potency (Low nM IC₅₀) p-Methyl->High_Activity Optimal size and -electron-donating effect p-Ethyl p-Ethyl (3h) Moderate_Activity Moderate Potency p-Ethyl->Moderate_Activity Slightly larger size -reduces optimal fit 3,4-Dimethyl 3,4-Dimethyl (3f) 3,4-Dimethyl->High_Activity Favorable hydrophobic -interactions

Caption: SAR of 2-anilino substituents on tubulin inhibition.

Experimental_Workflow_Kinase_Assay start Start compound_prep 1. Compound Dilution start->compound_prep kinase_reaction 2. Kinase Reaction (Kinase, Substrate, Compound, ATP) compound_prep->kinase_reaction adp_glo_reagent 3. Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) kinase_reaction->adp_glo_reagent kinase_detection_reagent 4. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) adp_glo_reagent->kinase_detection_reagent luminescence_reading 5. Measure Luminescence kinase_detection_reagent->luminescence_reading data_analysis 6. Data Analysis (Calculate % inhibition, IC₅₀) luminescence_reading->data_analysis end End data_analysis->end

Sources

The Translational Gap: In Vitro vs. In Vivo Efficacy of Triazolopyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Triazolopyrimidine-based compounds have emerged as highly privileged scaffolds in modern drug discovery. Structurally acting as bioisosteres for purines and pyrimidines, they exhibit exceptional versatility in occupying the ATP-binding sites of kinases and the substrate pockets of metabolic enzymes. However, the journey from a nanomolar in vitro hit to an efficacious in vivo therapeutic is frequently derailed by pharmacokinetic hurdles.

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of triazolopyrimidine derivatives, detailing the mechanistic causality behind their efficacy and the experimental protocols required to validate them.

Mechanistic Grounding & Target Engagement

The efficacy of triazolopyrimidines is rooted in their precise target engagement across multiple disease states:

  • Antimalarial (PfDHODH Inhibition): Plasmodium species lack pyrimidine salvage pathways, relying entirely on de novo biosynthesis[1]. Triazolopyrimidines competitively inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a mitochondrial enzyme catalyzing the flavin-dependent oxidation of dihydroorotate to orotic acid[2]. By binding to a specific hydrophobic pocket, these compounds halt pyrimidine production, leading to parasite death.

  • Anticancer (Multitarget Kinase/TOP-II Inhibition): Novel triazolopyrimidine hybrids act as adenine bioisosteres, suppressing multiple targets including EGFR, HER-2, and Topoisomerase II (TOP-II). This multitarget engagement leads to S-phase cell cycle arrest and significant tumor growth inhibition in breast cancer models[3].

  • Antitrypanosomal: In Chagas disease, specific triazolopyrimidines inhibit the kinetoplastid proteasome, demonstrating selective toxicity against Trypanosoma cruzi[4].

MOA cluster_0 DHO L-Dihydroorotate (Substrate) Enzyme PfDHODH Enzyme (Mitochondrial) DHO->Enzyme Binds Active Site ORO Orotic Acid (Product) Enzyme->ORO Flavin-dependent Oxidation Outcome De Novo Pyrimidine Biosynthesis Halted Enzyme->Outcome Pathway Blocked Inhibitor Triazolopyrimidine (e.g., DSM265) Inhibitor->Enzyme Competitive Inhibition (Hydrophobic Pocket)

Figure 1: Mechanism of Action for Triazolopyrimidine-based PfDHODH Inhibitors.

Bridging the Translation Gap: In Vitro Potency vs. In Vivo Clearance

The primary reason triazolopyrimidines fail in the transition from in vitro assays to in vivo models is metabolic instability and poor plasma exposure.

The Failure of Early Hits: The early lead compound DSM1 exhibited an impressive in vitro EC50 of 80 nM against P. falciparum. However, it showed zero measurable activity in P. berghei mouse models[5]. The causality? The naphthyl group on the triazolopyrimidine core was rapidly metabolized by hepatic microsomes, resulting in a plasma concentration too low to sustain target engagement[5].

The Optimization Success: To overcome this pharmacokinetic bottleneck, medicinal chemists replaced the metabolically labile naphthyl moiety. Substituting it with an SF5-aniline group yielded DSM265 , and substituting it with a CF3-pyridinyl group yielded DSM421 [1]. This structural evolution drastically reduced metabolic clearance, extending the half-life and enabling single-dose in vivo efficacy in SCID mouse models[2].

Comparative Data Analysis
CompoundTarget IndicationPrimary TargetIn Vitro PotencyIn Vivo EfficacyPK / Translation Factor
DSM1 MalariaPfDHODHIC50 = 80 nMInactiveLimiter: Rapid hepatic clearance of the naphthyl group[5].
DSM265 MalariaPfDHODHIC50 < 10 nMED90 < 5 mg/kg (SCID)Enabler: SF5-aniline moiety provides high metabolic stability and oral bioavailability[1].
Compound 13c Breast CancerEGFR / TOP-IIIC50 = 2.42 μM (MCF-7)Tumor growth inhibitionEnabler: Multitarget engagement and S-phase cell cycle arrest[3].
Compound 19 Chagas DiseaseT. cruzi ProteasomeEC50 < 50 nMRelapse-free cureEnabler: Optimized cLogP reduces plasma protein binding, increasing free-drug fraction[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of triazolopyrimidines requires protocols that inherently validate target engagement and systemic exposure.

Protocol A: In Vitro Target-Based Screening (PfDHODH Enzymatic Assay)

Objective: Quantify the IC50 of triazolopyrimidine derivatives. Causality & Design: Because DHODH catalyzes the flavin-dependent oxidation of dihydroorotate, we couple this reaction to the reduction of 2,6-dichloroindophenol (DCIP). DCIP acts as the terminal electron acceptor, changing from blue to colorless upon reduction. This allows for continuous spectrophotometric monitoring, providing real-time kinetic validation of enzyme inhibition rather than an endpoint artifact.

  • Reagent Preparation: Prepare assay buffer (100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100) to mimic the hydrophobic mitochondrial inner membrane environment.

  • Enzyme & Substrate Addition: Add recombinant PfDHODH (10 nM), 200 μM L-dihydroorotate, 18 μM decylubiquinone (coenzyme Q analog), and 120 μM DCIP.

  • Compound Titration: Dispense triazolopyrimidine compounds in a 10-point dose-response curve (0.1 nM to 10 μM) using acoustic liquid handling to eliminate tip-based carryover.

  • Kinetic Readout: Monitor absorbance at 600 nm for 20 minutes.

  • Self-Validation: The assay is validated only if the Z'-factor is >0.7 and the DMSO negative control shows linear DCIP reduction.

Protocol B: In Vivo Efficacy (SCID Mouse P. falciparum Model)

Objective: Evaluate systemic parasite clearance and pharmacokinetic translation. Causality & Design:P. falciparum cannot infect murine erythrocytes. Therefore, NOD-scid IL-2Rγnull (NSG) mice are chemically depleted of macrophages and engrafted with human red blood cells (hRBCs). This creates a humanized host environment, ensuring that the compound's efficacy is tested against the human-infective stage of the parasite, directly translating to clinical viability[2].

  • Host Humanization: Inject NSG mice daily with clodronate liposomes to deplete macrophages, followed by intraperitoneal injection of human erythrocytes until peripheral blood chimerism reaches >40% hRBCs.

  • Infection: Inoculate mice intravenously with 2 × 10^7 P. falciparum (3D7 strain) infected hRBCs.

  • Dosing Regimen: Once parasitemia reaches 0.2% (typically Day 3), administer the triazolopyrimidine compound (e.g., 20 mg/kg) via oral gavage. Oral gavage validates gastrointestinal absorption and first-pass metabolic stability.

  • Monitoring: Draw tail-vein blood daily. Stain with SYBR Green I and analyze via flow cytometry to quantify parasitemia.

  • Self-Validation: Efficacy is validated only if the vehicle-treated cohort reaches >5% parasitemia by Day 6, while the treated cohort shows a log-linear reduction in parasite burden.

Protocol Step1 In Vitro HTS (Enzymatic Assay) Step2 Hit-to-Lead Optimization Step1->Step2 IC50 < 100nM Step3 In Vivo Efficacy (SCID Mouse) Step2->Step3 Improved Plasma Exposure

Figure 2: Workflow for translating in vitro triazolopyrimidine hits to in vivo efficacy.

References

[1] A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria | nih.gov | 1 [5] Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice | nih.gov | 5 [2] Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity | acs.org | 2 [4] Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis | acs.org | 4 [3] Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents | rsc.org | 3

Sources

Triazolo[1,5-a]pyrimidine vs. Purine Scaffolds: A Bioisosteric Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Scaffold Hopping

In the landscape of kinase inhibition and adenosine receptor modulation, the purine scaffold has long been the "privileged structure" of choice due to its mimicry of ATP. However, purine-based leads frequently suffer from inherent liabilities: rapid metabolic clearance (via xanthine oxidase), poor solubility, and promiscuous binding due to N7/N9 tautomerism.

The [1,2,4]Triazolo[1,5-a]pyrimidine (TP) scaffold has emerged as a superior bioisostere. While isoelectronic with purines, the TP scaffold offers distinct vectors for optimization.[1][2][3] It locks the tautomeric state, alters the dipole moment for improved solubility, and often induces a "flipped" binding mode that unlocks novel selectivity profiles unavailable to the parent purine.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the physicochemical shifts, synthetic pathways, and pharmacological implications of making the switch.

Scaffold Architecture & Physicochemical Profile[4]

Structural Superposition & Electronic Differences

The TP scaffold fuses a 1,2,4-triazole ring with a pyrimidine ring. Unlike purine, which possesses an acidic proton at N7/N9 (allowing tautomerization), the TP scaffold is fixed. This rigidity reduces the entropic penalty upon protein binding but alters the hydrogen bond donor/acceptor (HBD/HBA) landscape.

Table 1: Physicochemical Comparison (Purine vs. Triazolo[1,5-a]pyrimidine)

FeaturePurine Scaffold (Substituted)Triazolo[1,5-a]pyrimidine (TP)Impact of Switching to TP
Electronic Character

-deficient (pyrimidine) +

-excessive (imidazole)
Highly

-deficient bridgehead system
Reduced electron density at equivalent C-positions; alters

-stacking interactions.
Tautomerism High (N7-H

N9-H)
None (Fixed bridgehead N)Removes binding ambiguity; simplifies structure-based drug design (SBDD).
H-Bonding N7/N9 acts as Donor/AcceptorN3/N4 act as AcceptorsLoss of N-H donor at the "5-membered ring" position; requires compensatory interactions.
Metabolic Stability Vulnerable to Xanthine Oxidase (C2/C8 oxidation)Resistant to Xanthine OxidaseSignificantly extends half-life (

); avoids toxic uric acid metabolite formation.
Solubility Generally Low (Planar stacking)Moderate to HighDipole moment shift often improves aqueous solubility.
The "Flipped" Binding Mode Phenomenon

A critical insight for medicinal chemists is that TPs do not always bind analogously to purines.[3] In MetAP-2 and certain kinase inhibitors (e.g., CDK2), X-ray crystallography reveals that the TP scaffold often rotates 180° relative to the purine.

  • Purine: N7/N9 interacts with the hinge region.

  • TP: The pyrimidine nitrogens (or substituents) often drive the hinge interaction, flipping the core.

  • Consequence: This flip projects substituents into entirely different pockets (e.g., the solvent front vs. the gatekeeper region), offering a mechanism to break patent space and gain selectivity.

Synthetic Methodologies

Constructing the TP scaffold is generally more convergent than purine synthesis (which often requires Traube synthesis or imidazole cyclization). The dominant route involves the condensation of 3-amino-1,2,4-triazole with 1,3-electrophiles.

Core Synthesis Workflow

The reaction between 3-amino-1,2,4-triazole and a


-keto ester (or 1,3-diketone) is the industry standard.

Expert Insight (The Dimroth Rearrangement): Under basic conditions, the initial [1,5-a] product can undergo ring opening and recyclization to the thermodynamically more stable [4,3-a] isomer or vice versa, depending on substituents. This is a critical quality control checkpoint.

Visualization: Synthetic Pathway & Logic

Synthesis cluster_0 Critical Control Point Start 3-Amino-1,2,4-triazole Intermediate Intermediate (Uncyclized) Start->Intermediate Condensation (AcOH, Reflux) Reagent 1,3-Dicarbonyl / Beta-keto ester Reagent->Intermediate Product [1,2,4]Triazolo[1,5-a]pyrimidine (Kinetic Product) Intermediate->Product -H2O Rearranged [1,2,4]Triazolo[4,3-a]pyrimidine (Thermodynamic Product) Product->Rearranged Dimroth Rearrangement (Basic Conditions, Heat)

Caption: General synthetic route for Triazolo[1,5-a]pyrimidines. Note the potential for Dimroth rearrangement under basic conditions, which alters the core fusion.

Case Study: CDK2 Inhibition & Selectivity[4][5][6]

In the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the purine Roscovitine is a benchmark.[4] However, switching to the TP scaffold yielded significant improvements.[3]

Comparative Data
  • Purine (Roscovitine):

    
     (CDK2) 
    
    
    
    0.45
    
    
    M. Selectivity issues against GSK-3
    
    
    .
  • TP Bioisostere:

    
     (CDK2) 
    
    
    
    0.005 - 0.1
    
    
    M.
    • Mechanism: The TP scaffold allows for C5 and C7 substitutions that mimic the N6 and C2 positions of purine but with a more favorable entropy profile.

    • Selectivity: The TP analogs demonstrated >160-fold selectivity over GSK-3

      
       in optimized series, attributed to the rigid alignment of hydrophobic groups in the ATP pocket.
      
Signaling Pathway Context

Targeting CDK2 with TP scaffolds impacts the G1/S phase transition.

Signaling GrowthFactor Growth Factors CyclinE Cyclin E GrowthFactor->CyclinE Upregulation Complex Cyclin E / CDK2 Complex CyclinE->Complex Binding CDK2 CDK2 (Target) CDK2->Complex Rb Rb Protein (Hyperphosphorylated) Complex->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release SPhase S-Phase Entry (DNA Replication) E2F->SPhase Gene Transcription TP_Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor TP_Inhibitor->CDK2 Competitive Inhibition (ATP Pocket)

Caption: CDK2 signaling pathway. TP inhibitors competitively bind the ATP pocket of CDK2, preventing Rb phosphorylation and arresting the cell cycle at the G1/S checkpoint.

Experimental Protocols

Synthesis of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (Reference Standard)

This protocol yields a core scaffold useful for establishing analytical baselines (HPLC/NMR).

Reagents:

  • 3-Amino-1,2,4-triazole (10 mmol)

  • 2,4-Pentanedione (Acetylacetone) (11 mmol)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 0.84 g (10 mmol) of 3-amino-1,2,4-triazole in 10 mL of glacial acetic acid.

  • Addition: Add 1.13 mL (11 mmol) of 2,4-pentanedione dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4 hours. Monitor via TLC (10% MeOH in DCM).
    
  • Work-up: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold water.

  • Crystallization: The product typically precipitates as white needles. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Yield: Expect 75-85%.

    • 1H NMR (DMSO-d6): Look for bridgehead methyl singlets and the aromatic proton at C6 (

      
       ~7.0-7.2 ppm).
      
Kinase Inhibition Assay (FRET-based)

Objective: Determine


 of TP derivatives against CDK2/CyclinE.

Materials:

  • Recombinant CDK2/CyclinE complex.

  • FRET peptide substrate (e.g., ULight-labeled).

  • Europium-anti-phospho-antibody.

  • ATP (at

    
    , typically 10-50 
    
    
    
    M).

Workflow:

  • Preparation: Dilute TP compounds in DMSO (10-point dose-response).

  • Incubation: Mix enzyme, compound, and substrate in kinase buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20). Incubate for 15 min at RT.
    
  • Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.

  • Termination: Add EDTA-containing detection mix (Eu-antibody).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 320 nm, Em: 615/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Conclusion

The transition from a purine to a triazolo[1,5-a]pyrimidine scaffold is not merely a cosmetic change; it is a strategic maneuver in lead optimization. By adopting the TP scaffold, researchers can:

  • Bypass Metabolic Liabilities: Eliminate Xanthine Oxidase degradation.

  • Exploit Novel Binding Modes: Leverage the "flipped" orientation to access new selectivity pockets.

  • Simplify Synthesis: Utilize robust condensation chemistry with fewer protection/deprotection steps.

For programs struggling with the DMPK properties or IP constraints of purine-based leads, the TP scaffold represents a validated, high-value bioisostere.

References

  • Sanchez, R. M., et al. (2012).[5] Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent

    
     isoform selective phosphatidylinositol 3-kinase inhibitors.[5] Bioorganic & Medicinal Chemistry Letters. Link
    
  • Oukoloff, K., et al. (2019).[1] 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.[1][2][3][4][6][5][7][8][9][10][11][12] European Journal of Medicinal Chemistry. Link

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue.[4] Journal of Medicinal Chemistry. Link

  • Zhang, N., et al. (2007).[9] Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.[9] Journal of Medicinal Chemistry. Link

  • Aggarwal, R., et al. (2016). Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds. Link

Sources

Quantitative Structure-Activity Relationship (QSAR) modeling of triazolopyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to QSAR Modeling Approaches for Triazolopyrimidine Analogs: From 3D-Fields to Bio-Informed Machine Learning

Triazolopyrimidines (specifically 1,2,4-triazolo[1,5-a]pyrimidines) are privileged scaffolds in medicinal chemistry, widely recognized for their potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)—a critical enzyme in the malaria parasite's de novo pyrimidine biosynthesis pathway[1]. As drug discovery campaigns generate expansive libraries of these analogs, Quantitative Structure-Activity Relationship (QSAR) modeling is essential to prioritize synthesis, predict phenotypic efficacy, and map structure-activity cliffs[1].

As a Senior Application Scientist, I have evaluated the evolution of QSAR methodologies applied to this scaffold. This guide objectively compares three distinct paradigms: Traditional 3D-QSAR (CoMFA/CoMSIA) , Classical Machine Learning (ML) , and the next-generation Bio-Informed QSAR (TransQSAR-pf) .

Traditional 3D-QSAR: CoMFA and CoMSIA

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate biological activity with the spatial arrangement of steric, electrostatic, and hydrophobic fields around a molecule[1].

Causality & Scientific Rationale: The critical bottleneck in 3D-QSAR is the alignment rule. Atom-by-atom superimposition often fails because it ignores the dynamic nature of the binding pocket. By utilizing a receptor-guided alignment (docking the triazolopyrimidines into the PfDHODH crystal structure), the model accounts for induced-fit conformational changes, ensuring the calculated fields represent the true bioactive pose[1]. Furthermore, using Genetic Algorithms (GA) to split the training and test sets ensures that the chemical space of the test set is fully encapsulated by the training set, preventing extrapolation errors during external validation[1].

Self-Validating Experimental Protocol:
  • Conformational Search & QM Optimization: Optimize 3D ligand structures using Quantum Mechanics (e.g., DFT or AM1) and assign Gasteiger-Hückel partial charges. Causality: Accurate charge distribution is strictly required for reliable Coulombic field calculations.

  • Receptor-Guided Alignment: Dock compounds into the PfDHODH active site to generate biologically relevant superimpositions[1].

  • Field Calculation: Place aligned molecules in a 3D lattice (2.0 Å spacing). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields using an

    
     carbon probe with a +1 charge.
    
  • PLS Regression & Validation: Apply Partial Least Squares (PLS) regression. The system is self-validating via Leave-One-Out Cross-Validation (LOO-CV), which iteratively tests the model against excluded data points to determine the optimal number of components and prevent overfitting[1].

Classical Machine Learning QSAR

With larger datasets, descriptor-based Machine Learning (ML) models—such as Support Vector Regression (SVR) and Random Forest Regressors (RFR)—outperform linear 3D-QSAR by capturing complex, non-linear relationships between molecular topology and bioactivity[2].

Causality & Scientific Rationale: High-dimensional descriptor spaces naturally suffer from multicollinearity, which degrades model performance. Applying Recursive Feature Elimination (RFE) solves this by iteratively removing the weakest features, isolating critical variables (e.g., slogP, vsurf, pmi3) that directly dictate the pharmacokinetics and binding affinity of triazolopyrimidines[2]. SVR is particularly effective here, as it maps these non-linear descriptors into a higher-dimensional hyperplane to resolve structure-activity cliffs[2].

Self-Validating Experimental Protocol:
  • Descriptor Generation: Compute 1D, 2D, and 3D molecular descriptors (e.g., 306 features) using cheminformatics toolkits like RDKit[2].

  • Feature Selection (RFE): Iteratively train the model and prune descriptors with the lowest weights until the optimal subset (e.g., 5 key variables) is reached[2].

  • Data Splitting: Partition the dataset (e.g., 125 congeners) into an 80/20 train-test split while maintaining structural diversity[2].

  • Model Training & Cross-Validation: Train the SVR model. The protocol self-validates using 5-fold cross-validation and Y-randomization (scrambling the pIC50 values) to prove the model's predictive power is not due to chance correlation[2].

Bio-Informed QSAR (TransQSAR-pf)

Traditional descriptors assume a static biological target. However, P. falciparum exhibits dynamic phenotypic plasticity under drug pressure. The TransQSAR-pf framework bridges the gap between target affinity and whole-cell antiplasmodial efficacy by integrating transcriptomic stress signatures with classical molecular descriptors[3].

Causality & Scientific Rationale: By integrating log-fold change (logFC) values of stress-response genes, the model accounts for the parasite's systems-level adaptation (e.g., efflux pump upregulation or metabolic rerouting)[3]. To prevent the massive transcriptomic dataset from overwhelming the chemical data, the Boruta algorithm is employed. Unlike standard RFE, Boruta compares original attributes against randomized "shadow" attributes, rigorously eliminating false positives and retaining only statistically significant biological and chemical predictors[3].

Self-Validating Experimental Protocol:
  • Transcriptomic Profiling: Extract RNA-seq data of P. falciparum under triazolopyrimidine stress and perform differential expression analysis to isolate stress signatures[3].

  • Feature Concatenation: Merge RDKit chemical descriptors with the biological transcriptomic features into a unified matrix[3].

  • Boruta Feature Selection: Run the Boruta random forest wrapper. The system self-validates by rejecting any feature that does not statistically outperform its randomized shadow counterpart[3].

  • Hybrid Modeling: Train the final model using the distilled features (e.g., 13 key predictors), yielding a biology-aware prediction of pIC50[3].

Comparative Performance Analysis

The following table synthesizes the experimental metrics of the three methodologies applied to triazolopyrimidine datasets.

Metric3D-QSAR (CoMFA/CoMSIA)[1]Classical ML (SVR)[2]Bio-Informed (TransQSAR-pf)[3]
Dataset Size 35 PfDHODH Inhibitors125 Analogs125 Analogs
Feature Space Steric & Electrostatic Fields306 RDKit DescriptorsRDKit + 764 Transcriptomic Signatures
Feature Selection Genetic Algorithm (Data Split)Recursive Feature EliminationBoruta Algorithm
Predictive Performance High

/ Excellent Correlation

, RMSE = 0.570

, RMSE = 0.470
Interpretability High (3D Contour Maps)Moderate (Feature Importance)High (Biological Pathway Mapping)
Primary Use Case Active site binding optimizationHigh-throughput virtual screeningPhenotypic efficacy prediction

Workflow Visualizations

QSAR_Evolution cluster_3D 1. 3D-QSAR (CoMFA/CoMSIA) cluster_ML 2. Classical Machine Learning cluster_Bio 3. Bio-Informed QSAR Input Triazolopyrimidine Dataset (Structures & pIC50) Align Receptor-Guided Alignment Input->Align Desc 2D/3D Descriptor Calculation Input->Desc BioFeat Transcriptomic Signatures Input->BioFeat Fields Steric & Electrostatic Fields Align->Fields PLS Partial Least Squares (PLS) Fields->PLS Feat Recursive Feature Elimination Desc->Feat Integrate Feature Integration & Boruta Desc->Integrate SVR SVR / Random Forest Feat->SVR BioFeat->Integrate Hybrid Hybrid Predictive Model Integrate->Hybrid

Figure 1: Evolution of QSAR workflows for triazolopyrimidine optimization.

TransQSAR_Architecture Chem Molecular Descriptors (RDKit) Concat Feature Concatenation (Chemical + Biological) Chem->Concat Bio P. falciparum Stress Signatures (RNA-seq) Bio->Concat Boruta Boruta Selection (Shadow Feature Comparison) Concat->Boruta Model TransQSAR-pf Model (Enhanced pIC50 Prediction) Boruta->Model

Figure 2: Architectural logic of the TransQSAR-pf bio-informed modeling framework.

Conclusion & Strategic Recommendations

For researchers optimizing triazolopyrimidine analogs, the choice of QSAR methodology should be dictated by the project phase:

  • Hit-to-Lead Phase: Utilize 3D-QSAR (CoMFA/CoMSIA) . The 3D contour maps provide direct, actionable feedback on where to add bulky or electronegative substituents to maximize active-site affinity[1].

  • Lead Optimization (Large Libraries): Deploy Classical ML (SVR/RFR) . It scales effortlessly across hundreds of compounds and identifies critical physicochemical boundaries (e.g., optimal LogP) for oral bioavailability[2].

  • Pre-Clinical Candidate Selection: Transition to Bio-Informed QSAR (TransQSAR-pf) . By accounting for the pathogen's biological stress response, this framework significantly reduces the RMSE (0.470 vs 0.529 baseline) and prioritizes compounds less likely to fail due to phenotypic resistance mechanisms[3].

References

  • Shah, P., Kumar, S., Tiwari, S., & Siddiqi, M. I. (2012). "3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods." Journal of Chemical Biology, 5(3), 91-103. URL:[Link]

  • Sciforum. (2024). "Modelling the Quantitative Structure–Activity Relationship of 1,2,4-Triazolo[1,5-a]pyrimidine Analogues in the Inhibition of Plasmodium falciparum." Sciforum Event Management Platform. URL:[Link]

  • MDPI. (2026). "TransQSAR-pf: A Bio-Informed QSAR Framework Using Plasmodium falciparum Stress Signatures for Enhanced Antiplasmodial Activity Prediction." MDPI. URL: [Link]

Sources

Comparative Guide: Triazolopyrimidines vs. Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazolopyrimidines represent a versatile heterocyclic scaffold in modern medicinal chemistry, distinguished by their bioisosteric relationship to purines.[1] Unlike traditional thienopyridines (e.g., Clopidogrel) or quinolines (e.g., Chloroquine), triazolopyrimidines offer unique kinetic profiles, often characterized by reversible binding and metabolic stability .

This guide provides a technical comparison of triazolopyrimidines against existing standards of care in two primary domains: Antithrombotic Therapy (Ticagrelor) and Antimalarial Development (DSM265/421).

Part 1: Antithrombotic Efficacy (Ticagrelor vs. Clopidogrel)[3][4]

The most commercially validated application of the triazolopyrimidine scaffold is Ticagrelor , a P2Y12 receptor antagonist. It addresses the key pharmacokinetic limitations of thienopyridines (Clopidogrel, Prasugrel).

Mechanistic Divergence[5]
  • Clopidogrel (Standard): A prodrug requiring two-step hepatic oxidation (CYP2C19) to form an active metabolite. This metabolite binds irreversibly (covalently) to the P2Y12 ADP receptor.

  • Ticagrelor (Triazolopyrimidine): An orally active drug (not a prodrug) that binds reversibly to an allosteric site on the P2Y12 receptor.[2][3] This results in faster offset of action, crucial for patients requiring urgent surgery.

Visualization: P2Y12 Signaling & Inhibition

The following diagram illustrates the interference points of both drug classes within the platelet activation cascade.

P2Y12_Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 Binds Gi Gi Protein (Activation) P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIbIIIa GPIIb/IIIa Activation Gi->GPIIbIIIa Downstream Signaling cAMP cAMP Levels AC->cAMP Generates VASP VASP (Phosphorylated) cAMP->VASP Promotes Phosphorylation VASP->GPIIbIIIa Inhibits (when Phos.) Agg Platelet Aggregation GPIIbIIIa->Agg Fibrinogen Binding Clopidogrel Clopidogrel (Irreversible / Active Met.) Clopidogrel->P2Y12 Blocks (Covalent) Ticagrelor Ticagrelor (Reversible / Allosteric) Ticagrelor->P2Y12 Blocks (Reversible)

Caption: Comparative inhibition of P2Y12 signaling.[4][2][3][5] Ticagrelor acts allosterically without metabolic activation.[3]

Pharmacokinetic & Efficacy Comparison

The following data synthesizes findings from the PLATO (Platelet Inhibition and Patient Outcomes) trial and comparative PK studies.

FeatureClopidogrel (Thienopyridine)Ticagrelor (Triazolopyrimidine)Clinical Implication
Binding Type Irreversible (Covalent)Reversible (Non-competitive)Ticagrelor allows faster functional recovery (3-5 days vs 7 days).
Metabolic Activation Required (CYP2C19 dependent)Not Required (Active parent)Ticagrelor efficacy is consistent regardless of CYP2C19 genetic status ("non-responders").
Onset of Action 2–6 hours0.5–2 hoursTicagrelor is superior for acute coronary syndrome (ACS) loading.
IPA (Inhibition of Platelet Aggregation) ~40–50% (Maximal)~80–90% (Maximal)Higher potency translates to lower ischemic event rates.
Half-life (

)
6 hours (Active metabolite)7–12 hoursTicagrelor requires BID dosing (compliance risk) vs. Clopidogrel QD.
Primary Outcome (CV Death/MI/Stroke) 11.7% (PLATO Control)9.8% (PLATO Treatment)16% Relative Risk Reduction with Ticagrelor [1].
Experimental Validation: Light Transmission Aggregometry (LTA)

To verify the superior potency of triazolopyrimidines in a lab setting, LTA remains the "gold standard" functional assay.

Objective

Quantify the Inhibition of Platelet Aggregation (IPA) induced by Ticagrelor vs. Clopidogrel active metabolite.[4][6]

Protocol Workflow
  • Blood Collection: Draw venous blood into 3.2% sodium citrate tubes (avoid heparin to prevent interference).

  • Preparation:

    • Centrifuge at 200g for 10-15 min to obtain Platelet-Rich Plasma (PRP) .

    • Centrifuge remaining blood at 2000g for 15 min to obtain Platelet-Poor Plasma (PPP) (used as 100% transmission blank).

  • Incubation: Incubate PRP with vehicle (control) or drug (Ticagrelor 1 µM) for 10 mins at 37°C. Note: For Clopidogrel, in vitro incubation fails due to lack of hepatic metabolism; use active metabolite or ex vivo samples from dosed subjects.

  • Agonist Challenge: Add ADP (final conc. 5–20 µM) to induce aggregation.

  • Measurement: Record light transmission for 6–10 minutes.

    • 0% Transmission = Turbid PRP (Resting).

    • 100% Transmission = Clear PPP (Aggregated).

Visualization: LTA Workflow

LTA_Workflow Sample Citrated Whole Blood Spin1 Centrifuge 200g / 15m Sample->Spin1 PRP PRP (Supernatant) Spin1->PRP PPP PPP (Blank) Spin1->PPP High Speed Spin Incubate Incubation 37°C + Drug PRP->Incubate Measure Aggregometer (Optical Density) PPP->Measure Baseline Agonist Add ADP (5-20 µM) Incubate->Agonist Agonist->Measure Result Calculate % Aggregation Measure->Result

Caption: Step-by-step workflow for Light Transmission Aggregometry (LTA) to assess P2Y12 inhibition.

Part 2: Emerging Application – Antimalarials (DHODH Inhibitors)[9]

While Ticagrelor dominates the cardiovascular space, the triazolopyrimidine scaffold is revolutionizing antimalarial discovery by targeting Dihydroorotate Dehydrogenase (DHODH) .

The Challenge: Resistance

Standard drugs like Chloroquine and Artemisinin face widespread resistance. The mitochondrial enzyme DHODH is essential for pyrimidine biosynthesis in Plasmodium species, which (unlike human cells) lack a salvage pathway.[7]

Triazolopyrimidines (DSM265/DSM421) vs. Standards

DSM265 was the first DHODH inhibitor to enter clinical trials for malaria.

MetricChloroquine (Standard)DSM265 (Triazolopyrimidine)Advantage
Target Heme PolymerizationPfDHODH (Mitochondrial)Novel mechanism bypasses existing resistance.
Selectivity Low (Accumulates in lysosome)>10,000-fold (vs Human DHODH)Reduced toxicity risk compared to non-selective inhibitors.
Half-life Variable (Days to Weeks)Long (~86 hours)Potential for Single-Dose Cure (SERCaP).
Stage Specificity Blood Stage onlyBlood + Liver StageProphylactic potential (prevents relapse).
Experimental Protocol: DHODH Enzymatic Assay

To validate triazolopyrimidine efficacy against the parasite target:

  • Reagents: Recombinant PfDHODH, Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (chromogen).

  • Reaction:

    • DHODH oxidizes Dihydroorotate

      
       Orotate.
      
    • Electrons transfer to Ubiquinone

      
       Ubiquinol.
      
    • Ubiquinol reduces DCIP (Blue)

      
       DCIP (Colorless).
      
  • Detection: Measure decrease in absorbance at 600 nm .

  • Validation: A triazolopyrimidine (e.g., DSM265) should inhibit this color change with an IC50 < 50 nM [2].

References

  • Wallentin, L., et al. (2009). Ticagrelor versus Clopidogrel in Patients with Acute Coronary Syndromes (PLATO).[4][2] New England Journal of Medicine. [Link]

  • Phillips, M. A., et al. (2015). Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite Plasmodium falciparum.[8][7][9][10] Journal of Medicinal Chemistry.[9] [Link]

  • Gurbel, P. A., et al. (2010). Randomized double-blind assessment of the ONSET and OFFSET of the antiplatelet effects of ticagrelor versus clopidogrel. Circulation. [Link]

  • Coteron, J. M., et al. (2011). Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents Identifies Potent Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry.[9] [Link]

Sources

Comparative Profiling of Novel Triazolopyrimidine Derivatives: Cellular Uptake and Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Triazolopyrimidines represent a highly privileged heterocyclic scaffold in modern oncology and drug development. Recent structural optimizations—yielding novel candidates (herein represented by the model compound, TPD-101)—have demonstrated potent antiproliferative effects by1[1] and inducing mitochondrial dysfunction[2]. However, translating these derivatives into clinical candidates requires rigorous comparative profiling against established chemotherapeutics like Doxorubicin and Cisplatin.

This guide provides an objective, data-backed comparison of triazolopyrimidine performance, detailing the causal rationale behind the advanced cellular uptake and cytotoxicity assays required to validate their efficacy.

Mechanistic Overview & Rationale

The pharmacological efficacy of triazolopyrimidine derivatives is fundamentally dictated by their [3]. Once internalized, these compounds exert a dual-threat cytotoxicity: competitive inhibition of the CDK4/cyclin D1 complex leading to G0/G1 cell cycle arrest[1], and the [2].

G TPD Triazolopyrimidine Derivative Uptake Cellular Uptake (Passive Diffusion) TPD->Uptake Lipophilicity (logP) Target Intracellular Targets (CDK4 / Mitochondria) Uptake->Target Intracellular Accumulation Arrest Cell Cycle Arrest (G0/G1 Phase) Target->Arrest Kinase Inhibition ROS ROS Generation & Depolarization Target->ROS Mitochondrial Stress Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Prolonged Arrest ROS->Apoptosis Caspase Activation

Fig 1. Mechanistic workflow of triazolopyrimidine cellular uptake and subsequent apoptotic induction.

Comparative Performance Data

To establish a baseline for novel triazolopyrimidines (TPD-101), we compare its in vitro performance against standard-of-care agents. The data below synthesizes expected pharmacodynamic responses across human breast (MCF-7) and liver (HepG2) cancer cell lines[1][4].

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)Cellular Uptake (pmol/10⁶ cells)Primary Mechanism of Action
TPD-101 (Novel) 3.87 ± 0.213.96 ± 0.18145.2 ± 8.4CDK4 Inhibition / ROS Generation
Doxorubicin 3.25 ± 0.153.43 ± 0.2288.5 ± 5.1DNA Intercalation / Topoisomerase II
Cisplatin 12.4 ± 1.115.2 ± 1.442.3 ± 3.8DNA Crosslinking

Data Interpretation: TPD-101 demonstrates near-parity with Doxorubicin in terms of IC₅₀ while exhibiting significantly higher intracellular accumulation. This enhanced uptake is attributed to the optimized lipophilic triazole ring, which facilitates rapid passive diffusion without relying on active transport mechanisms that are often downregulated in chemoresistant phenotypes[3].

Self-Validating Experimental Methodologies

Protocol 1: Label-Free Cellular Uptake via LC-MS/MS

Causality & Rationale: Attaching a bulky fluorophore to a low-molecular-weight triazolopyrimidine drastically alters its native logP and membrane permeability, rendering fluorescent tracking biologically inaccurate. Therefore, label-free quantification via LC-MS/MS is mandatory. To make this a self-validating system , a stable-isotope labeled internal standard (SIL-IS) is introduced during the extraction phase. If the SIL-IS recovery deviates, the assay automatically flags the extraction as failed, preventing false negatives in the uptake data.

Step-by-Step Workflow:

  • Cell Seeding & Dosing: Seed MCF-7 cells at 1×10⁶ cells/well in 6-well plates. Incubate overnight. Treat with 5 µM of the test compound for 4 hours.

  • Transport Quenching: Aspirate media and rapidly wash cells three times with ice-cold PBS.

    • Causality: The abrupt temperature drop rigidifies the cellular lipid bilayer, instantly halting passive efflux and locking the accumulated compound inside the cell.

  • Cell Lysis & Extraction: Add 500 µL of ice-cold methanol containing 10 nM of the SIL-IS. Scrape the cells and transfer to microcentrifuge tubes.

    • Causality: Methanol simultaneously lyses the cell membrane and precipitates cellular proteins, releasing the bound drug while the SIL-IS validates the extraction efficiency.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Normalize the calculated concentration to the total cell count.

Protocol 2: Orthogonal Cytotoxicity & Apoptosis Profiling

Causality & Rationale: Traditional MTT assays rely entirely on mitochondrial dehydrogenases to generate a signal. Because [2], MTT can yield false-positive cytotoxicity signals (e.g., reading metabolic suppression as cell death). We mandate an orthogonal, multiplexed approach: ATP-luminescence (CellTiter-Glo) for absolute viability, coupled with Annexin V/PI flow cytometry to confirm true apoptotic execution.

Step-by-Step Workflow:

  • Viability Plating: Seed cells at 5,000 cells/well in opaque 96-well plates (for luminescence) and clear 6-well plates (for flow cytometry). Treat with a dose-response gradient (0.1 to 50 µM) for 48 hours.

  • ATP Quantitation (CellTiter-Glo): Equilibrate the 96-well plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

    • Causality: Room temperature equilibration ensures uniform enzymatic luciferase activity. The luminescent signal is directly proportional to ATP mass, providing a metabolism-independent readout of viable cells.

  • Apoptosis Staining (Annexin V/PI): Harvest cells from the 6-well plates (crucially including floating dead cells in the media to avoid survivorship bias). Wash with cold Annexin V Binding Buffer.

  • Fluorophore Incubation: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

    • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Flow Cytometry: Analyze 10,000 events per sample. Quadrant analysis will differentiate viable (Double Negative), early apoptotic (Annexin V+/PI-), and late apoptotic (Double Positive) populations, validating the mechanism of the IC₅₀ derived from the ATP assay.

References

  • Title: Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors Source: ResearchGate URL: [Link]

  • Title: Sawhorse-type ruthenium complexes with triazolopyrimidine ligands – what do they represent in terms of cytotoxic and CORM compounds? Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms Source: Molecules (MDPI) URL: [Link]

  • Title: ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS Source: Acta Poloniae Pharmaceutica URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for HandlingTriazolo[1,5-a]pyrimidine-2-thiol

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling[1][2][3]Triazolo[1,5-a]pyrimidine-2-thiol

Foundational Understanding: A Proactive Approach to Safety

As a novel heterocyclic compound,[1][2]Triazolo[1,5-a]pyrimidine-2-thiol holds significant promise in medicinal chemistry and drug development, particularly in the synthesis of derivatives with potential anti-tumor and antimicrobial activities.[3][4][5] However, its structural similarity to other triazolopyrimidines and organic thiols necessitates a cautious and well-informed approach to laboratory handling.

This guide moves beyond a simple checklist, providing a framework for risk assessment and procedural discipline. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from analogous structures. The parent compound,[1][2]triazolo[1,5-a]pyrimidine, is classified as a skin, eye, and respiratory irritant.[6] The presence of a thiol (-SH) group introduces additional considerations common to organosulfur compounds, such as potential malodor and the need for meticulous containment.[7]

This document is built on the principle of As Low As Reasonably Achievable (ALARA) concerning exposure. Every procedural step and equipment choice is designed to minimize direct contact and environmental release, ensuring the safety of the researcher and the integrity of the experiment.

Hazard Profile and Risk Mitigation

Based on available data for structurally related compounds, the primary hazards associated with[1][2]Triazolo[1,5-a]pyrimidine-2-thiol are:

  • Skin Irritation (Category 2): Direct contact may cause redness, itching, and inflammation.[8][9]

  • Serious Eye Irritation (Category 2): Contact with eyes can lead to significant irritation and potential damage.[8][9]

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause irritation to the respiratory system.[6][9]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[9]

The primary routes of exposure are inhalation of airborne particles (dust), direct skin and eye contact, and ingestion. Our PPE strategy is therefore designed to create a comprehensive barrier against these routes.

Task-Specific PPE Protocols

The selection of Personal Protective Equipment is not static; it must adapt to the specific task and the associated level of risk. The following table outlines the minimum required PPE for common laboratory operations involving[1][2]Triazolo[1,5-a]pyrimidine-2-thiol.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Solid Tightly fitting safety goggles with side-shields. A face shield is strongly recommended over goggles.Nitrile or neoprene gloves (minimum 0.3 mm thickness). Double-gloving is recommended.Flame-retardant laboratory coat, fully fastened.Mandatory: Work within a certified chemical fume hood or a powder containment hood.
Preparing Solutions (Dissolution) Chemical splash goggles and a face shield.Chemical-resistant gloves (nitrile or neoprene). Ensure glove material is compatible with the solvent used.Chemical-resistant apron over a flame-retardant lab coat.Mandatory: All dissolution work must be performed in a chemical fume hood.
Conducting Chemical Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves appropriate for all reagents in the reaction mixture.Flame-retardant laboratory coat.All reactions must be conducted within a certified chemical fume hood.
Spill Cleanup & Waste Disposal Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or coveralls.For significant spills, an air-purifying respirator (APR) with organic vapor/acid gas cartridges may be necessary.[10]
The "Why": A Deeper Dive into PPE Selection

Understanding the rationale behind each piece of equipment fosters a stronger safety culture.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against splashes and fine dust.[7] A face shield adds a critical layer of protection for the entire face, especially when handling larger quantities or during tasks with a high splash potential.[11]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are preferable to latex for chemical protection.[12] Double-gloving minimizes the risk of exposure from a single glove failure. Always inspect gloves for tears or pinholes before use. For extended contact or when handling particularly aggressive solvents, consult a glove compatibility chart.

  • Body Protection: A flame-retardant lab coat is the minimum requirement. When transferring liquids or working with larger volumes, a chemical-resistant apron provides an additional barrier to protect against spills that could saturate the lab coat.[11][12]

  • Respiratory Protection: The most effective way to prevent inhalation of hazardous dust is to use engineering controls. A certified chemical fume hood is not optional; it is a mandatory piece of equipment for handling any amount of this solid compound.[10] This primary containment strategy is superior to relying solely on respiratory masks in an open lab environment.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_WorkflowPPE Selection Workflow for [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiolstartStart: Assess Taskis_solidHandling solid powder?start->is_solidis_splashPotential for splash?is_solid->is_splashNo (In solution)fume_hoodWork in Fume Hood+ Goggles & Face Shield+ Double Nitrile Gloves+ Lab Coatis_solid->fume_hoodYes (Weighing)solution_prepWork in Fume Hood+ Goggles & Face Shield+ Chem-Resistant Gloves+ Apron over Lab Coatis_splash->solution_prepYesspillIs it a spill?is_splash->spillNoendProceed with Cautionfume_hood->endsolution_prep->endspill_ppeFull Spill PPE:+ Goggles & Face Shield+ Heavy-Duty Gloves+ Apron/Coveralls+ Consider Respiratorspill->spill_ppeYesspill->endNospill_ppe->end

Caption: PPE selection decision tree based on the handling task.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don the lab coat and/or apron, ensuring it is fully fastened.

  • Respiratory Protection: If required for a specific non-routine task outside a fume hood, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if the task requires it.

  • Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the outer pair of gloves over the inner pair.

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off, balling it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the first. Dispose of immediately in the designated chemical waste container.

  • Body Protection: Unfasten and remove the lab coat or apron by rolling it away from your body.

  • Hand Hygiene: Wash hands.

  • Eye/Face Protection: Remove the face shield, followed by the goggles. Handle by the straps.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

All disposable PPE used when handling[1][2]Triazolo[1,5-a]pyrimidine-2-thiol must be considered contaminated waste.

  • Gloves, wipes, and other contaminated solids: Place in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Empty chemical containers: Triple rinse with an appropriate solvent (the rinsate must be collected as hazardous waste). Puncture the container to prevent reuse before disposal.[1]

  • Chemical Waste: Do not discharge the chemical or its solutions into sewer systems.[1][2] All waste must be collected and disposed of through a licensed chemical waste disposal facility in accordance with local, state, and federal regulations.[8][9]

By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust safety system that protects personnel and ensures the responsible handling of this valuable research chemical.

References

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine - Carl ROTH. Carl ROTH.[Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. OSHA.[Link]

  • PYRIDINE | Occupational Safety and Health Administration. OSHA.[Link]

  • 1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456 - PubChem. PubChem.[Link]

  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. Carl ROTH.[Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI. NCBI.[Link]

  • Personal Protective Equipment Selection Guide. University of California, Santa Cruz.[Link]

  • Pyridine - IDLH | NIOSH - CDC. CDC.[Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. Storemasta.[Link]

  • The preparation of[1][2]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions - RSC Publishing. RSC Publishing.[Link]

  • Synthesis and anti-tumor activities of new[1][2]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.[Link]

  • Biological activities of[1][2]triazolo[1,5-a]pyrimidines and analogs - ResearchGate. ResearchGate.[Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed. PubMed.[Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.